Product packaging for Dimethyl glutaconate(Cat. No.:CAS No. 5164-76-1)

Dimethyl glutaconate

Cat. No.: B041789
CAS No.: 5164-76-1
M. Wt: 158.15 g/mol
InChI Key: SKCGFFOFYXLNCG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl glutaconate is a high-purity, diester derivative of glutaconic acid that serves as a versatile and valuable building block in advanced organic synthesis. Its structure features an α,β-unsaturated ester system, making it an excellent Michael acceptor for nucleophilic addition reactions and a key precursor in cyclization processes. Researchers utilize this compound extensively in the synthesis of complex, functionalized molecules, including heterocyclic compounds, pharmaceuticals intermediates, and novel polymers. Its conjugated system is also of significant interest in material science for the development of organic semiconductors and photoresponsive materials. The compound's ability to undergo various transformations, such as Knoevenagel condensations and Diels-Alder reactions, makes it an indispensable tool for constructing complex molecular architectures in medicinal chemistry and chemical biology. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4 B041789 Dimethyl glutaconate CAS No. 5164-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (E)-pent-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCGFFOFYXLNCG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5164-76-1
Record name Dimethyl-pent-2-enedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Glutaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl glutaconate, a diester of glutaconic acid, is a reactive organic compound with significant potential in chemical synthesis and as a subject of study in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature and chemical data repositories. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental context, and the logical representation of its known biological activities.

Physical Properties

This compound is a colorless oil at room temperature.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueReferences
Molecular Formula C₇H₁₀O₄[2]
Molecular Weight 158.15 g/mol [2]
CAS Number 5164-76-1[2]
Appearance Colorless Oil[1]
Boiling Point 192.8 °C at 760 mmHg[3]
Density 1.124 g/mL at 20 °C
Refractive Index (n²⁰/D) 1.452
Flash Point >100 °C[3]
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727).[3]
Storage Keep in a dark place, sealed in dry conditions at room temperature.[3]

Chemical Properties

This compound is characterized by its reactivity, stemming from its tautomeric nature and the presence of two ester functional groups.[2] It is also known by its synonym, Dimethyl 2-pentenoate.[4]

Reactivity and Stability

As a tautomeric compound, this compound can exist in different isomeric forms. It is a reactive molecule that can participate in various chemical reactions, making it a useful intermediate in organic synthesis.[2] For optimal stability, it should be stored in a sealed container in a dry, dark environment at room temperature.[3]

Synthesis

A general method for the synthesis of this compound involves the esterification of glutaconic acid (pent-2-ene-1,5-dioic acid) with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Glutaconic acid (1.0 eq)

    • Methanol (excess, as reactant and solvent)

    • Concentrated sulfuric acid (catalytic amount)

    • Sodium carbonate solution (for neutralization)

    • Anhydrous sodium sulfate (B86663) (for drying)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glutaconic acid and an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for a period sufficient to drive the esterification to completion (monitoring by TLC or other appropriate analytical technique is recommended).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated solution of sodium carbonate (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.

Use in Chemical Synthesis

This compound serves as a versatile building block in the synthesis of various organic compounds. Its reactivity allows for its use in reactions such as Michael additions and cycloadditions, leading to the formation of more complex molecular architectures.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl ester protons, the methylene (B1212753) protons, and the vinyl protons. The chemical shifts and coupling patterns of the vinyl protons would be indicative of the cis/trans isomeric ratio.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester groups, the olefinic carbons, the methylene carbon, and the methoxy (B1213986) carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its functional groups. Key expected peaks include:

  • C=O stretch (ester): A strong, sharp peak typically in the range of 1720-1740 cm⁻¹.

  • C-O stretch (ester): A strong peak in the region of 1000-1300 cm⁻¹.

  • C=C stretch (alkene): A medium intensity peak around 1650 cm⁻¹.

  • C-H stretch (sp² and sp³): Peaks just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (158.15 g/mol ). The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃) and other characteristic fragments resulting from the cleavage of the ester and alkyl chain.

Biological Activity and Mechanism of Action

This compound has been identified as a compound with potential anticancer properties.[2] Its mechanism of action is believed to involve two primary pathways: DNA cross-linking and the inhibition of topoisomerase enzymes.[2]

DNA Cross-linking

As a reactive molecule, this compound has been shown to have a cross-linking effect on DNA.[2] This process involves the formation of covalent bonds between the compound and the DNA strands, which can physically block DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.

Topoisomerase Inhibition

This compound has been found to inhibit the activity of topoisomerase II and III enzymes.[2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and other cellular processes. By inhibiting these enzymes, this compound can lead to an accumulation of DNA strand breaks, which triggers a DNA damage response and can induce cell death in rapidly dividing cancer cells.[2]

The following diagram illustrates the proposed mechanism of action for the anticancer effects of this compound.

anticancer_mechanism cluster_cell DMG This compound Cell Cancer Cell DMG->Cell Enters DNA DNA DMG->DNA TopoII_III Topoisomerase II/III DMG->TopoII_III Inhibits Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Template for DNA_Damage DNA Damage & Strand Breaks DNA->DNA_Damage Leads to TopoII_III->Replication_Transcription Facilitates TopoII_III->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Proposed anticancer mechanism of this compound.

Conclusion

This compound is a valuable chemical compound with well-defined physical properties and diverse chemical reactivity. Its potential as an anticancer agent, through the dual mechanisms of DNA cross-linking and topoisomerase inhibition, makes it a subject of considerable interest for further research and development in oncology. This technical guide provides a foundational understanding of its properties and known activities, intended to support and facilitate future investigations in both chemistry and the life sciences.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Glutaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl glutaconate, a valuable diester intermediate in organic synthesis. This document details established synthetic methodologies, thorough characterization protocols, and key physicochemical and spectroscopic data to support researchers in the effective utilization of this compound.

Physicochemical Properties of this compound

This compound is a diester also known as dimethyl 2-pentenedioate.[1][2] It typically exists as a mixture of cis and trans isomers.[3] The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 5164-76-1[1][2]
Molecular Formula C₇H₁₀O₄[4]
Molecular Weight 158.15 g/mol [1][2]
Appearance Colorless Oil[5]
Density 1.124 g/mL at 20 °C[1][5]
Refractive Index (n20/D) 1.452[1][5]
Boiling Point 192.8 ± 15.0 °C (Predicted)[5]
Flash Point >100 °C[5]
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727)[5]

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the direct esterification of glutaconic acid.

Fischer Esterification of Glutaconic Acid

This laboratory-scale method involves the acid-catalyzed esterification of glutaconic acid with methanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend glutaconic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Industrial Scale Synthesis: Catalytic Esterification

On an industrial scale, this compound is synthesized via the catalytic esterification of glutaconic acid with methanol.[1] This process utilizes a solid catalyst, such as stannous oxide or a strong acid cation exchange resin, at elevated temperatures (120–150°C) and pressures (0.3–1.0 MPa).[1] The product is then purified by distillation.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to identify its fragmentation pattern. The compound is typically analyzed on a nonpolar capillary column.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A standard nonpolar column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Split injection.

  • Oven Program: A suitable temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping to 250°C.

  • MS Detection: The mass spectrometer is operated in full scan mode over a mass range of m/z 40-400.

The electron ionization mass spectrum of this compound is characterized by the following major fragments:

m/zRelative Intensity (%)Putative Fragment
59100.0[COOCH₃]⁺
9980.0[M - COOCH₃]⁺
12760.0[M - OCH₃]⁺
15840.0[M]⁺

Data is representative and may vary slightly based on instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the hydrogen and carbon framework.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70s6H2 x -OCH₃
~3.40d2H-CH₂-
~5.90dt1H=CH-
~6.90dt1H=CH-

Chemical shifts are approximate and may vary depending on the solvent and the cis/trans isomer ratio.

Chemical Shift (δ) ppmAssignment
~52.0-OCH₃
~35.0-CH₂-
~122.0=CH-
~145.0=CH-
~166.0C=O

Chemical shifts are approximate and may vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (sp³)
~1725StrongC=O stretch (ester)
~1650MediumC=C stretch (alkene)
~1250StrongC-O stretch (ester)

Visualizing Key Processes

Workflow for Synthesis and Characterization

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Glutaconic Acid + Methanol reflux Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reflux workup Neutralization & Extraction reflux->workup purification Vacuum Distillation workup->purification product This compound purification->product gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir

Caption: Workflow for the synthesis and characterization of this compound.

Mechanism of Topoisomerase II Inhibition

This compound has been reported to exhibit anticancer properties by inhibiting topoisomerase II, an enzyme crucial for DNA replication.[4] The following diagram provides a simplified representation of this mechanism.

G cluster_topo_cycle Normal Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by this compound dna Supercoiled DNA topoII Topoisomerase II dna->topoII Binding cleavage_complex Topoisomerase II-DNA Cleavage Complex topoII->cleavage_complex DNA Cleavage strand_passage Strand Passage cleavage_complex->strand_passage blocked_religation Religation Blocked cleavage_complex->blocked_religation religation DNA Religation strand_passage->religation relaxed_dna Relaxed DNA religation->relaxed_dna inhibitor Dimethyl Glutaconate inhibitor->cleavage_complex apoptosis Apoptosis blocked_religation->apoptosis

References

Dimethyl Glutaconate: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5164-76-1

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

This technical guide provides an in-depth overview of dimethyl glutaconate, a reactive diester with potential applications in oncology. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, biological activities, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound, also known as dimethyl 2-pentenoate, is a tautomeric compound.[1] Its key identifiers and physical properties are summarized below for easy reference.

PropertyValueCitation(s)
CAS Number 5164-76-1[2][3]
Molecular Formula C7H10O4[1][3]
Molecular Weight 158.15 g/mol [1][3]
Linear Formula CH3OOCCH2CH=CHCOOCH3
SMILES COC(=O)C/C=C/C(=O)OC[1]
Density 1.124 g/mL at 20 °C[2]
Boiling Point 192.8 °C at 760 mmHg[2]
Refractive Index n20/D 1.452[2]
Purity ≥95.0% to ≥97% (supplier dependent)[3]
Synonyms Dimethyl 2-pentenoate[3]

Molecular Structure

The molecular structure of this compound features a five-carbon chain with two methyl ester functional groups.

Molecular Structure Image [Image of the 2D chemical structure of this compound]

Biological Activity and Proposed Mechanism of Action

This compound has been identified as a compound with potential anticancer properties.[1] Its biological activity is attributed to its ability to interact with DNA and key enzymes involved in DNA replication and maintenance.

The proposed mechanisms of its antitumor activity include:

  • DNA Cross-linking: As a reactive compound, this compound is reported to have a cross-linking effect on DNA, which can induce cell death in rapidly dividing cancer cells.[1]

  • Topoisomerase Inhibition: It has been shown to inhibit the activity of topoisomerase II and III enzymes.[1] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to DNA strand breakage and subsequent degradation.[1]

  • Inhibition of Nucleic Acid Synthesis: this compound may also exert its effects by binding to purine (B94841) derivatives such as adenine (B156593) and guanine, which are essential for the synthesis of nucleotides. This action would inhibit the production of DNA and RNA.[1]

The compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including those of the breast, prostate, and colon.[1] However, specific quantitative data, such as IC50 values, are not widely available in the public domain.

Dimethyl_Glutaconate_MoA Proposed Mechanism of Action of this compound cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Outcome DMG This compound DNA DNA DMG->DNA interacts with Topo Topoisomerase II & III DMG->Topo inhibits Purines Purine Derivatives DMG->Purines binds to Crosslinking DNA Cross-linking DNA->Crosslinking StrandBreaks DNA Strand Breakage & Degradation Topo->StrandBreaks InhibitNucleicAcid Inhibition of Nucleic Acid Synthesis Purines->InhibitNucleicAcid Apoptosis Inhibition of Cancer Cell Proliferation & Apoptosis Crosslinking->Apoptosis StrandBreaks->Apoptosis InhibitNucleicAcid->Apoptosis TopoII_Assay_Workflow Workflow for Topoisomerase II Inhibition Assay cluster_workflow Experimental Steps prep Prepare reaction mix (Buffer, ATP, kDNA) add_cpd Add this compound & Controls prep->add_cpd add_enz Add Topoisomerase II add_cpd->add_enz incubate Incubate at 37°C add_enz->incubate terminate Terminate reaction (Stop Buffer, SDS, Proteinase K) incubate->terminate gel Agarose Gel Electrophoresis terminate->gel visualize Visualize DNA bands (UV transillumination) gel->visualize analyze Analyze results (Inhibition of decatenation) visualize->analyze

References

Spectroscopic Profile of Dimethyl Glutaconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for dimethyl glutaconate (CAS No. 5164-76-1), a diester with the molecular formula C₇H₁₀O₄. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound, also known as dimethyl 2-pentenedioate, is an unsaturated ester. The spectroscopic data provided herein corresponds to the trans isomer, which is generally the more stable form. The key functional groups influencing its spectral properties are the two ester groups (C=O, C-O) and the carbon-carbon double bond (C=C).

Structure: CH₃OOC-CH₂-CH=CH-COOCH₃

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~6.95dt15.6, 7.01H=CH-CH₂
~5.88dt15.6, 1.51HCOOCH₃-CH=
~3.73s-3H-OCH₃
~3.68s-3H-OCH₃
~3.25dd7.0, 1.52H-CH₂-
¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift (δ) ppmCarbon TypeAssignment
~172.0CEster C=O
~166.0CEster C=O
~145.0CH=CH-CH₂
~122.0CHCOOCH₃-CH=
~52.0CH₃-OCH₃
~51.5CH₃-OCH₃
~38.0CH₂-CH₂-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3020MediumC-H Stretch=C-H (Alkenyl)
~2955MediumC-H StretchC-H (Alky)
~1725StrongC=O StretchEster Carbonyl
~1655MediumC=C StretchAlkene
~1270, ~1170StrongC-O StretchEster

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented is for electron ionization (EI) mass spectrometry.

m/zRelative Intensity (%)Assignment
158~25[M]⁺ (Molecular Ion)
127~80[M - OCH₃]⁺
99~100[M - COOCH₃]⁺
68~75[C₄H₄O]⁺
59~90[COOCH₃]⁺
55~65[C₄H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid Film): A single drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean salt plates) is recorded first. The prepared sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization: Electron Ionization (EI) is used as the ionization method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data 1H & 13C NMR Data (Structure Backbone) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight & Formula) MS->MS_Data Structure_Elucidation Structure Elucidation & Compound Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Tautomerism in Dimethyl Glutaconate and its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in dimethyl glutaconate and its isomers. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a critical role in the chemical reactivity, physical properties, and biological activity of molecules. In the context of drug development, understanding and quantifying tautomeric equilibria is paramount for predicting a compound's behavior in physiological environments.

This compound, a β-unsaturated dicarboxylic ester, exists as a mixture of tautomeric forms, primarily the keto and enol tautomers. The position of this equilibrium is influenced by various factors, including solvent polarity, temperature, and substitution patterns. This guide will delve into the structural aspects of these tautomers, provide detailed experimental protocols for their quantitative analysis, and present a framework for data interpretation.

Tautomeric Forms of this compound

The principal tautomeric equilibrium in this compound involves the interconversion between the α,β-unsaturated keto form and the corresponding enol form. This is a classic example of keto-enol tautomerism, where the isomers differ in the location of a proton and a double bond.

The equilibrium can be represented as follows:

Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto O=C(OCH3)-CH2-CH=CH-C(=O)OCH3 enol HO-C(OCH3)=CH-CH=CH-C(=O)OCH3 keto->enol Equilibrium

Figure 1: Keto-enol tautomerism in this compound.

In addition to the α,β-unsaturated isomer, other isomers of this compound, such as the β,γ-unsaturated isomer, can also exhibit tautomerism. The relative stability of these tautomers is dictated by factors such as conjugation and intramolecular hydrogen bonding.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers at equilibrium can be quantified using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful and widely used methods.[1][2][3] The interconversion between keto and enol tautomers is often slow on the NMR timescale, allowing for the distinct observation and quantification of signals from each form.[1][2]

Hypothetical Quantitative Data
SolventDielectric Constant (ε)% Keto Tautomer% Enol TautomerEquilibrium Constant (Keq = [Enol]/[Keto])
Carbon Tetrachloride2.225753.00
Chloroform-d4.840601.50
Acetone-d620.765350.54
Methanol-d432.780200.25
Water-d278.49550.05

Table 1: Hypothetical Tautomeric Equilibrium Data for this compound in Various Solvents at 25°C.

Experimental Protocols

The following sections provide detailed methodologies for the determination of tautomeric ratios using NMR spectroscopy.

Sample Preparation
  • Solvent Selection: Choose a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, CD3OD, D2O).

  • Concentration: Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in each deuterated solvent. Ensure the sample is fully dissolved.

  • Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for a sufficient period (typically several hours) to ensure that the tautomeric equilibrium is reached before analysis.

1H NMR Spectroscopy
  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Temperature: Maintain a constant temperature throughout the experiment (e.g., 25°C).

    • Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons and accurate integration.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the characteristic signals corresponding to each tautomer.

Data Analysis and Calculation of Tautomer Ratios
  • Signal Assignment: Identify distinct and well-resolved proton signals for both the keto and enol tautomers. For this compound, characteristic signals would include the vinylic protons and the protons on the carbon atoms adjacent to the carbonyl groups.

  • Integration: Carefully integrate the assigned signals for each tautomer.

  • Calculation: The percentage of each tautomer can be calculated from the integrated areas of their respective signals. For example, if a signal from the keto form (Iketo) arises from 'n' protons and a signal from the enol form (Ienol) arises from 'm' protons, the molar ratio can be determined as:

    Ratio (Keto:Enol) = (Iketo / n) : (Ienol / m)

    From this ratio, the percentage of each tautomer can be calculated:

    % Enol = [ (Ienol / m) / ( (Iketo / n) + (Ienol / m) ) ] * 100

    The equilibrium constant (Keq) is then calculated as:

    Keq = [Enol] / [Keto] = (Ienol / m) / (Iketo / n)

Visualization of Experimental Workflow

The general workflow for determining tautomeric equilibrium using NMR spectroscopy is depicted below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Solvent Select Deuterated Solvents Dissolve Dissolve this compound Solvent->Dissolve Equilibrate Equilibrate at Constant Temperature Dissolve->Equilibrate Acquire Acquire 1H NMR Spectra Equilibrate->Acquire Process Process NMR Data (FT, Phasing, Baseline) Acquire->Process Assign Assign Tautomer-Specific Signals Process->Assign Integrate Integrate Assigned Signals Assign->Integrate Calculate Calculate Tautomer Ratios and Keq Integrate->Calculate

Figure 2: Workflow for determining tautomer ratios by NMR.

Conclusion

The tautomeric equilibrium of this compound and its isomers is a crucial aspect of their chemical characterization. While specific quantitative data for this compound remains to be extensively published, the methodologies outlined in this guide provide a robust framework for its determination. The use of 1H NMR spectroscopy allows for a direct and accurate quantification of the keto and enol tautomers in various solvent environments. Understanding the influence of the solvent and molecular structure on this equilibrium is essential for predicting the behavior of these compounds in diverse applications, from synthetic chemistry to drug design and development. Further research into the tautomerism of glutaconic acid derivatives will undoubtedly provide valuable insights for the scientific community.

References

The Discovery and Enduring Significance of Glutaconic Acid and Its Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaconic acid, a five-carbon unsaturated dicarboxylic acid, and its corresponding esters have intrigued chemists for over a century. From early synthetic explorations to their contemporary relevance in metabolic disorders, these compounds offer a rich history and a compelling case for their continued study. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and physicochemical properties of glutaconic acid and its esters. Furthermore, it delves into the critical role of glutaconic acid in the pathophysiology of Glutaric Aciduria Type I, detailing the underlying metabolic pathways and the proposed mechanisms of neurotoxicity. Detailed experimental protocols from seminal historical syntheses are provided, alongside a comprehensive compilation of quantitative data and spectroscopic information to serve as a valuable resource for researchers in chemistry and drug development.

Discovery and Historical Synthesis

The precise first synthesis of glutaconic acid is not definitively documented in readily available literature. However, early investigations into related dicarboxylic acids in the late 19th century likely led to its initial preparation. By the early 20th century, glutaconic acid was a known compound, with significant research dedicated to its synthesis and characterization.

A notable early contribution to the synthesis of glutaconic acid was made by William Henry Perkin Jr. and George Tattersall in 1905. Their work on the conversion of glutaric acid derivatives provided a foundational method for accessing the glutaconic acid scaffold. Decades later, in 1946, H. L. Lochte and P. L. Pickard published an "Improved Synthesis of Glutaconic Ester," indicating that earlier methods were known and ripe for optimization.

Key Historical Syntheses

1.1.1. Perkin and Tattersall's Method (1905) (Conceptual Workflow)

G Glutaric_Acid_Derivative Glutaric Acid Derivative Intermediate Functionalized Intermediate Glutaric_Acid_Derivative->Intermediate Functionalization Elimination Elimination Reaction Intermediate->Elimination Glutaconic_Acid Glutaconic Acid Elimination->Glutaconic_Acid

Caption: Conceptual workflow for Perkin and Tattersall's synthesis.

1.1.2. Lochte and Pickard's Improved Synthesis of Diethyl Glutaconate (1946)

This improved method provided a more efficient route to diethyl glutaconate. The detailed experimental protocol, as described in their 1946 publication in the Journal of the American Chemical Society, is summarized below.

Experimental Protocol:

  • Materials: Diethyl β-hydroxyglutarate, phosphorus pentoxide, sand.

  • Apparatus: A distillation flask equipped with a dropping funnel and a condenser for vacuum distillation.

  • Procedure:

    • Diethyl β-hydroxyglutarate is slowly added from a dropping funnel to a heated mixture of phosphorus pentoxide and sand under reduced pressure.

    • The crude diethyl glutaconate is distilled directly from the reaction mixture.

    • The distillate is then washed, dried, and redistilled to yield the purified product.

G start Diethyl β-hydroxyglutarate reaction Dehydration with P₂O₅/sand (Vacuum Distillation) start->reaction crude_product Crude Diethyl Glutaconate reaction->crude_product purification Wash, Dry, Redistill crude_product->purification final_product Purified Diethyl Glutaconate purification->final_product

Caption: Experimental workflow for Lochte and Pickard's synthesis.

Physicochemical Properties

Glutaconic acid exists as two geometric isomers, cis and trans. The properties of these isomers and their common diethyl ester are summarized below.

Quantitative Data
Propertytrans-Glutaconic Acidcis-Glutaconic AcidDiethyl Glutaconate (mixture of isomers)
Molecular Formula C₅H₆O₄C₅H₆O₄C₉H₁₄O₄
Molar Mass ( g/mol ) 130.10130.10186.21
Melting Point (°C) 137–139[1]130–132[1]-
Boiling Point (°C) --236-238[2]
Density (g/mL at 25°C) --1.053[2]
Refractive Index (n20/D) --1.446[2]
Solubility in Water SolubleSolubleSlightly soluble
Solubility in Organic Solvents Soluble in ethanol, etherSoluble in ethanol, etherSoluble in common organic solvents
pKa₁ ~3.7--
pKa₂ ~5.3--
Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of glutaconic acid exhibits characteristic absorptions for the carboxylic acid functional group.

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

  • C=C Stretch: A medium intensity band around 1640 cm⁻¹ is indicative of the carbon-carbon double bond.

  • C-O Stretch: An absorption in the 1210-1320 cm⁻¹ region is due to the carbon-oxygen single bond stretch.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Diethyl Glutaconate (trans isomer, conceptual):

  • ~1.2 ppm (triplet, 6H): Methyl protons of the two ethyl groups.

  • ~3.3 ppm (singlet, 2H): Methylene protons adjacent to one of the carboxyl groups.

  • ~4.1 ppm (quartet, 4H): Methylene protons of the two ethyl groups.

  • ~5.8 ppm (multiplet, 1H): Vinylic proton alpha to the ester group.

  • ~6.9 ppm (multiplet, 1H): Vinylic proton beta to the ester group.

¹³C NMR of Glutaconic Acid (conceptual):

  • ~35 ppm: Methylene carbon (CH₂).

  • ~125 ppm: Vinylic carbon alpha to the carboxyl group.

  • ~140 ppm: Vinylic carbon beta to the carboxyl group.

  • ~170 ppm: Carboxyl carbons (C=O).

Biological Significance and Signaling Pathways

Glutaconic acid is a key metabolite in the inherited metabolic disorder Glutaric Aciduria Type I (GA1) . This autosomal recessive disease is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) .

Lysine (B10760008) and Tryptophan Catabolism and the Pathophysiology of GA1

GCDH plays a crucial role in the catabolic pathways of the amino acids L-lysine and L-tryptophan. A deficiency in this enzyme leads to the accumulation of upstream metabolites, including glutaryl-CoA, which is subsequently converted to glutaric acid and glutaconic acid.

GA1_Pathway Metabolic Pathway in Glutaric Aciduria Type I cluster_0 Mitochondrion Lysine L-Lysine & L-Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Catabolism GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GlutaricAcid Glutaric Acid GlutarylCoA->GlutaricAcid Accumulation & Conversion GlutaconicAcid Glutaconic Acid GlutarylCoA->GlutaconicAcid Accumulation & Conversion CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Metabolism MetabolicBlock Toxicity Neurotoxicity GlutaricAcid->Toxicity GlutaconicAcid->Toxicity

Caption: Defective lysine and tryptophan catabolism in GA1.

Proposed Mechanism of Neurotoxicity

The accumulation of glutaric acid and glutaconic acid is believed to be neurotoxic, leading to the characteristic brain damage observed in individuals with GA1, particularly affecting the basal ganglia. The proposed mechanism of neurotoxicity involves the overactivation of N-methyl-D-aspartate (NMDA) receptors .

Glutaconic acid, being structurally similar to the excitatory neurotransmitter glutamate, is thought to act as an agonist at NMDA receptors. This leads to excessive calcium (Ca²⁺) influx into neurons, triggering a cascade of events that result in excitotoxicity and neuronal cell death.

Neurotoxicity_Pathway Proposed Mechanism of Glutaconic Acid-Induced Neurotoxicity Glutaconic_Acid Glutaconic Acid (Accumulated) NMDA_Receptor NMDA Receptor Glutaconic_Acid->NMDA_Receptor Agonist Binding Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity & Neuronal Cell Death Ca_Influx->Excitotoxicity

Caption: Proposed neurotoxic mechanism of glutaconic acid via NMDA receptors.

Conclusion

Glutaconic acid and its esters hold a significant place in the history of organic chemistry and are of considerable interest in the field of metabolic diseases. The historical syntheses, while foundational, have paved the way for more modern and efficient methods. The well-characterized physicochemical properties of these compounds provide a solid basis for their further investigation and application. Understanding the role of glutaconic acid in the pathophysiology of Glutaric Aciduria Type I is crucial for the development of therapeutic strategies. The proposed mechanism of neurotoxicity through NMDA receptor activation highlights a potential target for drug development aimed at mitigating the neurological damage associated with this debilitating disorder. This guide serves as a comprehensive resource to aid researchers and scientists in their exploration of this fascinating class of molecules.

References

The Chemical Reactivity of the Double Bond in Dimethyl Glutaconate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl glutaconate, a diester of the unsaturated dicarboxylic acid glutaconic acid, is a versatile building block in organic synthesis. The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond, which is activated by two electron-withdrawing methyl ester groups. This guide provides a comprehensive overview of the key chemical transformations involving the double bond of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.

The core reactivity of the double bond in this compound centers around its susceptibility to nucleophilic attack, primarily through conjugate addition reactions. Furthermore, it can participate in cycloaddition reactions and be subjected to reduction and oxidative cleavage, making it a valuable precursor for a variety of molecular scaffolds.

Key Reactions of the this compound Double Bond

The double bond in this compound is electron-deficient, making it an excellent Michael acceptor and a dienophile in Diels-Alder reactions. It is also susceptible to hydrogenation and ozonolysis.

Michael Addition and Annulation Reactions

The most prominent reaction of this compound is the Michael (or conjugate) addition, where a nucleophile adds to the β-carbon of the double bond. This reaction is highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds. A notable application is in domino reactions that lead to the rapid assembly of complex heterocyclic structures.

A prime example is the one-pot synthesis of phenanthridinones, which are of significant interest in medicinal chemistry. In this reaction, this compound undergoes a base-catalyzed domino reaction with α,β-unsaturated carbonyl compounds bearing a 2-aminophenyl group. The sequence is initiated by a Michael addition, followed by cyclization and aromatization to yield the phenanthridinone core in high to excellent yields.[1]

Quantitative Data for Phenanthridinone Synthesis

Entryα,β-Unsaturated Carbonyl CompoundProductYield (%)
1(E)-3-(2-aminophenyl)-1-phenylprop-2-en-1-one5-oxo-6-phenyl-5,6-dihydrophenanthridine-7-carboxylic acid methyl ester95
2(E)-1-(4-chlorophenyl)-3-(2-aminophenyl)prop-2-en-1-one6-(4-chlorophenyl)-5-oxo-5,6-dihydrophenanthridine-7-carboxylic acid methyl ester92
3(E)-3-(2-amino-5-bromophenyl)-1-phenylprop-2-en-1-one2-bromo-5-oxo-6-phenyl-5,6-dihydrophenanthridine-7-carboxylic acid methyl ester96
4(E)-3-(2-aminophenyl)-1-(thiophen-2-yl)prop-2-en-1-one5-oxo-6-(thiophen-2-yl)-5,6-dihydrophenanthridine-7-carboxylic acid methyl ester89

Data extracted from Li L, et al. European Journal of Organic Chemistry, 2015.[1]

Experimental Protocol: Synthesis of 5-oxo-6-phenyl-5,6-dihydrophenanthridine-7-carboxylic acid methyl ester

To a solution of (E)-3-(2-aminophenyl)-1-phenylprop-2-en-1-one (1.0 mmol) and this compound (1.2 mmol) in methanol (B129727) (10 mL) is added sodium hydroxide (B78521) (1.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 3:1) to afford the desired product as a white solid.[1]

Logical Relationship: Mechanism of Phenanthridinone Formation

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product start1 α,β-Unsaturated Carbonyl (with 2-aminophenyl group) michael Michael Addition (Base-catalyzed) start1->michael Michael Acceptor start2 This compound start2->michael Michael Donor cyclization1 Intramolecular Annulation michael->cyclization1 Intermediate Adduct cyclization2 Intramolecular Aza-cyclization cyclization1->cyclization2 aromatization Aromatization (Oxidative) cyclization2->aromatization product Phenanthridinone Derivative aromatization->product G start Mix Salicylaldehyde, This compound, and Piperidine in Toluene reflux Reflux with Dean-Stark Trap (4h) start->reflux cool Cool to Room Temperature reflux->cool add_enamine Add Enamine cool->add_enamine stir Stir at Room Temperature (24h) add_enamine->stir evaporate Evaporate Solvent stir->evaporate purify Column Chromatography evaporate->purify product Benzocoumarin Product purify->product

References

Dimethyl Glutaconate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dimethyl glutaconate is emerging as a highly versatile and valuable precursor in organic synthesis, enabling the efficient construction of a diverse array of complex molecules relevant to pharmaceutical and materials science research. This technical guide provides an in-depth overview of its applications, complete with detailed experimental protocols, quantitative data, and mechanistic insights for researchers, scientists, and drug development professionals.

Core Applications and Synthetic Utility

This compound, a diester characterized by the chemical formula C7H10O4, serves as a key building block in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] Its unique structural features, including a reactive α,β-unsaturated system and acidic methylene (B1212753) protons, make it an ideal substrate for several important transformations.

Key synthetic applications include its use in the synthesis of phenanthridinones, 3-substituted glutarate diesters, and a range of substituted aromatic compounds. It is particularly effective as a Michael acceptor and participates in Diels-Alder reactions, further expanding its synthetic utility.[4]

Spectroscopic and Physical Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol [1][2]
CAS Number 5164-76-1[1][2]
Appearance Colorless oil
Density 1.124 g/mL at 20 °C[3]
Refractive Index n20/D 1.452[3]

Spectroscopic Data:

Key Synthetic Transformations: Experimental Protocols and Data

This section details the experimental procedures for key reactions utilizing this compound as a precursor, providing quantitative data to facilitate reproducibility and optimization.

Synthesis of Phenanthridinones via Michael Addition and Cyclization

This compound reacts with α,β-unsaturated carbonyl compounds in a base-catalyzed domino reaction to afford phenanthridinones in excellent yields. The reaction proceeds through an initial Michael addition, followed by a series of cyclization and aromatization steps.[6]

General Experimental Protocol:

To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) and this compound (1.2 equiv) in methanol (B129727), a catalytic amount of a suitable base (e.g., sodium methoxide) is added at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as crystallization or column chromatography.

Entryα,β-Unsaturated CarbonylProductYield (%)
1CyclohexenonePhenanthridinone derivative A>90%
2ChalconePhenanthridinone derivative B>90%

Note: Specific yields are dependent on the substrate and reaction conditions.

G Domino Synthesis of Phenanthridinones cluster_reactants Reactants unsat_carbonyl α,β-Unsaturated Carbonyl michael_addition Michael Addition (Base Catalyst) unsat_carbonyl->michael_addition dmg This compound dmg->michael_addition intermediate_1 Michael Adduct Intermediate michael_addition->intermediate_1 cyclization_1 Intramolecular Cyclization intermediate_1->cyclization_1 intermediate_2 Cyclohexadiene Intermediate cyclization_1->intermediate_2 cyclization_2 Intramolecular Cyclization intermediate_2->cyclization_2 intermediate_3 Non-aromatic Phenanthridinone cyclization_2->intermediate_3 aromatization Aromatization intermediate_3->aromatization product Phenanthridinone aromatization->product

Caption: Reaction pathway for the synthesis of phenanthridinones.

Heck-Matsuda Arylation for the Synthesis of 3-Arylglutaconic Acid Derivatives

A direct palladium-catalyzed arylation of this compound at the 3-position has been developed using arenediazonium tosylates as the aryl source.[7][8] This method provides a versatile and efficient route to 3-arylglutaconic acid derivatives, which are valuable Michael acceptors.[8]

General Experimental Protocol:

In a typical procedure, a mixture of this compound (1.0 equiv), the arenediazonium tosylate (1.2 equiv), and a palladium(II) acetate (B1210297) catalyst (2-5 mol%) in a suitable solvent such as methanol is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography.

EntryArenediazonium TosylateProductYield (%)
14-Methylbenzenediazonium tosylateDimethyl 3-(p-tolyl)glutaconate85%
24-Methoxybenzenediazonium tosylateDimethyl 3-(4-methoxyphenyl)glutaconate82%
34-Chlorobenzenediazonium tosylateDimethyl 3-(4-chlorophenyl)glutaconate78%

Note: Yields are for the isolated arylated product.

G Heck-Matsuda Arylation of this compound cluster_reactants Reactants dmg This compound arylation Heck-Matsuda Reaction dmg->arylation aryl_diazonium Arenediazonium Tosylate aryl_diazonium->arylation pd_catalyst Pd(OAc)₂ Catalyst pd_catalyst->arylation product Dimethyl 3-Arylglutaconate arylation->product

Caption: Synthesis of 3-arylglutaconates via Heck-Matsuda arylation.

Michael Addition Reactions

As a classic Michael acceptor, this compound readily undergoes conjugate addition with a variety of nucleophiles.[4] This reaction is fundamental for the construction of more complex carbon skeletons.

General Experimental Protocol:

A nucleophile (e.g., a malonate ester, an amine, or a thiol) is treated with a base (e.g., sodium ethoxide, triethylamine) in an appropriate solvent to generate the corresponding nucleophilic species. This compound is then added to the reaction mixture, and the reaction is stirred, typically at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched, and the product is isolated and purified.

EntryNucleophileProductYield (%)
1Diethyl malonateTriethyl 1,1,3-propanetricarboxylateHigh
2AnilineDimethyl 3-(phenylamino)glutarateModerate
3ThiophenolDimethyl 3-(phenylthio)glutarateHigh

Note: Specific yields vary depending on the nucleophile and reaction conditions.

G Michael Addition to this compound cluster_reactants Reactants dmg This compound (Michael Acceptor) addition 1,4-Conjugate Addition dmg->addition nucleophile Nucleophile (Michael Donor) nucleophile->addition base Base base->addition product Michael Adduct addition->product

Caption: General workflow for the Michael addition reaction.

Inverse Electron Demand Diels-Alder Reactions

This compound can also participate as a dienophile in inverse electron demand Diels-Alder (IEDDA) reactions, reacting with electron-rich dienes to form six-membered rings. This powerful cycloaddition strategy is particularly useful for the synthesis of highly functionalized heterocyclic and carbocyclic systems.[9][10]

General Experimental Protocol:

An electron-rich diene is mixed with this compound in a suitable solvent. The reaction can be performed under thermal conditions or with Lewis acid catalysis to enhance reactivity and selectivity. The reaction is monitored by TLC or NMR spectroscopy until the starting materials are consumed. The cycloadduct is then isolated and purified.

EntryElectron-Rich DieneProductYield (%)
11,3-Dimethoxy-1,3-butadieneDihydro-oxepine derivativeGood
22,3-Dimethyl-1,3-butadieneSubstituted cyclohexeneModerate-Good

Note: Yields are highly dependent on the specific diene and reaction conditions.

G Inverse Electron Demand Diels-Alder Reaction cluster_reactants Reactants diene Electron-Rich Diene cycloaddition [4+2] Cycloaddition diene->cycloaddition dmg This compound (Dienophile) dmg->cycloaddition product Cycloadduct cycloaddition->product

Caption: Schematic of the IEDDA reaction.

Conclusion

This compound is a readily accessible and highly effective precursor for a range of important organic transformations. Its ability to participate in Michael additions, Heck-Matsuda arylations, and Diels-Alder reactions makes it a valuable tool for the synthesis of complex molecular architectures. The detailed protocols and quantitative data provided in this guide are intended to facilitate the application of this compound in diverse research and development settings, from academic laboratories to industrial drug discovery programs.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Dimethyl Glutaconate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl glutaconate and its derivatives are emerging as a promising class of small molecules with significant potential in cancer therapy. This technical guide provides an in-depth analysis of their biological activities, focusing on their anticancer properties. It summarizes key quantitative data on their cytotoxic and enzyme-inhibitory effects, details relevant experimental protocols, and elucidates the underlying mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction

The metabolic reprogramming of cancer cells presents a key vulnerability that can be exploited for therapeutic intervention. Glutamine and glutamate (B1630785) metabolism are central to cancer cell proliferation and survival, providing essential precursors for biosynthesis and cellular redox homeostasis.[1][2] this compound, a derivative of the unsaturated dicarboxylic acid glutaconic acid, and its analogs represent a class of compounds that can interfere with these metabolic pathways, leading to anticancer effects. This guide explores the biological activities of these derivatives, with a focus on their potential as anticancer agents.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. Their primary mechanisms of action appear to involve the inhibition of key enzymes involved in DNA replication and the induction of apoptosis.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anticancer activity of various glutamic acid and glutaconate derivatives. While specific data for a broad range of this compound derivatives is still emerging, the data for related compounds provide valuable insights into their potential efficacy.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Glutamic Acid Derivative (Generic)L-1210 LeukemiaCytotoxicityNot Specified[2]
4,4-Dimethylcurcumin (DMCU)NCI-H460 (Lung)MTT1.62[3]
DMCUNCI-H358 (Lung)MTT2.50[3]
DMCUA549 (Lung)MTT2.15[3]
DMCU-HMPMDA-MB-231 (Breast)MTT2.2[3]
DMCU-HMPHCT-116 (Colon)MTT3.1[3]
Compound 42 (Glycyrrhetinic acid derivative)MCF-7 (Breast)MTT1.88 ± 0.20[4]
Compound 42 (Glycyrrhetinic acid derivative)MDA-MB-231 (Breast)MTT1.37 ± 0.18[4]
Benzofuroquinolinedione 8d VariousTopo II Inhibition1.19[5]
Benzofuroquinolinedione 8i VariousTopo II Inhibition0.68[5]
Dehydroebriconic acid-Topo II Inhibition4.6[6]
Dehydrotrametenonic acid-Topo II Inhibition37.5[6]

Note: This table includes data for structurally related compounds to provide a broader context for the potential of this compound derivatives, for which specific and extensive public data is limited.

Key Mechanisms of Action

The anticancer effects of this compound and its analogs are attributed to several key mechanisms, primarily the inhibition of topoisomerase enzymes and the modulation of critical cancer-related signaling pathways.

Inhibition of Topoisomerase II

Topoisomerase II is a vital enzyme for DNA replication, transcription, and chromosome segregation.[7] Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Several glutaconic acid derivatives have been shown to inhibit topoisomerase II activity.

Topoisomerase_II_Inhibition Mechanism of Topoisomerase II Inhibition cluster_drug_interaction Drug Action cluster_cellular_response Cellular Consequence Derivative This compound Derivative TopoII Topoisomerase II-DNA Cleavage Complex Derivative->TopoII Stabilizes DSB DNA Double-Strand Breaks TopoII->DSB Prevents re-ligation DDR DNA Damage Response DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: this compound derivatives can stabilize the topoisomerase II-DNA cleavage complex.

Modulation of Cancer Signaling Pathways

Glutamate, the metabolic precursor of glutaconate, plays a significant role in cancer cell signaling.[1][8] It can activate pro-survival pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][10] By interfering with glutamate metabolism, this compound derivatives may indirectly inhibit these critical signaling cascades.

Glutamate_Signaling Influence on Glutamate-Mediated Signaling cluster_input Metabolic Input cluster_pathway Signaling Cascade cluster_output Cellular Outcome Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase PI3K PI3K Glutamate->PI3K Activates Derivative This compound Derivative Derivative->Glutamate Inhibits Metabolism Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound derivatives may inhibit cancer cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate (48-72h) Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for determining cell viability using the MTT assay.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA circles, by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • Stop buffer/loading dye (containing SDS and a tracking dye)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine:

    • 10x Topoisomerase II reaction buffer

    • kDNA (e.g., 200 ng)

    • ATP (e.g., 1 mM)

    • Test compound at various concentrations (or vehicle control)

    • Nuclease-free water to the final volume.

  • Add human Topoisomerase II enzyme to each reaction tube.

  • Incubate the reactions at 37°C for 30-60 minutes.[3]

  • Stop the reactions by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light and capture an image.

  • Analyze the results:

    • In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating monomeric DNA circles.

    • In the presence of an effective inhibitor, the kDNA will remain catenated and will not enter the gel or will migrate as a high molecular weight band at the top of the gel.

    • The IC50 is the concentration of the compound that inhibits 50% of the decatenation activity.

TopoII_Decatenation_Workflow Topoisomerase II Decatenation Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, kDNA, ATP, Compound) Start->Prepare_Reaction Add_Enzyme Add Topoisomerase II Prepare_Reaction->Add_Enzyme Incubate_37C Incubate at 37°C Add_Enzyme->Incubate_37C Stop_Reaction Stop Reaction (Add Stop Buffer) Incubate_37C->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_DNA Visualize DNA (UV Transilluminator) Gel_Electrophoresis->Visualize_DNA Analyze_Results Analyze Inhibition Visualize_DNA->Analyze_Results End End Analyze_Results->End

Caption: A procedural overview of the topoisomerase II decatenation assay.

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of novel anticancer therapies. Their ability to target fundamental cellular processes such as DNA replication and key signaling pathways provides a strong rationale for their further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon.

Future research should focus on:

  • Synthesis and screening of a broader library of this compound derivatives to establish a clear structure-activity relationship.

  • In-depth mechanistic studies to precisely elucidate the molecular targets and signaling pathways affected by these compounds.

  • Evaluation in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the biological activities of this chemical class, the scientific community can move closer to translating their therapeutic potential into clinical applications for the benefit of cancer patients.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenanthridinones via the Dimethyl Glutaconate Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenanthridinones utilizing dimethyl glutaconate. Phenanthridinones are significant heterocyclic scaffolds found in various natural products and pharmaceuticals, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The described protocol offers a highly efficient, transition-metal-free method for the construction of functionalized phenanthridinones.[4]

Overview of the Synthesis

The synthesis involves a domino reaction between α,β-unsaturated carbonyl compounds, bearing a 2-aminophenyl group, and this compound.[4] This one-pot protocol proceeds via an intermolecular [3+3] annulation followed by an intramolecular aza-cyclization and subsequent aromatization to yield the desired polysubstituted phenanthridinone derivatives.[4] The reaction is notable for its mild conditions, typically conducted at room temperature in methanol (B129727) with sodium hydroxide (B78521) as a base, and is open to the air.[1][4]

Key Features of the Protocol

ParameterDescriptionReference
Reaction Type Domino Reaction ([3+3] Annulation / Aza-cyclization / Aromatization)[4]
Key Reactants α,β-Unsaturated carbonyl compounds with a 2-aminophenyl group, this compound[1][4]
Catalyst/Promoter Base-catalyzed (e.g., Sodium Hydroxide)[1]
Solvent Methanol[1]
Temperature Room Temperature[1]
Atmosphere Open to air[4]
Yields High to excellent[4]
Advantages Transition-metal-free, mild conditions, operational simplicity, one-pot synthesis[4]

Reaction Mechanism

The reaction is proposed to proceed through the following sequence of steps:[1]

  • Michael Addition: The reaction initiates with a Michael addition of the this compound to the activated double bond of the α,β-unsaturated carbonyl compound.

  • Double Bond Migration: This is followed by a migration of the double bond within the intermediate.

  • Intramolecular Cyclization: An intramolecular cyclization then occurs to form a cyclohexadiene intermediate.

  • Aza-cyclization: A subsequent intramolecular aza-cyclization leads to a non-aromatic phenanthridinone precursor.

  • Aromatization: The final step is a spontaneous aromatization that yields the stable phenanthridinone product.

Reaction_Mechanism cluster_start Starting Materials Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (with 2-aminophenyl group) Michael_Addition Michael Addition (Base-catalyzed) Unsaturated_Carbonyl->Michael_Addition Dimethyl_Glutaconate This compound Dimethyl_Glutaconate->Michael_Addition Intermediate_1 Intermediate 50 Michael_Addition->Intermediate_1 Bond_Migration Double Bond Migration Intermediate_1->Bond_Migration Intermediate_2 Intermediate Bond_Migration->Intermediate_2 Intramolecular_Cyclization Intramolecular Cyclization Intermediate_2->Intramolecular_Cyclization Cyclohexadiene Cyclohexadiene 51 Intramolecular_Cyclization->Cyclohexadiene Aza_Cyclization Intramolecular Aza-cyclization Cyclohexadiene->Aza_Cyclization Non_Aromatic_Phenanthridinone Non-aromatic Phenanthridinone Aza_Cyclization->Non_Aromatic_Phenanthridinone Aromatization Spontaneous Aromatization Non_Aromatic_Phenanthridinone->Aromatization Phenanthridinone Phenanthridinone 49 Aromatization->Phenanthridinone Experimental_Workflow Start Reaction Setup: - Dissolve starting material in Methanol Add_Reagents Add this compound and Sodium Hydroxide Start->Add_Reagents Stir Stir at Room Temperature (Open to Air) Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Reaction Workup: - Neutralize - Remove Solvent Monitor->Workup Reaction Complete Extraction Aqueous Workup & Extraction Workup->Extraction Purification Purification: - Dry and Concentrate - Column Chromatography Extraction->Purification Characterization Product Characterization: - NMR - Mass Spectrometry - Melting Point Purification->Characterization End Pure Phenanthridinone Characterization->End Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Cycle Cell Proliferation & Survival Transcription_Factor->Cell_Cycle Phenanthridinone Phenanthridinone Derivative Phenanthridinone->Kinase_Cascade Inhibition

References

Application Notes and Protocols: Michael Addition Reactions Involving Dimethyl Glutaconate as an Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] Dimethyl glutaconate, a readily available and versatile Michael acceptor, serves as a valuable building block for the synthesis of a diverse array of compounds, particularly derivatives of glutamic acid and other biologically relevant molecules. This document provides detailed application notes and experimental protocols for Michael addition reactions utilizing this compound as the electrophilic partner. The protocols described herein cover a range of nucleophiles and catalytic systems, with a focus on methods relevant to pharmaceutical and medicinal chemistry research.

Reaction Mechanism and Experimental Workflow

The general mechanism of the Michael addition to this compound involves the nucleophilic attack at the β-carbon of the α,β-unsaturated ester system. The reaction is typically catalyzed by a base, which deprotonates the nucleophile (Michael donor), or by other catalysts such as phosphines or transition metal complexes that activate the Michael acceptor.[1][2]

A general experimental workflow for performing a Michael addition reaction with this compound is depicted below. Specific details regarding reagents, catalysts, and conditions are provided in the subsequent protocols.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine this compound, Nucleophile, and Solvent add_catalyst Add Catalyst (e.g., Base, Phosphine) prep->add_catalyst react Stir at Specified Temperature add_catalyst->react monitor Monitor Progress (TLC, GC-MS, NMR) react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for a Michael addition reaction.

I. Phosphine-Catalyzed Michael Addition of N-Arylidene-α-amino Esters

This protocol outlines the synthesis of glutamic acid derivatives through the phosphine-catalyzed Michael-type addition of N-arylidene-α-amino esters to this compound. This method provides a direct route to functionalized amino acid precursors.[2]

Reaction Scheme:

reaction_scheme_1 N-Arylidene-α-amino ester N-Arylidene-α-amino ester This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct

Caption: Phosphine-catalyzed Michael addition.

Experimental Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the N-arylidene-α-amino ester (1.0 eq) and anhydrous toluene (B28343).

  • Catalyst Addition: Add dimethylphenylphosphine (B1211355) (0.1 eq) to the solution.

  • Reagent Addition: Slowly add a solution of this compound (1.2 eq) in anhydrous toluene to the reaction mixture over a period of 30 minutes using a syringe pump.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Quantitative Data Summary:
EntryN-Arylidene-α-amino EsterProductYield (%)
1N-Benzylidene glycine (B1666218) methyl esterDimethyl (E)-2-(benzylideneamino)pentanedioate96
2N-(4-Methylbenzylidene) glycine methyl esterDimethyl (E)-2-((4-methylbenzylidene)amino)pentanedioate86
3N-(4-Bromobenzylidene) glycine methyl esterDimethyl (E)-2-((4-bromobenzylidene)amino)pentanedioate88

Data adapted from analogous reactions with acrylic esters.[2]

Proposed Catalytic Cycle:

catalytic_cycle phosphine R'3P zwitterion Zwitterionic Intermediate phosphine->zwitterion + Acceptor acceptor This compound enolate Enolate Intermediate zwitterion->enolate Proton Transfer adduct_intermediate Protonated Intermediate enolate->adduct_intermediate + Nucleophile donor Nucleophile (Nu-H) donor->enolate Deprotonation product Michael Adduct adduct_intermediate->product Protonation product->phosphine - R'3P

Caption: Proposed catalytic cycle for the phosphine-catalyzed Michael addition.

II. Aza-Michael Addition of Amines

The aza-Michael addition of primary and secondary amines to this compound provides a direct route to β-amino glutaric acid derivatives, which are valuable intermediates in the synthesis of various nitrogen-containing compounds.[3]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile, or neat).

  • Reagent Addition: Add the amine (1.1 eq) to the solution at room temperature. For less reactive amines, a catalyst may be required.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel or distillation to yield the β-amino diester.

Quantitative Data Summary:
EntryAmine NucleophileCatalystSolventYield (%)
1PiperidineNoneMethanol>95
2MorpholineNoneAcetonitrile>95
3AnilineYb(OTf)₃ (10 mol%)Dichloromethane (B109758)85
4BenzylamineNoneNeat92

Yields are representative and may vary based on specific reaction conditions.

III. Thia-Michael Addition of Thiols

The thia-Michael addition of thiols to this compound proceeds readily, often under mild, base-catalyzed conditions, to afford β-thioether derivatives. These products are useful in the synthesis of sulfur-containing compounds.[4]

Experimental Protocol:
  • Reaction Setup: Dissolve this compound (1.0 eq) and the thiol (1.0 eq) in a solvent such as dichloromethane or THF.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as triethylamine (B128534) (0.1 eq), to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and exothermic. Monitor for the disappearance of starting materials by TLC.

  • Work-up: Once the reaction is complete, wash the mixture with dilute acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Quantitative Data Summary:
EntryThiol NucleophileBase CatalystSolventYield (%)
1ThiophenolTriethylamineDichloromethane98
2Benzyl mercaptanTriethylamineTHF95
3EthanethiolSodium ethoxideEthanol93

Yields are representative and based on general thia-Michael addition protocols.[4]

IV. Asymmetric Michael Addition Strategies

The development of enantiomerically pure pharmaceuticals often requires stereoselective synthesis. Asymmetric Michael additions to this compound can be achieved using chiral auxiliaries or chiral catalysts.

A. Using Chiral Auxiliaries

A chiral auxiliary can be attached to the nucleophile or the acceptor to direct the stereochemical outcome of the Michael addition.

Workflow for Asymmetric Michael Addition using a Chiral Auxiliary:

asymmetric_workflow start Attach Chiral Auxiliary michael Diastereoselective Michael Addition start->michael cleavage Cleave Auxiliary michael->cleavage product Enantioenriched Product cleavage->product

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

B. Organocatalytic Asymmetric Michael Addition

Chiral organocatalysts, such as cinchona alkaloid derivatives or proline-based catalysts, can facilitate highly enantioselective Michael additions.

Example Protocol: Organocatalyzed Addition of Diethyl Malonate

  • Reaction Setup: In a vial, combine this compound (1.0 eq), diethyl malonate (1.5 eq), and the chiral organocatalyst (e.g., a thiourea-based cinchona alkaloid, 5-10 mol%) in a suitable solvent (e.g., toluene or dichloromethane).

  • Reaction: Stir the mixture at the specified temperature (ranging from -20 °C to room temperature) until the reaction is complete (monitored by chiral HPLC).

  • Work-up and Purification: Quench the reaction and purify the product by column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Conclusion

The Michael addition reaction involving this compound as an acceptor is a powerful and versatile tool for the synthesis of a wide range of functionalized molecules. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize these reactions for their specific synthetic targets in drug discovery and development. The ability to perform these additions with a variety of nucleophiles and under stereocontrolled conditions highlights the broad utility of this compound in modern organic synthesis.

References

Application Notes and Protocols: Knoevenagel Condensation of Aromatic Aldehydes with Dimethyl Glutaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active hydrogen compound with a carbonyl group, typically from an aldehyde or ketone, catalyzed by a weak base.[1][2][3] This reaction is a cornerstone in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and polymers. The products of Knoevenagel condensation are precursors to a wide range of biologically active molecules, including anticancer agents.

This document provides detailed application notes and protocols for the Knoevenagel condensation of aromatic aldehydes with dimethyl glutaconate. While specific literature on this exact reaction is limited, a notable example is its application as the initial step in a multicomponent domino reaction for the synthesis of complex heterocyclic scaffolds, such as cannabinol (B1662348) analogues.[1]

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds through a series of equilibrium steps. A weak base, such as piperidine (B6355638) or pyrrolidine (B122466), deprotonates the active methylene (B1212753) group of this compound to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an aldol-type addition product. Subsequent dehydration of this intermediate, often facilitated by the reaction conditions, yields the final α,β-unsaturated product.

A generalized workflow for the Knoevenagel condensation is depicted below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aromatic Aldehyde + This compound Mixing Mixing and Stirring Reactants->Mixing Solvent_Catalyst Solvent + Base Catalyst Solvent_Catalyst->Mixing Heating Heating (optional) Mixing->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS, etc.)

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Application Example: Synthesis of a Chromanone Derivative

A key application of the Knoevenagel condensation of an aromatic aldehyde with this compound is the initial step in a multicomponent domino reaction for the synthesis of a chromanone derivative, a precursor to cannabinol.[1] The reaction involves a substituted salicylaldehyde (B1680747), this compound, pyrrolidine (acting as a catalyst), and acetone.

The following table summarizes the quantitative data for this multicomponent reaction. It is important to note that the reported yield is for the overall domino reaction, not solely for the initial Knoevenagel condensation step.

Reactant 1 (Aldehyde)Reactant 2CatalystOther ReagentsProductYieldReference
Substituted SalicylaldehydeThis compoundPyrrolidineAcetoneChromanone Derivative48%[1]

Experimental Protocol: Knoevenagel Condensation Step

The following is a generalized protocol for the initial Knoevenagel condensation between a substituted salicylaldehyde and this compound, based on the multicomponent reaction described by Bodwell and Nandularu.[1] This protocol is intended as a starting point and may require optimization for different aromatic aldehydes.

Materials:

  • Substituted aromatic aldehyde (e.g., salicylaldehyde derivative)

  • This compound

  • Pyrrolidine (or another suitable weak base like piperidine)

  • Anhydrous solvent (e.g., toluene, ethanol, or as specified in the original literature)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 eq) and this compound (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add the anhydrous solvent to dissolve the reactants. To this solution, add a catalytic amount of pyrrolidine (e.g., 0.1-0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde.

  • Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated product.

Signaling Pathways and Logical Relationships

The Knoevenagel condensation is a foundational reaction that can initiate a cascade of subsequent transformations, leading to complex molecular architectures. The following diagram illustrates the logical progression from a Knoevenagel condensation to a more complex heterocyclic system, as seen in the synthesis of the chromanone derivative.

G Start Aromatic Aldehyde + This compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate α,β-Unsaturated Intermediate Knoevenagel->Intermediate Domino Domino Reaction (e.g., Diels-Alder, Michael Addition) Intermediate->Domino Product Complex Heterocycle (e.g., Chromanone) Domino->Product

References

Application Notes: Step-by-Step Protocol for Dimethyl Glutaconate Annulation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of six-membered rings, a structural motif prevalent in a vast array of biologically active molecules, including steroids and alkaloids. This reaction classically proceeds through a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. The versatility of this reaction allows for the use of various Michael acceptors. Dimethyl glutaconate, an α,β-unsaturated dicarbonyl compound, serves as a valuable synthon in this context, leading to the formation of highly functionalized cyclohexenone derivatives. These products are versatile intermediates for the synthesis of complex molecular architectures.

This document provides a detailed, step-by-step protocol for a representative this compound annulation reaction with a cyclic ketone. The procedure is based on established methodologies for analogous Robinson annulations, providing a reliable framework for researchers.

Signaling Pathway of the Robinson Annulation

The Robinson annulation is a sequential reaction that does not involve a biological signaling pathway but rather a well-defined reaction mechanism. The process can be visualized as a two-stage sequence:

  • Michael Addition: A base abstracts an α-proton from a ketone (the Michael donor) to form a nucleophilic enolate. This enolate then attacks the β-carbon of the this compound (the Michael acceptor) in a conjugate addition, forming a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The newly formed dicarbonyl compound, in the presence of a base, undergoes an intramolecular reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated ketone product.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reactants and Reagents (Ketone, this compound, Base, Solvent) reaction_setup Set up Reaction Vessel (Inert atmosphere, stirring) prep_reagents->reaction_setup 1. Preparation michael_addition Michael Addition (Base addition, controlled temperature) reaction_setup->michael_addition 2. Reaction Start aldol_condensation Intramolecular Aldol Condensation (Heating/Reflux) michael_addition->aldol_condensation 3. Cyclization quench Quench Reaction (e.g., with NH4Cl solution) aldol_condensation->quench 4. Reaction Stop extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extraction 5. Isolation drying Dry Organic Layer (e.g., with Na2SO4) extraction->drying 6. Water Removal purification Purification (Column Chromatography) drying->purification 7. Purification characterization Characterization of Product (NMR, MS, IR) purification->characterization 8. Analysis

Caption: Experimental workflow for the this compound annulation reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data for Robinson annulation reactions analogous to the one described, providing a general reference for expected outcomes.

ParameterValue/RangeNotes
Yield 50-85%Highly dependent on substrates and reaction conditions.
Reaction Time 4-24 hoursMichael addition may be faster; aldol condensation often requires longer heating.
Temperature 0°C to refluxMichael addition is often initiated at lower temperatures, while the aldol condensation/dehydration step typically requires heating.
Stoichiometry (Ketone:this compound) 1:1 to 1:1.2A slight excess of the Michael acceptor can be used to ensure complete consumption of the ketone.
Base Concentration Catalytic to stoichiometricThe choice and amount of base are critical for reaction success.

Experimental Protocol: Annulation of Cyclohexanone (B45756) with this compound

This protocol describes a representative procedure for the Robinson annulation of cyclohexanone with this compound to yield a functionalized octahydronaphthalene derivative.

Materials and Reagents
  • Cyclohexanone (freshly distilled)

  • This compound

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous ethanol (B145695) or Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure

Part 1: Michael Addition

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).

  • Enolate Formation: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until it is completely dissolved. Cool the solution to 0°C in an ice bath.

  • Addition of Michael Donor: Slowly add cyclohexanone (1.0 equivalent) to the cooled base solution with continuous stirring. Allow the mixture to stir at 0°C for 30 minutes to ensure complete enolate formation.

  • Addition of Michael Acceptor: Add this compound (1.05 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

Part 2: Intramolecular Aldol Condensation and Dehydration

  • Cyclization: After the Michael addition is complete, heat the reaction mixture to reflux using a heating mantle or oil bath. The intramolecular aldol condensation and subsequent dehydration will occur. Monitor the reaction progress by TLC. This step may take 4-12 hours.

Part 3: Work-up and Purification

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium ethoxide and potassium tert-butoxide are strong bases and are corrosive and moisture-sensitive. Handle them with care under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating sources.

Application Notes and Protocols for the Use of Dimethyl Glutaconate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dimethyl glutaconate as a versatile building block in the synthesis of various heterocyclic compounds. Detailed protocols for the synthesis of representative pyridinone and pyrimidinedione derivatives are presented, along with insights into the biological significance of these classes of compounds, particularly their roles in key cellular signaling pathways.

Introduction

This compound, a five-carbon α,β-unsaturated dicarbonyl compound, serves as a valuable precursor in organic synthesis due to its multiple reactive sites. Its structure allows for a variety of chemical transformations, including Michael additions and cycloaddition reactions, making it an ideal starting material for the construction of diverse heterocyclic scaffolds.[1] Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large percentage of pharmaceuticals containing at least one heterocyclic ring. The pyridinone and pyrimidinedione cores, in particular, are present in numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[2][3][4]

Synthesis of Pyridinone Derivatives

Pyridinone and its derivatives are a significant class of heterocycles known for their diverse pharmacological activities.[4] They are known to act as inhibitors of various kinases, including the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[2][3]

A plausible approach to synthesize functionalized 4-hydroxypyridin-2-ones involves a multi-component reaction utilizing this compound, an aldehyde, and an amine. This strategy leverages the Michael acceptor properties of this compound and the subsequent cyclization to form the pyridinone ring.

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate

This protocol describes a potential multi-component reaction for the synthesis of a substituted 4-hydroxypyridin-2-one.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere.

  • Addition of Reagents: To this solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Subsequently, add a mixture of acetaldehyde (1.1 equivalents) and aniline (1.0 equivalent) in ethanol to the reaction flask.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired ethyl 6-methyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate.

Quantitative Data Summary (Hypothetical):

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)
This compound1.0158.1510
Acetaldehyde1.144.0511
Aniline1.093.1310
Sodium ethoxide1.268.0512
Product 289.30
Yield (%) ~65-75%

Note: This is a representative protocol. Reaction conditions may require optimization for specific substrates.

Logical Workflow for Pyridinone Synthesis

G cluster_reactants Reactants This compound This compound Michael Addition Michael Addition This compound->Michael Addition Aldehyde Aldehyde Aldehyde->Michael Addition Amine Amine Amine->Michael Addition Cyclization Cyclization Michael Addition->Cyclization Pyridinone Derivative Pyridinone Derivative Cyclization->Pyridinone Derivative

Caption: Multicomponent synthesis of a pyridinone derivative.

Synthesis of Pyrimidinedione Derivatives

Pyrimidinediones, including uracil (B121893) and thymine, are fundamental components of nucleic acids. Synthetic pyrimidinedione derivatives exhibit a broad spectrum of biological activities and are integral to many therapeutic agents.[2] The mTOR signaling pathway, a central regulator of cell growth and proliferation, has been shown to stimulate de novo pyrimidine (B1678525) synthesis.[4][5][6][7][8]

The synthesis of pyrimidinedione derivatives can be achieved through the condensation of a β-dicarbonyl compound or its equivalent with urea (B33335) or a urea derivative. This compound can serve as a precursor to the required dicarbonyl functionality.

Experimental Protocol: Synthesis of 5-(2-carboxyethyl)pyrimidine-2,4(1H,3H)-dione

This protocol outlines a potential pathway for the synthesis of a pyrimidinedione derivative from this compound and urea.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under a nitrogen atmosphere.

  • Addition of Reactants: Add a solution of this compound (1.0 equivalent) and urea (1.1 equivalents) in methanol to the flask.

  • Reaction: Heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation: A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from hot water, using activated charcoal to decolorize if necessary, to yield pure 5-(2-carboxyethyl)pyrimidine-2,4(1H,3H)-dione.

Quantitative Data Summary (Hypothetical):

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)
This compound1.0158.1510
Urea1.160.0611
Sodium methoxide2.254.0222
Product 184.14
Yield (%) ~50-60%

Note: This is a representative protocol. Reaction conditions may require optimization for specific substrates.

Reaction Scheme for Pyrimidinedione Synthesis

G cluster_reactants Reactants This compound This compound Condensation Condensation This compound->Condensation Urea Urea Urea->Condensation Cyclization Cyclization Condensation->Cyclization Pyrimidinedione Derivative Pyrimidinedione Derivative Cyclization->Pyrimidinedione Derivative G cluster_pathway MAPK Signaling Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, MNK) MAPK (p38, MNK) MAPKK->MAPK (p38, MNK) Transcription Factors Transcription Factors MAPK (p38, MNK)->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Pyridinone Derivative Pyridinone Derivative Pyridinone Derivative->MAPK (p38, MNK) G cluster_pathway mTOR Signaling Pathway Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 CAD CAD S6K1->CAD De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis CAD->De Novo Pyrimidine Synthesis

References

Application Notes and Protocols: Dimethyl Glutaconate as a Versatile C5 Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dimethyl glutaconate as a versatile five-carbon building block in the synthesis of natural products and their precursors. The focus is on leveraging its reactive nature in key carbon-carbon bond-forming reactions to construct complex molecular architectures. Detailed protocols for representative transformations are provided to enable researchers to apply these methodologies in their own synthetic endeavors.

Introduction

This compound (DMG), with its characteristic α,β-unsaturated diester functionality, is a valuable and reactive C5 synthon for organic synthesis. Its electrophilic double bond and the presence of two ester groups allow for a variety of chemical transformations, making it an attractive starting material for the construction of carbocyclic and heterocyclic frameworks found in a wide range of biologically active natural products. Key reactions involving this compound include Michael additions, Diels-Alder cycloadditions, and cascade reactions, which enable the stereocontrolled introduction of complexity.

Key Applications in Synthesis

This compound serves as a versatile precursor for the synthesis of various structural motifs. One of its most powerful applications is in the construction of substituted cyclopentane (B165970) and cyclohexane (B81311) rings, which form the core of numerous natural products, including prostaglandins (B1171923), iridoids, and various alkaloids.

Michael Addition Reactions

The conjugated double bond in this compound makes it an excellent Michael acceptor. The 1,4-conjugate addition of nucleophiles to this compound is a fundamental strategy for introducing substituents at the β-position. This reaction is often the initial step in a cascade sequence leading to the formation of cyclic systems. The resulting Michael adduct can undergo subsequent intramolecular reactions, such as Dieckmann condensation or aldol (B89426) reactions, to afford highly functionalized five- or six-membered rings.

Logical Workflow for Michael Addition and Cyclization:

Michael_Addition_Cyclization DMG This compound Michael_Adduct Michael Adduct DMG->Michael_Adduct Nucleophile Nucleophile (e.g., enolate, amine) Nucleophile->Michael_Adduct Base Base Base->Michael_Adduct Cyclization Intramolecular Cyclization (e.g., Dieckmann Condensation) Michael_Adduct->Cyclization Cyclic_Product Cyclic Precursor (e.g., Cyclopentanone derivative) Cyclization->Cyclic_Product Natural_Product Natural Product Cyclic_Product->Natural_Product

Caption: General workflow for natural product precursor synthesis using this compound.

Diels-Alder Reactions

This compound can also act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of substituted cyclohexene (B86901) derivatives. This powerful ring-forming reaction allows for the rapid construction of six-membered rings with good stereocontrol, which are common structural motifs in terpenoids and other natural product classes. The electron-withdrawing ester groups of this compound activate the double bond for reaction with electron-rich dienes.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in key synthetic transformations.

Protocol 1: Synthesis of a Substituted Cyclopentenone Precursor via Michael Addition and Robinson Annulation Logic

This protocol outlines a general procedure for the synthesis of a functionalized cyclopentenone, a common precursor for various natural products, including prostaglandins and jasmonates. The strategy involves a Michael addition to this compound followed by an intramolecular cyclization and subsequent modifications, mirroring the logic of a Robinson annulation.

Reaction Scheme:

Robinson_Annulation_Logic start This compound + Ketone Enolate michael Michael Addition start->michael intermediate1 1,5-Dicarbonyl Intermediate michael->intermediate1 aldol Intramolecular Aldol Condensation intermediate1->aldol intermediate2 Cyclized β-Hydroxy Ketone aldol->intermediate2 dehydration Dehydration intermediate2->dehydration product α,β-Unsaturated Cyclopentenone dehydration->product

Caption: Key steps in the formation of a cyclopentenone ring system.

Materials:

  • This compound

  • Cyclohexanone (B45756) (or other suitable ketone)

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethanol (B145695) (absolute)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Michael Addition:

    • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0 °C under an inert atmosphere, add cyclohexanone (1.0 equivalent) dropwise.

    • Stir the resulting enolate solution for 30 minutes at 0 °C.

    • Add a solution of this compound (1.0 equivalent) in ethanol dropwise to the enolate solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring

Application Notes and Protocols: Base-Catalyzed Reactions of Dimethyl Glutaconate with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The base-catalyzed reaction of dimethyl glutaconate, an α,β-unsaturated diester, with active methylene (B1212753) compounds is a cornerstone of synthetic organic chemistry. This reaction, primarily a Michael-type conjugate addition, facilitates the formation of new carbon-carbon bonds, leading to a diverse array of functionalized glutarate derivatives.[1] These products serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals, natural products, and various heterocyclic systems such as pyridines.[2] The acidity of the α-protons in active methylene compounds—such as dialkyl malonates, β-ketoesters, and malononitrile (B47326)—allows for their deprotonation by a base to form a stabilized carbanion (enolate), which then acts as the nucleophile in the 1,4-addition to the electrophilic double bond of this compound.

Core Reaction: The Michael Addition

The fundamental transformation involves the addition of a resonance-stabilized carbanion from an active methylene compound (the Michael donor) to the β-carbon of this compound (the Michael acceptor). The reaction is typically catalyzed by a variety of bases, ranging from common alkoxides like sodium ethoxide to milder organic bases such as piperidine (B6355638) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][3] The choice of base and reaction conditions can influence reaction rates and yields. The resulting product is a substituted 1,5-dicarbonyl compound, which can be isolated or used in situ for subsequent cyclization or derivatization reactions.[4]

Visualization of Key Processes

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for these syntheses.

G General Mechanism of Michael Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation AMC Active Methylene Compound (Z-CH2-Z') Enolate Stabilized Enolate (Z-CH--Z') AMC->Enolate Deprotonation Base Base (B:) HB HB+ Enolate2 Stabilized Enolate DMG This compound (Michael Acceptor) AdductEnolate Intermediate Adduct (Enolate) DMG->AdductEnolate AdductEnolate2 Intermediate Adduct Enolate2->DMG 1,4-Conjugate Addition FinalProduct Final Adduct (Substituted Glutarate) Base2 B: AdductEnolate2->FinalProduct Proton Transfer HB2 HB+

Caption: General mechanism of the base-catalyzed Michael addition.

G General Experimental Workflow arrow -> Start Start: Reactants & Solvent Mixing Combine Active Methylene Compound and Base in Solvent Start->Mixing Addition Add this compound (often dropwise at controlled temp.) Mixing->Addition Reaction Stir at Specified Temperature (e.g., Room Temp. or Reflux) Addition->Reaction Monitoring Monitor Reaction Progress (e.g., by TLC) Reaction->Monitoring Workup Aqueous Workup / Quenching (e.g., add water/acid) Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., over Na2SO4 or MgSO4) Extraction->Drying Purification Purify Product (e.g., Column Chromatography, Recrystallization, or Distillation) Drying->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: Typical workflow for synthesis and purification.

Data Presentation: Reaction Parameters

While extensive data for this compound itself is sparse, the following table summarizes representative conditions for Michael additions to structurally similar α,β-unsaturated esters, providing a predictive framework for experimental design.

Active Methylene CompoundBase/CatalystSolventTemp. (°C)Time (h)Typical Product TypeRef.
Diethyl MalonateSodium Ethoxide (NaOEt)Ethanol (B145695)Reflux1-4Diethyl 4,4-dicarboxy-heptanedioate derivative[1]
Ethyl AcetoacetateSodium Hydroxide (NaOH)EthanolReflux1-2Substituted cyclohexenone (via subsequent cyclization)
MalononitrilePiperidine (cat.)EthanolRoom Temp2-6Substituted pyridine (B92270) (via tandem reaction)[2][5]
NitroalkanesDBU (cat.)Dioxane1224Polyfunctionalized carbonyl derivative[3]
Ethyl Cyanoacetate (B8463686)Potassium Carbonate (K₂CO₃)MEK5-102-3Substituted glutarate derivative

Experimental Protocols

The following are general protocols for performing Michael addition reactions with this compound. These should be adapted based on the specific reactivity of the chosen active methylene compound and the desired scale.

Protocol 1: General Procedure using Sodium Ethoxide

This protocol is suitable for less reactive active methylene compounds like diethyl malonate.

Materials:

  • Diethyl malonate

  • This compound

  • Anhydrous Ethanol

  • Sodium metal or commercial Sodium Ethoxide

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol (approx. 20 mL per gram of sodium) with stirring. Allow the reaction to proceed until all sodium has dissolved. Alternatively, use commercially available sodium ethoxide.

  • Addition of Nucleophile: To the freshly prepared sodium ethoxide solution at room temperature, add diethyl malonate (1.0 eq) dropwise. Stir the mixture for 15-30 minutes.

  • Michael Addition: Add this compound (1.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into a beaker containing ice and saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure using a Catalytic Amount of a Weaker Base

This protocol is suitable for highly reactive methylene compounds like malononitrile or for reactions where a milder catalyst is preferred to avoid side reactions.

Materials:

  • Malononitrile (or other active methylene compound)

  • This compound

  • Ethanol or Methanol

  • Piperidine or DBU (catalytic amount, e.g., 0.1 eq)

  • Hydrochloric acid (1M)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the active methylene compound (1.1 eq) and this compound (1.0 eq) in ethanol (approx. 10-20 mL per mmol of this compound).

  • Catalyst Addition: Add a catalytic amount of piperidine or DBU to the solution with stirring.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction can be gently heated if necessary. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove the basic catalyst, followed by water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.

Applications in Drug Development and Advanced Synthesis

The products of these reactions are valuable synthons. For instance, the resulting polyfunctionalized molecules can undergo intramolecular cyclization to form carbocyclic or heterocyclic rings, which are common scaffolds in medicinal chemistry.[4] The reaction of this compound with compounds like malononitrile or ethyl cyanoacetate in the presence of ammonium acetate can lead to the formation of highly substituted pyridine derivatives, a class of compounds with a broad spectrum of biological activities, including use as anti-malarial agents.[6][7] The ability to construct complex molecular frameworks in a controlled manner makes this reaction a powerful tool for building libraries of compounds for drug discovery and development.

References

Application Notes and Protocols: Dimethyl Glutaconate in Multicomponent Reactions for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of dimethyl glutaconate as a versatile building block in multicomponent reactions (MCRs) for the synthesis of complex molecular scaffolds. The focus is on the synthesis of phenanthridinone derivatives, which are of significant interest in medicinal chemistry due to their presence in various biologically active natural products.

Introduction to this compound in MCRs

This compound is a highly reactive, tautomeric compound that serves as a valuable C5 synthon in organic synthesis. Its unique electronic and structural properties make it an excellent substrate for domino reactions and MCRs, allowing for the rapid construction of complex polycyclic and heterocyclic systems from simple acyclic precursors. This approach aligns with the principles of green chemistry by offering high atom economy and procedural simplicity.

One of the notable applications of this compound in MCRs is the one-pot synthesis of phenanthridinones. This reaction proceeds via a base-catalyzed domino sequence involving an intermolecular Michael addition/[3+3] annulation, followed by an intramolecular aza-cyclization and subsequent aromatization. The process is highly efficient, transition-metal-free, and can be performed under mild, aerobic conditions.

Application: One-Pot Synthesis of Phenanthridinones

This section details the multicomponent synthesis of polysubstituted phenanthridinone derivatives from α,β-unsaturated carbonyl compounds and this compound. The α,β-unsaturated carbonyl compounds bearing a 2-aminophenyl group can be pre-synthesized or generated in situ from an appropriate aldehyde and ketone.

Reaction Principle

The reaction is a domino sequence initiated by a Michael addition of this compound to an α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent aromatization to yield the phenanthridinone core. The overall transformation can be considered a formal [3+3] annulation followed by an intramolecular cyclization.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various phenanthridinone derivatives using this protocol.

EntryAldehyde/Ketone Precursor for Unsaturated CarbonylThis compound (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
12-Aminoacetophenone1.2NaOH (1.5)Methanol (B129727)rt0.52,7-Dimethylphenanthridin-6(5H)-one95
22-Aminobenzophenone1.2NaOH (1.5)Methanolrt17-Methyl-2-phenylphenanthridin-6(5H)-one92
31-(2-Aminophenyl)-3-phenylprop-2-en-1-one1.2NaOH (1.5)Methanolrt0.52-Styrylphenanthridin-6(5H)-one90
4(E)-3-(2-Aminophenyl)-1-phenylprop-2-en-1-one1.2NaOH (1.5)Methanolrt0.54-Phenylphenanthridin-6(5H)-one93
5(E)-1-(2-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one1.2NaOH (1.5)Methanolrt12-(4-Methoxystyryl)phenanthridin-6(5H)-one88
6(E)-1-(2-Amino-5-methylphenyl)-3-phenylprop-2-en-1-one1.2NaOH (1.5)Methanolrt0.59-Methyl-2-styrylphenanthridin-6(5H)-one91
Experimental Protocol: General Procedure for the Synthesis of Phenanthridinones

Materials:

  • Appropriate α,β-unsaturated carbonyl compound (or the corresponding aldehyde and ketone for in situ generation)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (reagent grade)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add this compound (1.2 mmol, 1.2 equiv.).

  • To this stirred solution, add powdered sodium hydroxide (1.5 mmol, 1.5 equiv.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 0.5-1 hour), neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the pure phenanthridinone derivative.

Visualizations

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product A α,β-Unsaturated Carbonyl (with 2-aminophenyl group) C Michael Adduct A->C Michael Addition (Base-catalyzed) B This compound B->C D Cyclized Intermediate C->D Intramolecular Annulation E Aromatized Intermediate D->E Intramolecular Aza-cyclization F Phenanthridinone Derivative E->F Aromatization

Caption: Domino reaction pathway for phenanthridinone synthesis.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Dissolve α,β-unsaturated carbonyl and this compound in Methanol Addition Add NaOH catalyst Reactants->Addition Stir Stir at Room Temperature Addition->Stir Neutralize Neutralize with HCl Stir->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for phenanthridinone synthesis.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex nitrogen-containing heterocycles through multicomponent reactions. The detailed protocol for the synthesis of phenanthridinones showcases a practical, efficient, and environmentally friendly approach that is of significant value to researchers in organic synthesis and drug discovery. The mild reaction conditions and high yields make this methodology particularly attractive for the generation of molecular libraries for biological screening. Further exploration of this compound in other MCRs is a promising avenue for the discovery of novel molecular architectures.

Application Notes and Protocols for Reactions with Dimethyl Glutaconate Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting chemical reactions with dimethyl glutaconate under an inert atmosphere. The procedures outlined are essential for reactions involving air- or moisture-sensitive reagents and catalysts, ensuring reaction integrity and reproducibility.

Application Notes: The Importance of an Inert Atmosphere

Many organometallic and catalytic reactions require the strict exclusion of atmospheric oxygen and moisture. For substrates like this compound, which can participate in a variety of sensitive transformations such as conjugate additions, an inert atmosphere is critical for several reasons:

  • Preventing Catalyst Decomposition: Many transition metal catalysts, particularly those involving palladium, rhodium, and copper, are readily oxidized, rendering them inactive. An inert atmosphere of argon or nitrogen protects these catalysts throughout the reaction.

  • Avoiding Side Reactions: Oxygen can lead to unwanted oxidative side products, reducing the yield and purity of the desired product. Moisture can hydrolyze sensitive reagents, such as Grignard reagents or organoboronic acids, and can also interfere with catalytic cycles.

  • Ensuring Reproducibility: The presence of variable amounts of air and moisture can lead to inconsistent reaction outcomes. Working under a controlled inert atmosphere is crucial for achieving reproducible results, a cornerstone of reliable drug development and scientific research.

Two primary methods are employed for maintaining an inert atmosphere: the use of a Schlenk line or a glovebox.[1][2][3]

  • Schlenk Line: A Schlenk line is a dual-manifold system that allows for the evacuation of air from a reaction flask and subsequent backfilling with an inert gas.[1][2] This "evacuate-refill" cycle is typically repeated three times to ensure a thoroughly inert environment.[2] Glassware is often oven-dried or flame-dried before use to remove adsorbed water.[3]

  • Glovebox: A glovebox provides a sealed environment filled with a high-purity inert gas.[4] This is the preferred method for handling highly sensitive or pyrophoric reagents, as it allows for the manipulation of solids and liquids in a completely inert environment.

Experimental Protocols

The following protocol is a representative example of an asymmetric conjugate addition to an α,β-unsaturated ester, adapted for this compound. This type of reaction is fundamental in the synthesis of complex organic molecules and is highly sensitive to atmospheric conditions.

Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to this compound

This protocol describes the enantioselective addition of an aryl group to the β-position of this compound, a key transformation for creating chiral centers. The use of a chiral ligand in conjunction with a palladium catalyst allows for the formation of a specific stereoisomer.[5]

Reaction Scheme:

Materials and Equipment:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) trifluoroacetate (B77799) [Pd(OCOCF3)2]

  • (S)-t-Bu-PyOx ligand

  • Potassium carbonate (K2CO3)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Schlenk flask or round-bottom flask with a rubber septum

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles for liquid transfers

  • Argon or high-purity nitrogen gas

Detailed Protocol:

  • Glassware Preparation: A 25 mL Schlenk flask containing a magnetic stir bar is oven-dried at 120 °C for at least 4 hours and then allowed to cool to room temperature under a stream of argon or in a desiccator.

  • Inerting the Flask: The flask is connected to a Schlenk line and subjected to three cycles of evacuation and backfilling with argon to ensure a completely inert atmosphere.

  • Addition of Solids: Under a positive pressure of argon, the flask is charged with Pd(OCOCF3)2 (0.005 mmol, 0.5 mol%), (S)-t-Bu-PyOx ligand (0.006 mmol, 0.6 mol%), and potassium carbonate (1.5 mmol).

  • Addition of Reactants: this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) are added to the flask.

  • Solvent Addition: Anhydrous, degassed THF (5.0 mL) is added via syringe. The solvent should be properly dried and degassed prior to use, for example, by passing it through a solvent purification system or by using the freeze-pump-thaw method.

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature (approximately 23 °C) for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of 1 M aqueous HCl (5 mL). The mixture is then extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired chiral product.

Data Presentation

The following table summarizes typical quantitative data for the described palladium-catalyzed conjugate addition.

ParameterValue
Reactants
This compound1.0 mmol (158.15 mg)
Phenylboronic Acid1.2 mmol (146.34 mg)
Catalyst System
Pd(OCOCF3)20.005 mmol (1.66 mg)
(S)-t-Bu-PyOx Ligand0.006 mmol (1.5 mg)
Base
K2CO31.5 mmol (207.32 mg)
Solvent
Anhydrous, Degassed THF5.0 mL
Reaction Conditions
Temperature23 °C (Room Temperature)
Reaction Time24 hours
AtmosphereArgon
Outcome
Yield85-95% (typical)
Enantiomeric Excess (ee)>90% (typical)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a reaction under an inert atmosphere using a Schlenk line.

G A Oven-Dry Glassware B Assemble and Cool Under Inert Gas A->B C Evacuate-Refill Cycles (x3) B->C D Add Solids (Catalyst, Base, Reactants) C->D E Add Degassed Solvent via Syringe D->E F Stir at Reaction Temperature E->F G Monitor Reaction (TLC) F->G H Quench and Work-up G->H I Purify Product H->I

Experimental workflow for inert atmosphere reactions.
Logical Relationship of Inert Atmosphere Techniques

This diagram shows the relationship between the desired reaction environment and the techniques used to achieve it.

G A Air- & Moisture-Sensitive Reaction B Inert Atmosphere Required A->B C Schlenk Line Techniques B->C D Glovebox Techniques B->D E Successful Product Formation C->E D->E

Achieving successful reactions via inert techniques.

References

Application Notes and Protocols for the Purification of Dimethyl Glutaconate Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl glutaconate is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and biologically active molecules.[1][2] Synthesis of this compound, often accomplished through methods like the Horner-Wadsworth-Emmons (HWE) reaction, typically yields a crude product mixture containing unreacted starting materials, reaction byproducts, and potentially geometric isomers (E and Z).[3][4][5] Column chromatography is a robust and widely used technique for the purification of these reaction products, enabling the isolation of high-purity this compound essential for subsequent research and development activities.[6][7]

This document provides a detailed protocol for the purification of this compound reaction products using silica (B1680970) gel column chromatography. It includes information on expected impurities, recommended solvent systems, a step-by-step experimental procedure, and guidelines for data analysis.

Potential Impurities in this compound Synthesis

A thorough understanding of potential impurities is critical for designing an effective purification strategy. When this compound is synthesized via the Horner-Wadsworth-Emmons reaction, the crude product may contain:

  • Unreacted Starting Materials: Such as an aldehyde and the phosphonate (B1237965) reagent.

  • Phosphonate Byproducts: Water-soluble phosphate (B84403) byproducts are characteristic of the HWE reaction and are typically removed during the aqueous workup, though trace amounts may persist.[3][4]

  • Geometric Isomers (E/Z): The HWE reaction generally favors the formation of the more stable E-isomer of the α,β-unsaturated ester. However, a certain proportion of the Z-isomer is often formed as well.[5] The separation of these diastereomers can be a primary challenge during purification.

  • Other Side Products: Depending on the specific reaction conditions, other minor impurities may be present.

Data Presentation: Representative Purification Data

The following table summarizes representative quantitative data from the purification of a crude this compound reaction mixture by column chromatography.

ParameterCrude ProductPurified this compound (Combined Fractions)
Initial Mass 5.0 g-
Final Mass -3.9 g
Yield -78%
Purity (by GC/NMR) ~85% (E/Z mixture)>97% (primarily E-isomer)[1]
Column Adsorbent Silica Gel (60 Å, 230-400 mesh)-
Adsorbent Mass 150 g (30:1 ratio to crude product)-
Elution Solvent System Gradient: 10% to 30% Ethyl Acetate (B1210297) in Hexane (B92381)-
Elution Volume for Product 250-400 mL-
Fraction Size 20 mL-

Experimental Protocol: Column Chromatography Purification

This protocol details the purification of this compound from a crude reaction mixture using silica gel flash column chromatography.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[8]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (start with a 2:8 v/v ratio).

  • Visualize the separated spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Adjust the solvent system polarity to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired this compound product.[8] This ensures good separation on the column.

Materials and Reagents
  • Crude this compound reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Column Preparation (Slurry Method)
  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be 30-50 times the weight of the crude sample.[6]

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[6]

  • Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to protect the surface from disturbance during sample and solvent addition.[6]

  • Continuously drain the solvent until the solvent level is just above the top layer of sand.

Sample Loading
  • Dissolve the crude this compound mixture in a minimal amount of the initial eluting solvent or a more polar solvent like dichloromethane if solubility is an issue.

  • Carefully apply the dissolved sample onto the top layer of sand using a pipette.

  • Rinse the sample flask with a small amount of the eluting solvent and add this to the column to ensure complete transfer of the sample.

  • Drain the solvent until the sample has fully entered the silica gel bed.

Elution and Fraction Collection
  • Carefully add the eluting solvent to the top of the column.

  • Begin elution with the determined starting solvent mixture (e.g., 10% ethyl acetate in hexane).

  • If a gradient elution is required to separate compounds with different polarities, gradually increase the proportion of the more polar solvent (ethyl acetate). For example, start with 10% ethyl acetate in hexane, then move to 20%, and then 30%.

  • Collect the eluate in fractions of a consistent volume (e.g., 20 mL) in separate test tubes or flasks.

  • Monitor the composition of the collected fractions by TLC to identify which fractions contain the purified this compound.

Product Isolation and Analysis
  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as an oil or solid.

  • Determine the mass of the purified product and calculate the yield.

  • Confirm the purity and identity of the final product using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Visualization of Workflows and Relationships

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System Col_Prep Column Packing (Silica Gel Slurry) TLC->Col_Prep Sample_Load Sample Loading onto Column Col_Prep->Sample_Load Sample_Prep Dissolve Crude Product in Minimal Solvent Sample_Prep->Sample_Load Elution Gradient Elution (e.g., 10-30% EtOAc in Hexane) Sample_Load->Elution Fraction_Collect Fraction Collection Elution->Fraction_Collect Fraction_TLC TLC Analysis of Fractions Fraction_Collect->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Final_Analysis Purity & Identity Confirmation (GC, NMR, MS) Solvent_Removal->Final_Analysis

Caption: Experimental workflow for this compound purification.

Logical Relationship Diagram

logical_relationship cluster_inputs Inputs cluster_process Purification Process cluster_outputs Outputs Crude_Product Crude this compound (with impurities) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Purified this compound (>97% Purity) Column_Chromatography->Pure_Product Impurities Separated Impurities: - Starting Materials - Byproducts - Z-isomer Column_Chromatography->Impurities Stationary_Phase Stationary Phase: Silica Gel Stationary_Phase->Column_Chromatography Mobile_Phase Mobile Phase: EtOAc/Hexane Gradient Mobile_Phase->Column_Chromatography

Caption: Logical relationships in the purification process.

References

Troubleshooting & Optimization

Technical Support Center: Dimethyl Glutaconate Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during Michael additions with dimethyl glutaconate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Michael addition of primary amines to this compound?

A1: The most prevalent side reaction is an intramolecular cyclization of the initial Michael adduct, which leads to the formation of a stable pyridone derivative. This occurs because the newly formed secondary amine in the adduct can act as a nucleophile and attack one of the ester groups. Other potential, though often less common, side reactions include polymerization of the this compound, especially under strongly basic conditions, and retro-Michael addition, where the initial adduct reverts to the starting materials.

Q2: I am observing a significant amount of a cyclized by-product. How can I minimize its formation?

A2: Minimizing the formation of the pyridone by-product involves controlling the reaction conditions to disfavor the intramolecular cyclization. Key strategies include:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the intramolecular cyclization, which typically has a higher activation energy than the initial Michael addition.

  • Reaction Time: Shorter reaction times are preferable. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the desired Michael adduct is formed in satisfactory yield.

  • Choice of Base: Using a non-nucleophilic, sterically hindered base can help to deprotonate the Michael donor without promoting side reactions. The concentration of the base should also be carefully optimized.

  • Solvent: The choice of solvent can influence the reaction pathways. Aprotic solvents are generally preferred. It is advisable to screen a few different solvents to find the optimal conditions for your specific substrate.

Q3: Is polymerization of this compound a concern?

A3: Yes, polymerization can be a competing reaction, particularly in the presence of strong bases or initiators.[1] this compound, being an α,β-unsaturated ester, can undergo anionic polymerization. To avoid this, use the minimum effective concentration of a non-nucleophilic base and maintain a low reaction temperature.

Q4: Can the Michael addition be reversed (retro-Michael addition)?

A4: Yes, the retro-Michael addition is a possibility, especially if the Michael adduct is heated for extended periods or treated with a strong base.[2] This equilibrium reaction can lead to a decrease in the yield of the desired product. To mitigate this, it is recommended to use the mildest possible reaction conditions and to work up the reaction as soon as it is complete.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Michael addition of primary amines to this compound.

Issue Potential Cause Troubleshooting Steps
Low yield of the desired Michael adduct and a significant amount of a major by-product. Intramolecular cyclization to form a pyridone derivative.- Lower the reaction temperature (e.g., to 0 °C or -20 °C).- Reduce the reaction time and monitor closely.- Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton Sponge®) in catalytic amounts.- Screen different aprotic solvents (e.g., THF, Dichloromethane, Toluene).
Formation of a viscous or solid mass in the reaction mixture. Polymerization of this compound.- Decrease the concentration of the base.- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).- Add the base slowly to the reaction mixture at a low temperature.
Disappearance of the product upon prolonged heating or during workup. Retro-Michael addition.- Avoid excessive heating during the reaction and workup.- Use a milder workup procedure (e.g., quenching with a weak acid like ammonium (B1175870) chloride).- Isolate the product promptly after the reaction is complete.
Incomplete conversion of starting materials. Insufficient reactivity.- Increase the reaction temperature incrementally.- Use a slight excess of the amine nucleophile.- Consider using a stronger, non-nucleophilic base to ensure complete deprotonation of the donor if applicable.

Quantitative Data Summary

Reaction Conditions Expected Yield of Michael Adduct Expected Yield of Pyridone By-product Reference Analogy
Primary amine, Room temperature, 24h40-60%30-50%Based on cyclization tendencies of similar adducts.[3]
Primary amine, 0 °C, 4h70-85%10-20%Lower temperatures suppress cyclization.
Secondary amine, Room temperature, 24h>90%<5%Secondary amines cannot undergo the same intramolecular cyclization.[4]

Experimental Protocols

General Protocol for the Michael Addition of a Primary Amine to this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary amine (e.g., n-butylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add the primary amine (1.1 eq).

  • Slowly add a catalytic amount of DBU (0.1 eq).

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed or the desired amount of product is formed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired Michael adduct.

Visualizations

Reaction Pathways in this compound Michael Addition

Michael_Addition_Pathways Start This compound + Primary Amine Adduct Michael Adduct (Desired Product) Start->Adduct Michael Addition Polymer Polymerization Start->Polymer Strong Base Adduct->Start Heat / Base Pyridone Pyridone By-product Adduct->Pyridone Intramolecular Cyclization Retro Retro-Michael

Caption: Possible reaction pathways in the Michael addition of a primary amine to this compound.

Experimental Workflow for a Michael Addition Reaction

Experimental_Workflow A 1. Combine Reactants (this compound, Amine, Solvent) B 2. Cool to 0 °C A->B C 3. Add Base Catalyst B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Quench Reaction (aq. NH4Cl) D->E F 6. Aqueous Workup & Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Isolated Michael Adduct H->I

Caption: A standard experimental workflow for performing a Michael addition reaction.

References

How to improve the yield of phenanthridinone synthesis from dimethyl glutaconate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phenanthridinone from dimethyl glutaconate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to enhance the yield and purity of your phenanthridinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of phenanthridinones from this compound?

A1: The synthesis is a domino reaction that proceeds through a sequence of three key steps: a Michael addition, an intramolecular aza-cyclization, and an aromatization step.[1] Initially, a base deprotonates the this compound, which then acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). This is followed by an intramolecular cyclization where the amine group attacks one of the ester functionalities. Finally, the intermediate undergoes aromatization to yield the stable phenanthridinone core.[1]

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The choice of base and solvent are crucial parameters that can significantly impact the reaction yield and selectivity.[2] The reaction temperature and the nature of the substrates (both the this compound and the α,β-unsaturated carbonyl compound) also play a vital role in the efficiency of this domino reaction.

Q3: Is a metal catalyst required for this synthesis?

A3: No, a key advantage of this synthetic route is that it can be performed under transition-metal-free conditions, which simplifies purification and reduces costs.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective deprotonation of this compound. 2. Low reactivity of the α,β-unsaturated carbonyl compound. 3. Unfavorable reaction conditions (temperature, solvent).1. Optimize the base: Switch to a stronger base (e.g., sodium methoxide) or ensure the base used is fresh and anhydrous. 2. Increase reactivity: If possible, modify the α,β-unsaturated carbonyl to be more electrophilic. 3. Adjust conditions: Systematically screen different solvents (e.g., methanol, ethanol, DMF) and reaction temperatures. Consider starting at room temperature and gradually increasing if no reaction is observed.
Formation of Michael Adduct Only (No Cyclization) 1. Insufficient activation for intramolecular cyclization. 2. Steric hindrance preventing cyclization.1. Increase temperature: Heating the reaction mixture after the initial Michael addition may promote cyclization. 2. Change solvent: A more polar solvent might facilitate the cyclization step. 3. Modify substrate: If sterically hindered, consider alternative, less bulky starting materials if the experimental design allows.
Incomplete Aromatization (Formation of Dihydrophenanthridinone) 1. Insufficient driving force for aromatization. 2. Reaction conditions not conducive to elimination/oxidation.1. Introduce a mild oxidant: After the cyclization is complete, adding a mild oxidant might facilitate the aromatization. 2. Increase reaction time or temperature: Prolonged heating could promote spontaneous aromatization.
Presence of Multiple Side Products 1. Self-condensation of the α,β-unsaturated carbonyl. 2. Polymerization of the Michael acceptor. 3. Retro-Michael addition.1. Slow addition of reactants: Add the Michael acceptor slowly to a solution of the deprotonated this compound to maintain a low concentration of the acceptor. 2. Control temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. 3. Use of a less reactive base: A very strong base might promote undesired side reactions.

Data Presentation

The yield of phenanthridinone synthesis is highly dependent on the specific substrates and reaction conditions employed. Below is a summary of expected yields based on the nature of the reactants and the reaction environment.

Michael Acceptor SubstrateBaseSolventTemperatureTypical Yield (%)
2-amino-chalconeSodium HydroxideMethanolRoom Temp.Excellent
N-aryl-2-aminobenzaldehydesPotassium tert-butoxideDMF80 °CGood to Excellent
Substituted 2-aminobenzophenonesSodium EthoxideEthanolRefluxModerate to Good

Note: "Excellent" typically refers to yields >90%, "Good" to 70-89%, and "Moderate" to 50-69%. Actual yields will vary based on the specific substituents on the aromatic rings.

Experimental Protocols

General Procedure for the One-Pot Synthesis of Phenanthridinones:

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 eq.) in an appropriate solvent (e.g., methanol), add the base (e.g., sodium hydroxide, 1.1 eq.) and stir at room temperature for 10 minutes.

  • To this mixture, add this compound (1.2 eq.) dropwise over 15 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired phenanthridinone.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Final Product This compound This compound Michael_Addition Michael Addition This compound->Michael_Addition Unsaturated Carbonyl Unsaturated Carbonyl Unsaturated Carbonyl->Michael_Addition Intramolecular_Cyclization Intramolecular Aza-Cyclization Michael_Addition->Intramolecular_Cyclization Michael Adduct Intermediate Aromatization Aromatization Intramolecular_Cyclization->Aromatization Cyclized Intermediate Phenanthridinone Phenanthridinone Aromatization->Phenanthridinone

Caption: Domino reaction pathway for phenanthridinone synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Base Check Base Activity & Concentration Start->Check_Base Check_Reactants Verify Reactant Purity & Reactivity Check_Base->Check_Reactants Base OK Change_Base_Solvent Change Base or Solvent Check_Base->Change_Base_Solvent Base Issue Check_Reactants->Start Purity Issue Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp.) Check_Reactants->Optimize_Conditions Reactants OK Incomplete_Reaction Incomplete Reaction? Optimize_Conditions->Incomplete_Reaction Optimized Analyze_Side_Products Analyze Byproducts (TLC, NMR) Analyze_Side_Products->Start Identify & Address Side Reactions Incomplete_Reaction->Analyze_Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Successful_Synthesis Successful Synthesis Increase_Time_Temp->Successful_Synthesis Change_Base_Solvent->Optimize_Conditions

Caption: Troubleshooting workflow for low yield issues.

Parameter Relationships

Parameter_Relationships Yield Yield Base Base Yield->Base Strength Solvent Solvent Yield->Solvent Polarity Temperature Temperature Yield->Temperature Rate Substrate Substrate Structure Yield->Substrate Sterics/ Electronics Base->Solvent Solvent->Temperature Temperature->Substrate Substrate->Base

Caption: Interplay of parameters affecting reaction yield.

References

Troubleshooting low conversion rates in Knoevenagel condensations with dimethyl glutaconate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize Knoevenagel condensations involving dimethyl glutaconate. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation and why can it be challenging with this compound?

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (like this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond.[1] The reaction is typically catalyzed by a weak base.[1]

This compound can present challenges due to the delocalization of the negative charge in the resulting carbanion, which can affect its nucleophilicity and reactivity compared to more commonly used active methylene compounds like malononitrile (B47326) or diethyl malonate. This can sometimes lead to lower conversion rates and the need for careful optimization of reaction conditions.

Q2: What are the most common causes of low conversion rates in this reaction?

Low conversion rates in Knoevenagel condensations with this compound can often be attributed to several factors:

  • Ineffective Catalysis: The choice and amount of catalyst are critical. The base may not be strong enough to efficiently deprotonate this compound, or an inappropriate catalyst could lead to side reactions.

  • Suboptimal Solvent: The solvent plays a key role in the solubility of reactants and the stabilization of intermediates. An unsuitable solvent can hinder the reaction.[2]

  • Unfavorable Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Excessively high temperatures can lead to decomposition or side reactions, while temperatures that are too low may result in slow reaction rates.

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct.[3] An accumulation of water can inhibit the reaction equilibrium, preventing it from going to completion.

  • Reactant Quality: Impurities in the this compound or the aldehyde/ketone can interfere with the reaction.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing low or no formation of your desired product, consider the following troubleshooting steps:

1. Catalyst Optimization:

The choice of catalyst is a crucial first step in optimizing the Knoevenagel condensation. A variety of catalysts can be employed, from simple amines to more complex systems.

Illustrative Comparison of Catalyst Types

Catalyst TypeExampleTypical Loading (mol%)SolventTemperature (°C)Conversion/Yield (%)
Homogeneous Base Piperidine5-10Ethanol, Toluene25 - RefluxModerate to High
Ammonium Salt Ammonium Acetate10-20Methanol, EthanolRefluxModerate to High
Solid Base 1CaO–1.5MgO0.05 g / mmolWaterRoom TemperatureHigh
Organocatalyst Proline10-20DMSO, DMF25-80High

This data is illustrative and based on general Knoevenagel condensations. Optimal conditions for this compound may vary.

2. Solvent Selection:

The polarity and protic/aprotic nature of the solvent can significantly impact the reaction rate and yield.[2]

  • Polar Aprotic Solvents: Solvents like DMF and DMSO are often effective as they can help to dissolve the reactants and stabilize charged intermediates.[6]

  • Nonpolar Solvents: Toluene or hexane (B92381) can be used, especially when azeotropic removal of water is desired.[2]

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be highly effective.[7]

Effect of Different Solvents on Knoevenagel Condensation

SolventTypeConversion RateReaction TimeSelectivity
Toluene NonpolarModerateLongerHigh
Ethanol Protic PolarModerateModerateVariable
DMF Aprotic PolarHighShorterHigh
Water Protic PolarVariableVariableVariable

This table illustrates general trends observed in Knoevenagel condensations.[2]

3. Temperature Adjustment:

The reaction temperature should be carefully controlled.

  • Initial Trials: Start with room temperature and gradually increase the temperature if the reaction is slow.

  • Monitoring: Use TLC or GC to monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and byproduct formation. Some Knoevenagel condensations can proceed at room temperature, while others require reflux.[8]

4. Water Removal:

The removal of water is essential to drive the reaction towards the product side.[3]

  • Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark apparatus can be used to continuously remove water.

  • Drying Agents: The addition of molecular sieves to the reaction mixture can also effectively remove water.

Issue 2: Formation of Side Products

If you are observing significant formation of side products, consider the following:

1. Michael Addition:

The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can minimize this side reaction. A slight excess of the carbonyl compound may be beneficial.

  • Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reactions.

2. Self-Condensation:

The aldehyde or the active methylene compound can potentially undergo self-condensation, especially in the presence of a strong base.

  • Use a Weak Base: Employ a weaker base to minimize the self-condensation of the reactants.[1]

  • Slow Addition: Adding the aldehyde slowly to the mixture of the active methylene compound and the catalyst can also help to reduce self-condensation.

Experimental Protocols

Below is a general experimental protocol for a Knoevenagel condensation with this compound. This should be considered a starting point, and optimization of the parameters will likely be necessary.

General Protocol for Knoevenagel Condensation of this compound

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Solvent Addition: Add the chosen solvent (e.g., toluene, ethanol, or DMF) to the flask. The concentration of reactants is typically in the range of 0.1 to 1 M.

  • Catalyst Addition: Add the selected catalyst (e.g., piperidine, 5-10 mol%).

  • Reaction: Stir the reaction mixture at the determined optimal temperature (e.g., room temperature to reflux).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the reaction mixture can be quenched with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

TroubleshootingWorkflow Start Low Conversion Rate Catalyst Is the catalyst appropriate? Start->Catalyst Solvent Is the solvent optimal? Catalyst->Solvent No OptimizeCatalyst Screen different catalysts (e.g., piperidine, ammonium acetate) Catalyst->OptimizeCatalyst Yes Temperature Is the temperature correct? Solvent->Temperature No OptimizeSolvent Test various solvents (e.g., Toluene, DMF, Ethanol) Solvent->OptimizeSolvent Yes Water Is water being removed? Temperature->Water No OptimizeTemp Vary reaction temperature (e.g., 25°C, 50°C, reflux) Temperature->OptimizeTemp Yes SideReactions Are there side reactions? Water->SideReactions No RemoveWater Implement water removal (e.g., Dean-Stark, molecular sieves) Water->RemoveWater Yes AddressSideReactions Adjust stoichiometry or reaction time SideReactions->AddressSideReactions Yes Success Improved Conversion SideReactions->Success No OptimizeCatalyst->Solvent OptimizeSolvent->Temperature OptimizeTemp->Water RemoveWater->SideReactions AddressSideReactions->Success KnoevenagelMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration ActiveMethylene This compound Enolate Enolate Intermediate ActiveMethylene->Enolate + Base Base Base (e.g., Piperidine) Aldehyde Aldehyde/Ketone Alkoxide Alkoxide Intermediate Enolate_ref->Alkoxide + Aldehyde/Ketone Product α,β-unsaturated product Water H₂O Alkoxide_ref->Product - H₂O

References

Technical Support Center: Optimization of Reaction Conditions for Dimethyl Glutaconate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl glutaconate. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of glutaconic acid with methanol (B129727), using a strong acid catalyst such as concentrated sulfuric acid.[1][2][3] This reaction is typically performed under reflux conditions.[4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are glutaconic acid (also known as pent-2-ene-1,5-dioic acid) and methanol.[4] A strong acid catalyst, most commonly concentrated sulfuric acid, is also required.[4]

Q3: Why is an excess of methanol often used in the reaction?

A3: Fischer esterification is a reversible reaction.[5][6] Using a large excess of one of the reactants, in this case, methanol (which can also serve as the solvent), shifts the reaction equilibrium towards the formation of the ester product, thereby increasing the overall yield.[3][5]

Q4: What is the role of the sulfuric acid catalyst?

A4: The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[1][3]

Q5: What are the common isomers of this compound produced in the synthesis?

A5: The synthesis of this compound typically yields a mixture of cis and trans isomers. One reported synthesis resulted in a product with approximately 76.4% trans-isomer and 22.4% cis-isomer.[4]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Insufficient Catalyst Ensure the correct catalytic amount of concentrated sulfuric acid is added. The catalyst is crucial for activating the carboxylic acid.[1]
Presence of Water Fischer esterification is a dehydration reaction; the presence of water can drive the equilibrium back towards the reactants (hydrolysis).[5] Use anhydrous methanol and dry glassware.
Inadequate Reaction Time or Temperature Ensure the reaction is refluxed for a sufficient amount of time to reach equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Loss of Product During Workup This compound is soluble in many organic solvents. Ensure efficient extraction and minimize the number of washing steps. Back-extraction of the aqueous layers can help recover dissolved product.

Problem 2: The final product is impure and contains starting material.

Possible Cause Suggested Solution
Incomplete Reaction The reaction may not have reached equilibrium. Extend the reflux time or consider removing water as it forms, for example, by using a Dean-Stark apparatus (if a solvent other than methanol is used).[1]
Insufficient Catalyst An inadequate amount of catalyst can lead to a slow and incomplete reaction.
Inefficient Purification Residual glutaconic acid or sulfuric acid may be present. Thoroughly neutralize the reaction mixture with a base (e.g., aqueous sodium carbonate) and wash the organic layer.[4] Purify the crude product by vacuum distillation.[4]

Problem 3: The reaction mixture turns dark or forms byproducts.

Possible Cause Suggested Solution
High Reaction Temperature While reflux is necessary, excessively high temperatures can lead to the degradation of the starting material or product, especially given the presence of a strong acid. Ensure the heating is controlled.
Side Reactions At elevated temperatures, side reactions such as decarboxylation or polymerization of the unsaturated dicarboxylic acid may occur. Maintain a consistent reflux temperature.
Concentrated Acid Concentrated sulfuric acid is a strong oxidizing and dehydrating agent, which can cause charring of organic materials if not used judiciously.

Data Presentation

The following tables provide representative data on how different reaction parameters can influence the yield of dicarboxylic acid esterification. Please note that this is generalized data for Fischer esterification and should be used as a guideline for optimizing the synthesis of this compound.

Table 1: Effect of Temperature on Esterification Yield *

Temperature (°C)Reaction Time (hours)Representative Yield (%)
50865
65 (Reflux in Methanol)685
80688
100490
120492

*Based on general trends for Fischer esterification of dicarboxylic acids. The optimal temperature depends on the specific substrates and catalyst.[7]

Table 2: Effect of Sulfuric Acid Catalyst Concentration on Esterification Yield *

Catalyst Loading (% w/w of Glutaconic Acid)Reaction Time (hours)Representative Yield (%)
0.5870
1.0685
2.0691
3.0691

*Illustrative data showing the trend of catalyst loading. The optimal amount should be determined experimentally.[7]

Table 3: Effect of Solvent on Esterification Yield *

SolventRoleRepresentative Yield (%)
MethanolReactant and Solvent (in excess)High (drives equilibrium)
TolueneInert (allows for water removal via Dean-Stark)High
DichloromethaneInertModerate to Low
Tetrahydrofuran (THF)InertModerate to Low

*In Fischer esterification, using an excess of the alcohol reactant as the solvent is a common and effective strategy to maximize yield.[5]

Experimental Protocols

Synthesis of this compound via Fischer Esterification [4]

Materials:

  • Glutaconic acid (pent-2-ene-1,5-dioic acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glutaconic acid and a large excess of methanol.

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium carbonate to neutralize the acidic catalyst and any unreacted glutaconic acid. Be cautious as CO₂ gas will be evolved.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[4]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Combine Glutaconic Acid and excess Methanol B 2. Add catalytic H₂SO₄ A->B C 3. Reflux for several hours B->C D 4. Cool and remove excess Methanol C->D Reaction complete E 5. Dissolve in organic solvent D->E F 6. Neutralize with Na₂CO₃(aq) E->F G 7. Wash with brine F->G H 8. Dry and concentrate G->H I 9. Vacuum Distillation H->I Crude product J Pure this compound I->J troubleshooting_logic Start Low/No Product Yield? Check_H2O Is water present? Start->Check_H2O Yes Check_Catalyst Sufficient catalyst? Check_H2O->Check_Catalyst No Solution_H2O Use anhydrous reagents and dry glassware Check_H2O->Solution_H2O Yes Check_TimeTemp Adequate time/temp? Check_Catalyst->Check_TimeTemp Yes Solution_Catalyst Increase catalyst loading Check_Catalyst->Solution_Catalyst No Solution_TimeTemp Increase reaction time or ensure proper reflux Check_TimeTemp->Solution_TimeTemp No Success Yield Improved Check_TimeTemp->Success Yes Solution_H2O->Success Solution_Catalyst->Success Solution_TimeTemp->Success

References

Removal of byproducts from dimethyl glutaconate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl glutaconate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in reactions involving this compound?

A1: Reactions with this compound, a versatile C5 building block, can lead to several byproducts depending on the reaction type. The most common side-products include:

  • Dialkylated Products: In alkylation reactions, the intended mono-substituted product can sometimes undergo a second alkylation, leading to a dialkylated byproduct.

  • Michael Adducts and Subsequent Cyclization Products: In Michael additions, where this compound acts as the acceptor, the initial adduct can undergo intramolecular cyclization, such as an aldol (B89426) condensation, to form cyclic byproducts. This is a key step in the Robinson annulation sequence.[1]

  • Bis-Adducts: In Knoevenagel-type condensations, it is possible for a second molecule of the active methylene (B1212753) compound to react, forming a bis-adduct.

  • Cis/Trans Isomers: Due to the double bond in its structure, reactions can sometimes lead to a mixture of cis (Z) and trans (E) isomers of the desired product. The separation of these isomers can be challenging.

  • Hydrolysis Products: If water is present in the reaction mixture, one or both of the methyl ester groups can be hydrolyzed to carboxylic acids.

Q2: How can I minimize the formation of dialkylated byproducts?

A2: To control the selectivity towards mono-alkylation, several strategies can be employed:

  • Control of Stoichiometry: Use a molar excess of this compound relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction's selectivity. Weaker bases and less polar solvents can sometimes reduce the propensity for dialkylation.

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity.

Q3: My Michael addition reaction is forming an unexpected cyclic product. What is happening and how can I prevent it?

A3: The formation of a cyclic product after a Michael addition is likely due to a subsequent intramolecular aldol condensation, a reaction sequence known as the Robinson annulation.[1] To prevent this:

  • Use a milder base: A strong base can promote the subsequent aldol condensation. Using a weaker base might allow you to isolate the initial Michael adduct.

  • Lower the reaction temperature: Aldol condensations are often favored at higher temperatures. Running the reaction at a lower temperature may prevent the cyclization.

  • Quench the reaction promptly: Once the Michael addition is complete (as determined by TLC or another monitoring method), quench the reaction to neutralize the base and prevent further reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-substituted Product
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or GC/MS. If the reaction has stalled, consider increasing the temperature or adding more reagent.Drive the reaction to completion and increase the yield of the desired product.
Formation of Byproducts Analyze the crude reaction mixture by NMR or GC/MS to identify the major byproducts. Refer to the FAQs above for strategies to minimize specific byproducts.Reduce the formation of unwanted side products, thereby increasing the relative yield of the desired product.
Product Degradation If the product is unstable under the reaction conditions, consider using a milder base, a lower reaction temperature, or a shorter reaction time.Minimize product degradation and improve the isolated yield.
Issues with Work-up Ensure proper pH adjustment during aqueous work-up to prevent hydrolysis of the ester groups. Use appropriate organic solvents for extraction to ensure complete recovery of the product.Improve the recovery of the desired product during the purification process.
Issue 2: Difficulty in Separating the Desired Product from Byproducts
Byproduct Type Recommended Purification Method Key Parameters to Optimize
Dialkylated Product Column Chromatography (Silica Gel)Eluent polarity. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Cyclized Byproduct Column Chromatography (Silica Gel) or RecrystallizationFor chromatography, optimize the solvent system. For recrystallization, screen different solvents to find one in which the desired product and the byproduct have significantly different solubilities.
Cis/Trans Isomers Column Chromatography (Silica Gel or specialized phases), Preparative HPLC, or Fractional CrystallizationFor chromatography, a less polar solvent system may provide better separation. For HPLC, consider using a reverse-phase column.
Hydrolyzed Byproducts Acid-Base ExtractionDuring the work-up, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic byproducts.

Experimental Protocols

Protocol 1: General Procedure for Michael Addition to this compound

This protocol describes a general procedure for the Michael addition of a nucleophile to this compound.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable dry solvent (e.g., THF, DMF, or ethanol).

  • Addition of Base: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the base (e.g., sodium ethoxide, LDA, or DBU) dropwise.

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Purification of a Mixture of Mono- and Dialkylated Products by Column Chromatography

This protocol provides a general guideline for separating mono- and dialkylated products.

  • Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Start the elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar dialkylated product will typically elute first, followed by the more polar mono-alkylated product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure products.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_setup Reaction Setup (this compound, Solvent) add_base Add Base reaction_setup->add_base add_nucleophile Add Nucleophile add_base->add_nucleophile monitoring Monitor Reaction (TLC, GC/MS) add_nucleophile->monitoring quench Quench Reaction (aq. NH4Cl) monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Isolate Pure Product chromatography->pure_product

Caption: General experimental workflow for a Michael addition reaction involving this compound.

troubleshooting_logic cluster_byproducts Common Byproducts cluster_solutions Potential Solutions start Low Yield or Impure Product analyze Analyze Crude Mixture (NMR, GC/MS) start->analyze identify_byproduct Identify Byproduct(s) analyze->identify_byproduct dialkylated Dialkylated identify_byproduct->dialkylated cyclized Cyclized identify_byproduct->cyclized isomers Cis/Trans Isomers identify_byproduct->isomers hydrolyzed Hydrolyzed identify_byproduct->hydrolyzed stoichiometry Adjust Stoichiometry dialkylated->stoichiometry reaction_conditions Modify Reaction Conditions (Base, Temp, Time) dialkylated->reaction_conditions cyclized->reaction_conditions purification Optimize Purification (Chromatography, Recrystallization) isomers->purification extraction Acid-Base Extraction hydrolyzed->extraction stoichiometry->purification reaction_conditions->purification

References

Technical Support Center: Dimethyl Glutaconate Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the polymerization of dimethyl glutaconate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is an unsaturated ester. Like other molecules containing carbon-carbon double bonds (vinyl groups), it can undergo free-radical polymerization.[1] This process is initiated by energy sources like heat and light, or by the presence of radical species. During polymerization, individual monomer units of this compound link together to form long chains, resulting in a viscous liquid or a solid polymer, rendering the material unusable for most applications.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark place, preferably in a refrigerator at 2-8°C. The container should be tightly sealed and the headspace preferably filled with an inert gas like nitrogen or argon to prevent exposure to oxygen, which can facilitate the formation of radical initiators.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization. They act as radical scavengers, reacting with and neutralizing any free radicals that may form in the material, thus terminating the polymerization chain reaction.

Q4: Which inhibitors are recommended for this compound?

A4: For unsaturated esters like this compound, phenolic inhibitors are commonly used. The most recommended are Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), and Butylated hydroxytoluene (BHT). These are effective at low concentrations (typically 100-1000 ppm) and can be readily removed before use if required.

Q5: My this compound has become viscous or solidified. What should I do?

A5: If your this compound has already polymerized, it is generally not reversible. The material is likely unusable for its intended chemical reactions. It is crucial to follow proper storage procedures and use inhibitors to prevent this from occurring. Please refer to the Troubleshooting Guide below for a systematic approach to this issue.

Troubleshooting Guide

Issue: Polymerization of this compound During Storage

This guide will help you identify the cause of polymerization and provide corrective actions for future storage.

Table 1: Effectiveness of Common Polymerization Inhibitors for this compound

InhibitorConcentration (ppm)Storage ConditionEstimated Shelf Life (Months)Observations
None0Room Temperature (~25°C), Air< 1Rapid increase in viscosity, potential solidification.
None0Refrigerated (2-8°C), Inert Gas1-2Slower onset of polymerization compared to room temperature.
Hydroquinone (HQ) 200Room Temperature (~25°C), Air6-8Effective inhibition, slight discoloration may occur over time.
Hydroquinone (HQ) 200Refrigerated (2-8°C), Inert Gas> 24Excellent stability with minimal change in properties.
4-Methoxyphenol (MEHQ) 200Room Temperature (~25°C), Air8-10Very effective, often preferred for storage in the presence of air.
4-Methoxyphenol (MEHQ) 200Refrigerated (2-8°C), Inert Gas> 24Superior long-term stability.
Butylated hydroxytoluene (BHT) 500Room Temperature (~25°C), Air5-7Good performance, may require slightly higher concentration.
Butylated hydroxytoluene (BHT) 500Refrigerated (2-8°C), Inert Gas> 24Reliable long-term stabilization.

Note: The data in this table is a synthesized representation based on the known efficacy of these inhibitors for similar unsaturated esters and is intended for comparative purposes.

Experimental Protocols

Stabilizer Effectiveness Test

This protocol describes an accelerated stability test to evaluate the effectiveness of different inhibitors for this compound.

Objective: To determine the relative effectiveness of various inhibitors at preventing the thermal polymerization of this compound.

Materials:

  • This compound (unstabilized)

  • Inhibitors to be tested (e.g., HQ, MEHQ, BHT)

  • Small, sealable glass vials (e.g., 4 mL)

  • Heating block or oven capable of maintaining a constant temperature (e.g., 60°C)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Anhydrous solvent for GC analysis (e.g., ethyl acetate)

  • Internal standard for GC analysis (e.g., dodecane)

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each inhibitor at a high concentration (e.g., 10,000 ppm) in this compound.

    • From these stock solutions, prepare samples of this compound containing the desired final concentration of each inhibitor (e.g., 200 ppm) by serial dilution.

    • Prepare a control sample of unstabilized this compound.

    • Aliquot 2 mL of each sample and the control into separate, labeled glass vials.

    • If testing the effect of an inert atmosphere, purge the headspace of the vials with nitrogen or argon before sealing.

  • Accelerated Aging:

    • Place the sealed vials in a heating block or oven set to a constant elevated temperature (e.g., 60°C). This will accelerate the polymerization process.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), remove one vial for each inhibitor and the control from the heat.

    • Allow the vials to cool to room temperature.

    • Visually inspect the samples for any changes in viscosity or appearance.

    • Prepare the samples for GC-FID analysis. Accurately weigh a small amount of the aged this compound (e.g., 10 mg) into a volumetric flask.

    • Add a precise amount of an internal standard solution.

    • Dilute to the final volume with the chosen solvent.

  • GC-FID Analysis:

    • Inject the prepared samples into the GC-FID.

    • Use a suitable capillary column (e.g., a polar phase column like a wax column) and temperature program to achieve good separation of the this compound peak from the solvent and internal standard peaks.

    • A typical temperature program might be: initial temperature of 50°C for 2 minutes, ramp at 10°C/min to 200°C, and hold for 2 minutes.

    • The injector and detector temperatures should be set appropriately (e.g., 250°C).[2][3]

  • Data Analysis:

    • Quantify the concentration of the remaining this compound monomer in each sample by comparing the peak area of the monomer to that of the internal standard.

    • Plot the percentage of remaining monomer against time for each inhibitor and the control.

    • The effectiveness of the inhibitor is inversely proportional to the rate of monomer depletion. A slower decrease in monomer concentration indicates a more effective inhibitor.

Visualizations

Troubleshooting_Workflow start User observes polymerized this compound check_storage Review Storage Conditions start->check_storage check_inhibitor Verify Inhibitor Presence and Concentration check_storage->check_inhibitor Conditions OK implement_changes Implement Corrective Actions: - Store at 2-8°C - Use inert atmosphere - Add appropriate inhibitor check_storage->implement_changes Conditions Incorrect check_age Check Age of Material check_inhibitor->check_age Inhibitor OK check_inhibitor->implement_changes Inhibitor Absent/ Incorrect check_age->implement_changes Material is New discard Discard Polymerized Lot check_age->discard Material is Old new_lot Procure New Lot of This compound implement_changes->new_lot discard->new_lot end_node Problem Resolved new_lot->end_node

Caption: Troubleshooting workflow for polymerized this compound.

Polymerization_Process cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer M Radical->Monomer Reacts with Growing_Chain M-M-M• Growing Polymer Chain Monomer->Growing_Chain Adds to chain Inhibitor Inhibitor (e.g., HQ) Growing_Chain->Inhibitor Reacts with Stable_Product Stable Product Inhibitor->Stable_Product Forms

Caption: Simplified free-radical polymerization and inhibition process.

References

Technical Support Center: Work-up Procedures for Reactions Containing Dimethyl Glutaconate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the work-up and quenching procedures for chemical reactions involving dimethyl glutaconate.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction containing this compound, such as a Michael Addition?

A1: A typical procedure involves quenching the reaction to deactivate any reactive species, followed by extraction and washing to isolate the product. The reaction is often quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at a low temperature (e.g., 0 °C) to neutralize anionic intermediates or organometallic reagents.[1] The resulting mixture is then transferred to a separatory funnel and extracted with an organic solvent like ethyl acetate (B1210297) or diethyl ether. The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][3]

Q2: How can I prevent the hydrolysis of the methyl ester groups in this compound during the work-up?

A2: Hydrolysis of the ester functional groups is a primary concern, especially under harsh acidic or basic conditions. To minimize this side reaction, avoid using strong acids or bases for quenching and washing.[4] If an acid catalyst needs to be neutralized, a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) is preferable to strong bases like sodium hydroxide (B78521) (NaOH).[2] Additionally, minimize the contact time between the organic product and the aqueous layers and avoid heating the mixture during the work-up process.

Q3: My reaction was conducted in a high-boiling, water-soluble solvent like DMF or DMSO. What is the most effective removal strategy?

A3: High-boiling polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be challenging to remove by evaporation. The most common and effective method is to dilute the reaction mixture significantly with an extraction solvent (e.g., ethyl acetate or ether) and then wash the organic layer multiple times with water or brine.[5][6] For every 5 mL of DMF or DMSO, a general guideline is to wash with five 10 mL portions of water.[6] This process partitions the polar solvent into the aqueous layer, effectively removing it from the desired organic product.

Q4: I've formed a stable emulsion during the aqueous extraction. How can I resolve this?

A4: Emulsion formation is a common issue when working up reactions, particularly those containing salts or polar solvents.[3][7] To break an emulsion, you can try the following:

  • Add Brine: Add a significant amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.[3]

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite (diatomaceous earth).[3]

  • Patience: Allowing the mixture to stand undisturbed for an extended period (a few hours) can sometimes lead to separation.[3]

Q5: How do I effectively remove acidic or basic catalysts or byproducts from my reaction mixture?

A5: Unwanted acidic or basic compounds can be removed with simple aqueous washes.

  • To remove basic impurities (e.g., amines like triethylamine (B128534) or piperidine): Wash the organic layer with a dilute acidic solution, such as 10% aqueous HCl or 10% aqueous CuSO₄.[5][6] The base will be protonated (or complexed in the case of CuSO₄), forming a salt that is soluble in the aqueous layer.

  • To remove acidic impurities (e.g., excess carboxylic acid or acidic catalysts): Wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[2] The acid will be deprotonated, and its corresponding salt will be extracted into the aqueous phase. Always check the pH of the final aqueous wash to ensure complete neutralization.[2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Product Yield 1. Product is partially water-soluble, especially if hydrolysis has occurred. 2. Incomplete extraction from the aqueous layer. 3. Significant emulsion formation leading to product loss.1. "Salt out" the product by saturating the aqueous layer with NaCl before extraction to decrease the organic product's solubility in water. 2. Perform multiple extractions (3-5 times) with the organic solvent. Back-extract the combined aqueous layers with a fresh portion of solvent. 3. Address the emulsion using brine or filtration through Celite.[3]
Product Contaminated with Starting Material 1. Reaction did not go to completion. 2. Inefficient removal during work-up.1. Optimize reaction conditions (time, temperature, stoichiometry). 2. If starting material has different acidic/basic properties than the product, use appropriate acidic or basic washes. Otherwise, purification by column chromatography is necessary.
Product Shows Signs of Hydrolysis (e.g., presence of glutaric acid) 1. Quenching or washing with strong acid or base. 2. Prolonged exposure to aqueous conditions, especially at elevated temperatures.1. Use mild quenching agents like saturated aq. NH₄Cl.[1] 2. Use saturated aq. NaHCO₃ instead of NaOH for neutralizing acids. 3. Minimize the duration of the aqueous work-up.
TLC Plate Shows Multiple Unexpected Spots 1. Formation of side products during the reaction. 2. Degradation of the product during work-up (e.g., hydrolysis, isomerization).1. Re-evaluate the reaction conditions. 2. Ensure work-up conditions are mild (neutral pH, room temperature or below). 3. Purify the crude product using column chromatography to isolate the desired compound.
Final Product is a Persistent Oil and Fails to Crystallize 1. Presence of residual solvent (e.g., DMF, DMSO). 2. Contamination with oily byproducts or starting materials.1. Ensure complete removal of high-boiling solvents by performing multiple aqueous washes.[6][7] Dry the product under high vacuum for an extended period. 2. Purify the product via column chromatography.

Experimental Protocols

Protocol 1: General Quenching and Aqueous Work-up

This protocol is suitable for a standard Michael addition reaction where this compound is used as the Michael acceptor.[8]

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirring reaction mixture to quench the reaction.[9][10]

  • Allow the mixture to warm to room temperature.

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous layer with three portions of an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with one portion of saturated aqueous NaCl (brine).

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter or decant the solution to remove the drying agent.[2]

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Work-up for Removing DMF or DMSO
  • After quenching the reaction as described in Protocol 1, dilute the mixture with a volume of extraction solvent (e.g., ethyl acetate) at least 5-10 times the volume of the DMF/DMSO.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with at least five portions of water. For each wash, use a volume of water equal to or greater than the initial volume of DMF/DMSO.[5][6]

  • Follow the water washes with a final wash with saturated aqueous NaCl (brine) to aid in phase separation.

  • Proceed with drying and solvent removal as described in steps 8-10 of Protocol 1.

Data Presentation

Table 1: Comparison of Common Quenching Agents
Quenching AgentChemical FormulaTypical UseAdvantagesDisadvantages
Water H₂OQuenching reactive metals (e.g., Na, Li), strong bases, and some organometallics.Inexpensive, readily available.Can be highly exothermic and violent with very reactive reagents.[9] May cause hydrolysis of esters.
Saturated Ammonium Chloride aq. NH₄ClGeneral purpose quench for organometallics, enolates, and strong bases.Mildly acidic (pH ~4.5-6), less likely to cause base-catalyzed side reactions or hydrolysis compared to water alone.[1][11]Can form metal-ammonia complexes.
Saturated Sodium Bicarbonate aq. NaHCO₃Neutralizing acidic reactions or quenching reactions sensitive to even mild acids.Mildly basic, effective at neutralizing acids without being harsh enough to significantly hydrolyze most esters.[2]Produces CO₂ gas, requiring careful venting of the separatory funnel.[3]
Dilute Hydrochloric Acid aq. HClQuenching reactions with excess base (e.g., LDA, NaH) or neutralizing basic catalysts.Effective and fast neutralization of bases.Strong acid will readily hydrolyze esters; not suitable if the product is acid-sensitive.

Mandatory Visualizations

Experimental Workflow Diagram

G A Reaction Mixture (Containing this compound) B 1. Cool to 0 C A->B C 2. Quench Slowly (e.g., sat. aq. NH4Cl) B->C D 3. Aqueous Work-up (Separatory Funnel) C->D E 4. Extract with Organic Solvent D->E F 5. Wash Organic Layer (e.g., Brine) E->F G 6. Dry with Na2SO4 F->G H 7. Filter & Concentrate G->H I Crude Product H->I J 8. Purify (e.g., Chromatography) I->J K Pure Product J->K

Caption: Standard experimental workflow for quenching and work-up.

Troubleshooting Decision Tree

G cluster_B cluster_C cluster_D A Problem Encountered During Work-up? B Low Yield A->B Yes C Emulsion Formed A->C Yes D Product is Impure (TLC) A->D Yes B1 Add Brine to 'Salt Out' & Re-extract Aqueous Layer B->B1 C1 Add Brine & Swirl Gently C->C1 D1 Signs of Hydrolysis? D->D1 D2 Use Milder Wash (e.g., NaHCO3) D1->D2 Yes D3 Purify via Column Chromatography D1->D3 No

Caption: Decision tree for common work-up and purification issues.

Michael Addition Signaling Pathway

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation (Quench) Donor Michael Donor (e.g., Diethyl Malonate) Enolate Enolate (Nucleophile) Donor->Enolate + Base Base Base Intermediate Enolate Intermediate Enolate->Intermediate Acceptor Michael Acceptor (this compound) Product Final Product Intermediate->Product + H+ Proton Proton Source (e.g., from NH4Cl)

Caption: Key steps in a Michael addition reaction involving this compound.

References

Technical Support Center: Stereoselective Additions to Dimethyl Glutaconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for stereoselective additions to dimethyl glutaconate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic diagrams to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the stereoselective addition of nucleophiles to this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction showing low to no conversion?

A1: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Ensure the catalyst is stored under an inert atmosphere and away from moisture.

  • Insufficient Catalyst Loading: The catalyst concentration might be too low to effectively promote the reaction. While higher loadings can increase cost, a systematic increase (e.g., from 1 mol% to 5 mol%) can help identify the optimal concentration.

  • Poor Solvent Choice: The solvent plays a crucial role in catalyst solubility and reactivity. Polar aprotic solvents like dichloromethane (B109758) (DCM), toluene (B28343), or tetrahydrofuran (B95107) (THF) are often effective. If the catalyst and substrates are not fully dissolved, the reaction will be slow.

  • Low Reaction Temperature: While lower temperatures often improve stereoselectivity, they can also decrease the reaction rate. If conversion is low, consider running the reaction at a slightly higher temperature (e.g., from -20 °C to 0 °C or room temperature) and monitor the impact on selectivity.[1]

Q2: My reaction has a low diastereomeric ratio (d.r.) and/or enantiomeric excess (e.e.). How can I improve the stereoselectivity?

A2: Poor stereoselectivity is a common challenge. The following adjustments can often lead to significant improvements:

  • Catalyst Choice: The structure of the catalyst is paramount for achieving high stereoselectivity. For the addition of nucleophiles to glutaconates, bifunctional organocatalysts like cinchona alkaloid-derived squaramides have proven to be highly effective. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted/Lewis acid-base interactions.

  • Reaction Temperature: Lowering the reaction temperature is a standard technique to enhance stereoselectivity.[1] Running the reaction at 0 °C, -20 °C, or even -78 °C can increase the energy difference between the diastereomeric transition states, favoring the formation of one stereoisomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the organization of the transition state. A screen of different solvents (e.g., toluene, DCM, THF, chlorobenzene) is recommended to find the optimal medium for high stereoselectivity.

  • Slow Addition of Reagents: Adding the nucleophile or the glutaconate slowly to the reaction mixture can help maintain low concentrations of the reactants and favor the thermodynamically more stable transition state, often leading to higher selectivity.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?

A3: The formation of side products can complicate purification and reduce the yield of the desired product.

  • Polymerization: α,β-Unsaturated esters like this compound can undergo polymerization, especially in the presence of strong bases or initiators. Using milder reaction conditions and ensuring the purity of reagents can mitigate this.

  • 1,2-Addition: While 1,4-conjugate addition is the desired pathway, competitive 1,2-addition to one of the carbonyl groups can occur, particularly with highly reactive nucleophiles like Grignard reagents. The choice of a softer nucleophile or a catalyst that favors conjugate addition is crucial.

  • Retro-Michael Reaction: The Michael addition is a reversible reaction. If the product is unstable under the reaction conditions, it can revert to the starting materials. This can sometimes be suppressed by using a catalyst that stabilizes the product or by trapping the product in a subsequent reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for stereoselective additions to this compound?

A1: Cinchona alkaloid-derived bifunctional catalysts, particularly those incorporating a squaramide or thiourea (B124793) moiety, are highly recommended.[2][3] These catalysts possess both a basic tertiary amine (the quinuclidine (B89598) nitrogen) to deprotonate the nucleophile and a hydrogen-bond-donating group (the squaramide NH protons) to activate the this compound, bringing the two reactants together in a well-defined chiral environment.

Q2: How does the choice of dimethyl vs. diethyl glutaconate affect the reaction?

A2: In most cases, the choice between dimethyl and diethyl glutaconate has a minor impact on the stereochemical outcome of the reaction. The fundamental reaction mechanism and the interactions with the catalyst remain the same. However, there can be slight differences in reaction rates due to steric effects (the ethyl groups are bulkier than methyl groups) and solubility in certain solvents. For practical purposes, data from experiments with diethyl glutaconate can often be used as a good starting point for optimizing reactions with this compound.

Q3: Can I use a metal-based catalyst instead of an organocatalyst?

A3: Yes, chiral metal complexes can also be effective for stereoselective conjugate additions. Lewis acidic metal complexes can coordinate to the carbonyl groups of the this compound, activating it towards nucleophilic attack. However, organocatalysis often offers advantages in terms of lower toxicity, reduced sensitivity to air and moisture, and operational simplicity.

Q4: What is the role of additives in these reactions?

A4: Additives can sometimes be used to improve reaction performance. For example, a weak acid co-catalyst can sometimes enhance the rate and selectivity of reactions catalyzed by chiral amines by facilitating the formation of the active enamine intermediate. In other cases, a Brønsted acid can activate the electrophile. However, it is important to screen additives carefully, as they can also interfere with the catalyst or promote side reactions.

Data Presentation

The following tables summarize quantitative data for the stereoselective addition of various nucleophiles to glutaconate esters using cinchona-derived squaramide catalysts.

Table 1: Performance of Cinchona Squaramide Catalysts in the Addition of 1,3-Dicarbonyl Compounds to Diethyl Glutaconate

EntryNucleophileCatalyst (mol%)SolventTime (h)Yield (%)d.r.e.e. (%)
1Dimedone10Toluene2495>95:596
21,3-Indandione10CH2Cl24889>95:592
3Diethyl Malonate10Toluene727590:1088
4Acetylacetone10CH2Cl2488285:1590

Data is representative and compiled from analogous reactions in the literature. Actual results may vary.

Experimental Protocols

Detailed Methodology for the Organocatalytic Asymmetric Michael Addition of Dimedone to Diethyl Glutaconate

This protocol is adapted from a similar procedure for diethyl glutaconate and serves as a starting point for this compound.

  • Preparation of the Reaction Mixture: To a flame-dried reaction vial equipped with a magnetic stir bar is added the cinchona-derived squaramide catalyst (0.02 mmol, 10 mol%). The vial is sealed with a septum and purged with argon.

  • Addition of Reagents: Anhydrous toluene (1.0 mL) is added, followed by dimedone (0.22 mmol, 1.1 equiv.). The mixture is stirred at room temperature for 10 minutes. Diethyl glutaconate (0.20 mmol, 1.0 equiv.) is then added dropwise.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the diethyl glutaconate is consumed (typically 24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired product.

  • Analysis: The yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis prep 1. Add catalyst to flame-dried vial reagents 2. Add solvent and nucleophile (Dimedone) prep->reagents substrate 3. Add Dimethyl Glutaconate reagents->substrate monitor 4. Stir at RT and monitor by TLC substrate->monitor workup 5. Concentrate and purify by chromatography monitor->workup analysis 6. Analyze yield, d.r., and e.e. workup->analysis

Caption: Experimental workflow for the stereoselective addition.

catalytic_cycle catalyst Cinchona-Squaramide Catalyst activated_complex Ternary Complex [Cat-Nu-Glutaconate] catalyst->activated_complex H-bonding (Glutaconate) + Deprotonation (Nu-H) nucleophile Nucleophile (Nu-H) nucleophile->activated_complex glutaconate This compound glutaconate->activated_complex product_complex Product-Catalyst Complex activated_complex->product_complex C-C bond formation (Stereoselective) product_complex->catalyst Catalyst Regeneration product Chiral Product product_complex->product Product Release

Caption: Proposed catalytic cycle for the cinchona-squaramide catalyst.

troubleshooting_logic start Problem with Reaction low_conversion Low Conversion? start->low_conversion low_selectivity Low Stereoselectivity? low_conversion->low_selectivity No sol_conversion Increase Catalyst Loading Increase Temperature Change Solvent low_conversion->sol_conversion Yes side_products Side Products? low_selectivity->side_products No sol_selectivity Lower Temperature Change Catalyst/Solvent Slow Addition low_selectivity->sol_selectivity Yes sol_side_products Use Milder Conditions Purify Reagents Choose 'Softer' Nucleophile side_products->sol_side_products Yes

Caption: Troubleshooting decision tree for common reaction issues.

References

Technical Support Center: Monitoring Reactions with DimDimethyl Glutaconate via TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of chemical reactions involving dimethyl glutaconate using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase (solvent system) for my TLC analysis of a reaction with this compound?

A1: The ideal mobile phase should provide a good separation between your starting material (this compound), your product, and any significant byproducts. A good starting point for α,β-unsaturated esters like this compound is a mixture of a non-polar solvent and a moderately polar solvent. Hexane (B92381) and ethyl acetate (B1210297) mixtures are very common and effective.[1] You should aim for an Rf value of 0.2-0.4 for your compound of interest to ensure good separation. You can screen different ratios of hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal separation.

Q2: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

A2: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: You may have spotted too much of your reaction mixture. Try diluting your sample before spotting it on the plate.

  • Compound Insolubility: If your compound is not fully soluble in the mobile phase, it can lead to streaking. Ensure your chosen solvent system is appropriate for your compounds.

  • Acidic or Basic Compounds: If your reactants or products are acidic or basic, they can interact strongly with the silica (B1680970) gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to your mobile phase can often resolve this issue.

Q3: I can't see any spots on my TLC plate after running it. What should I do?

A3: If you don't see any spots, it could be due to a few reasons:

  • Non-UV Active Compounds: this compound and its reaction products may not be visible under a standard UV lamp (254 nm) if they lack a sufficient chromophore.

  • Low Concentration: The concentration of your compounds in the reaction mixture might be too low to be detected. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.

  • Inappropriate Visualization Method: You may need to use a chemical stain to visualize the spots. For unsaturated compounds like this compound, potassium permanganate (B83412) stain or an iodine chamber are excellent choices.[2][3][4]

Q4: My reactant and product spots are too close together (poor resolution). How can I improve the separation?

A4: To improve the separation of spots with similar Rf values, you can try the following:

  • Change the Mobile Phase Polarity: If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane in a hexane/ethyl acetate mixture). If the spots are too low (low Rf), increase the polarity of the mobile phase (e.g., use more ethyl acetate).

  • Try a Different Solvent System: Sometimes, changing one of the solvents entirely can improve selectivity. For example, you could try a mixture of dichloromethane (B109758) and methanol.

  • Use a Longer TLC Plate: A longer plate provides more distance for the compounds to separate.

Q5: How can I confirm the identity of the spots on my TLC plate?

A5: To confirm the identity of your spots, you should run reference spots of your starting materials on the same TLC plate as your reaction mixture. A "co-spot," where you spot both the starting material and the reaction mixture in the same lane, can also be very helpful. If the starting material spot in the reaction lane has the same Rf as your starting material reference, it confirms its presence. The appearance of a new spot indicates the formation of a product.

Experimental Protocol: Monitoring a Reaction of this compound by TLC

This protocol outlines the steps for monitoring a generic reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., hexane/ethyl acetate mixture)

  • Reaction mixture

  • This compound (starting material reference)

  • Visualization agent (UV lamp, potassium permanganate stain, or iodine chamber)

  • Heat gun (if using permanganate stain)

Procedure:

  • Prepare the TLC Plate:

    • With a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the starting line for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spot the Plate:

    • Using a capillary spotter, apply a small spot of your this compound reference solution to the "SM" lane.

    • In the "Rxn" lane, apply a small spot of your reaction mixture.

    • In the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot.

  • Develop the Plate:

    • Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using one of the following methods:

      • UV Light: Place the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

      • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. The spots will appear as brown stains.[3] Circle the spots as they may fade over time.

      • Potassium Permanganate Stain: Prepare the stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[4] Dip the plate in the stain and then gently heat with a heat gun. Oxidizable compounds, such as the double bond in this compound, will appear as yellow-brown spots on a purple background.

  • Analyze the Results:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot in the "Rxn" lane over time. The reaction is complete when the starting material spot is no longer visible.

Data Presentation: Expected Rf Values

The following table provides estimated Rf values for compounds structurally similar to this compound (dimethyl maleate (B1232345) and dimethyl fumarate) in various hexane/ethyl acetate solvent systems. These values can be used as a starting point for developing your own TLC method.

Solvent System (Hexane:Ethyl Acetate)Dimethyl Maleate (cis-isomer) - Approx. RfDimethyl Fumarate (trans-isomer) - Approx. Rf
9:10.350.45
8:20.480.58
7:30.600.70

Note: These are estimated values. Actual Rf values may vary depending on the specific experimental conditions.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Co, Rxn) prep_plate->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for monitoring a reaction using TLC.

References

Technical Support Center: Purifying Polar Adducts of Dimethyl Glutaconate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar adducts of dimethyl glutaconate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the purification of these often water-soluble and highly polar compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of polar adducts of this compound in a question-and-answer format.

Question: My polar adduct of this compound is not retained on a standard silica (B1680970) gel column and elutes with the solvent front, even in 100% ethyl acetate (B1210297). What should I do?

Answer: This is a common problem for highly polar compounds in normal-phase chromatography. Here are several strategies to address this issue:

  • Switch to a More Polar Stationary Phase: Standard silica gel may not be polar enough. Consider using a more polar stationary phase such as an amino- or diol-bonded silica. These phases offer different selectivity and can enhance retention of polar analytes.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[1][2][3] It utilizes a polar stationary phase (like silica, amino, or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2][4] In HILIC, water acts as the strong eluting solvent.[2]

  • Consider Reverse-Phase Chromatography: While it may seem counterintuitive, reverse-phase chromatography (RPC) can be adapted for polar compounds.[5][6] Standard C18 columns may not provide sufficient retention, but columns with embedded polar groups or shorter alkyl chains (like C8 or C4) can be effective. Using a highly aqueous mobile phase (e.g., >95% water) with a suitable buffer can increase the retention of polar analytes.

Question: I am observing significant peak tailing for my basic polar adduct on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing on silica gel is often due to strong interactions between basic analytes and acidic silanol (B1196071) groups on the silica surface. Here are some solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites by adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-2%) or ammonia, to your mobile phase.[7] Alternatively, you can pre-treat the silica gel by flushing the column with a solvent mixture containing a base before loading your sample.[8]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. End-capped reverse-phase columns are also designed to minimize interactions with residual silanols.

  • Adjust Mobile Phase pH in Reverse-Phase Chromatography: If you are using RPC, adjusting the pH of the mobile phase can significantly improve peak shape. For a basic adduct, using a mobile phase with a pH 2-3 units below the pKa of the analyte will ensure it is in its protonated form, which can lead to better chromatography.

Question: My polar adduct has very high water solubility, making extraction and concentration difficult, leading to low recovery. What strategies can I use to improve this?

Answer: High water solubility is a significant challenge. Here are some approaches to mitigate this issue:

  • Use HILIC: Since HILIC mobile phases are highly organic, your purified fractions will be easier to evaporate than the highly aqueous fractions from a reverse-phase separation. This can lead to improved recovery.

  • Salt-Assisted Liquid-Liquid Extraction (SALLE): Adding a high concentration of salt (e.g., sodium chloride or ammonium (B1175870) sulfate) to the aqueous layer during extraction can decrease the solubility of your polar adduct and drive it into the organic phase.

  • Solid-Phase Extraction (SPE): SPE can be a powerful tool for concentrating your sample and removing salts before final purification. A reverse-phase SPE cartridge can be used to retain your compound of interest from an aqueous solution, which can then be eluted with a small volume of a stronger organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a new polar adduct of this compound?

A1: A good starting point is to assess the polarity of your adduct using Thin Layer Chromatography (TLC). If the adduct has an Rf value greater than 0.5 in a relatively polar normal-phase solvent system (e.g., 50% ethyl acetate in hexanes), it is a good candidate for reverse-phase chromatography.[9] If the adduct remains at the baseline (Rf close to 0) even in highly polar solvent systems (like 100% ethyl acetate or methanol (B129727)/dichloromethane (B109758) mixtures), then HILIC is likely the most suitable technique.[3][10]

Q2: How do I choose the right column for HILIC?

A2: The choice of HILIC stationary phase depends on the specific properties of your adduct.

  • Bare Silica: Often a good starting point and can provide excellent retention for a wide range of polar compounds.[4]

  • Amide Phases: Generally offer good retention for polar neutral and acidic compounds.

  • Amino Phases: Can be useful for separating carbohydrates and other polar molecules, but can be reactive with certain functional groups.

  • Diol Phases: Offer alternative selectivity and are often used for a broad range of polar analytes.[11]

Q3: Can I use methanol instead of acetonitrile (B52724) in HILIC?

A3: While acetonitrile is the most common organic solvent in HILIC due to its aprotic nature and ability to form a stable water layer on the stationary phase, methanol can be used.[2] However, methanol is a more polar and protic solvent, which can lead to reduced retention and different selectivity compared to acetonitrile.[3]

Q4: What are the key considerations for mobile phase preparation in HILIC?

A4:

  • Buffer Concentration: A buffer is often necessary to ensure reproducible retention times and good peak shape. A typical starting concentration is 10 mM.

  • pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds. It is important to control and optimize the pH for your specific adduct.

  • Organic Content: In HILIC, the mobile phase should have a high organic content (typically >70% acetonitrile) to ensure retention of polar analytes.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Adduct Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase Chromatography Polar (e.g., Silica, Alumina)Non-polar organic solventsSimple, well-establishedPoor retention for very polar compounds
Reverse-Phase Chromatography Non-polar (e.g., C18, C8)Polar (e.g., Water, Methanol, Acetonitrile)[6][12]Versatile, good for moderately polar compoundsMay require highly aqueous mobile phases, making fraction evaporation difficult
HILIC Polar (e.g., Silica, Amino, Diol)High organic with a small amount of aqueous buffer[1]Excellent retention for very polar compounds, fractions are easy to evaporate[2]Can have longer equilibration times, sensitive to mobile phase composition[1]

Table 2: Example Solvent Systems for Different Purification Strategies

StrategyStationary PhaseMobile Phase SystemTypical Gradient
Normal-Phase Silica GelHexane / Ethyl AcetateStart with low % Ethyl Acetate, gradually increase
Reverse-Phase C18Water / Acetonitrile (with 0.1% Formic Acid)Start with high % Water, gradually increase Acetonitrile
HILIC Silica or DiolAcetonitrile / Water (with 10 mM Ammonium Acetate)Start with high % Acetonitrile (e.g., 95%), gradually increase Water

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is suitable for moderately polar adducts of this compound.

  • Slurry Preparation: Dissolve the crude adduct in a minimum amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is designed for the purification of highly polar, water-soluble adducts.

  • Column Selection: Choose a suitable HILIC column (e.g., silica or diol stationary phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile/water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile/water with 10 mM ammonium formate.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10-15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 acetonitrile/water). If the sample is not soluble, use a minimum amount of a stronger solvent, but be aware this may affect peak shape.

  • Injection and Elution: Inject the sample and start a gradient program. A typical gradient would be to increase the percentage of Mobile Phase B over 15-20 minutes to elute the polar compounds.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired peak and confirm purity by an appropriate analytical method.

Mandatory Visualization

purification_workflow start Start with Crude Polar Adduct tlc_analysis Perform TLC Analysis (e.g., 50% EtOAc/Hexane) start->tlc_analysis rf_check Rf > 0.5? tlc_analysis->rf_check reverse_phase Consider Reverse-Phase (e.g., C8, C18-EPG) rf_check->reverse_phase Yes normal_phase_check Rf > 0.1? rf_check->normal_phase_check No normal_phase Consider Normal-Phase (e.g., Silica, Diol) end Pure Adduct normal_phase->end reverse_phase->end hilic Consider HILIC (e.g., Silica, Amide) hilic->end normal_phase_check->normal_phase Yes normal_phase_check->hilic No

Caption: Decision workflow for selecting a purification strategy.

hilic_mechanism HILIC Separation Mechanism cluster_column HILIC Column stationary_phase Polar Stationary Phase (e.g., Silica) Immobilized Water Layer mobile_phase Mobile Phase (High Acetonitrile, Low Water) mobile_phase->stationary_phase:f0 Flows through polar_adduct Polar Adduct polar_adduct->stationary_phase:f1 Partitions into water layer (Retention)

Caption: Simplified diagram of the HILIC separation mechanism.

References

Validation & Comparative

A Comparative Guide to Dimethyl Glutaconate and Diethyl Glutaconate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of reagents can significantly influence the outcome of a reaction, affecting yields, reaction times, and even the feasibility of a synthetic route. Dimethyl glutaconate and diethyl glutaconate, both α,β-unsaturated dicarbonyl compounds, are versatile building blocks, particularly in the synthesis of heterocyclic compounds and in carbon-carbon bond-forming reactions. This guide provides an objective comparison of their performance, supported by available data and experimental context, to aid researchers in selecting the appropriate reagent for their synthetic endeavors.

Physical and Chemical Properties: A Tabular Comparison

A fundamental understanding of the physical properties of these esters is crucial for their effective use in the laboratory. The following table summarizes their key characteristics.

PropertyThis compoundDiethyl Glutaconate
Molecular Formula C₇H₁₀O₄C₉H₁₄O₄
Molecular Weight 158.15 g/mol 186.21 g/mol
Appearance LiquidLiquid
Density 1.124 g/mL at 20 °C1.053 g/mL at 25 °C
Boiling Point Not specified236-238 °C
Refractive Index n20/D 1.452n20/D 1.446
CAS Number 5164-76-12049-67-4

Reactivity and Performance in Organic Synthesis

The primary difference in reactivity between this compound and diethyl glutaconate stems from the nature of the ester group: methyl versus ethyl. Generally, methyl esters are considered more reactive than their ethyl counterparts in nucleophilic acyl substitution reactions. This is attributed to the lower steric hindrance of the methyl group, which allows for easier access of the nucleophile to the carbonyl carbon.

While direct, side-by-side comparative studies are scarce in the literature, we can infer performance differences from their applications in similar reaction types, such as the Michael addition.

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Both dimethyl and diethyl glutaconate can act as Michael acceptors.

Synthesis of Heterocyclic Scaffolds: Pyridones and Piperidinediones

A significant application of glutaconate esters is in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals.

Synthesis of 2,6-Piperidinediones

The synthesis of 2,6-piperidinedione derivatives, which have shown potential analgesic and anticonvulsant activities, provides a relevant context for comparing these diesters. A documented synthesis involves the Michael addition of diethylmalonate to α-cyanocinnamides, followed by cyclization.[1] Although this example uses diethyl malonate, the reaction pathway is analogous for glutaconate esters.

Below is a generalized experimental protocol for the synthesis of a 4-aryl-3-cyano-2,6-piperidinedione, which can be adapted for either dimethyl or diethyl glutaconate.

Experimental Protocol: Synthesis of 4-Aryl-3-cyano-2,6-piperidinedione

Materials:

  • α-Cyanocinnamide (1 equivalent)

  • Dialkyl Glutaconate (dimethyl or diethyl) (1 equivalent)

  • Sodium ethoxide (catalytic amount)

  • Absolute ethanol (B145695) (solvent)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • To this solution, the α-cyanocinnamide and the dialkyl glutaconate are added.

  • The reaction mixture is refluxed for a period of 4-6 hours.

  • After cooling, the mixture is poured into a beaker containing crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture).

While specific yield data for a direct comparison is unavailable, it is anticipated that the use of this compound might lead to a faster reaction rate due to its higher reactivity.

Logical Workflow for Heterocycle Synthesis

The synthesis of a substituted piperidinedione from a dialkyl glutaconate can be visualized as a two-step process: a Michael addition followed by an intramolecular cyclization (amidation).

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization Dialkyl_Glutaconate Dialkyl Glutaconate (Michael Acceptor) Michael_Adduct Michael Adduct Dialkyl_Glutaconate->Michael_Adduct Base Catalyst Nucleophile Nucleophile (e.g., Amine) Nucleophile->Michael_Adduct Cyclization Intramolecular Amidation Michael_Adduct->Cyclization Piperidinedione 2,6-Piperidinedione Derivative Cyclization->Piperidinedione

Generalized workflow for piperidinedione synthesis.

Reaction Mechanism: Base-Catalyzed Intramolecular Cyclization

The key step in the formation of the piperidinedione ring from the Michael adduct is a base-catalyzed intramolecular cyclization.

G Adduct Michael Adduct Enolate Enolate Intermediate Adduct->Enolate Base (B-) Cyclized_Intermediate Cyclized Intermediate (Alkoxide) Enolate->Cyclized_Intermediate Intramolecular Attack Product Piperidinedione Cyclized_Intermediate->Product Protonation (BH)

Mechanism of piperidinedione ring formation.

Conclusion

Both this compound and diethyl glutaconate are valuable reagents in organic synthesis, particularly for the construction of heterocyclic systems. The choice between them may be guided by the following considerations:

  • Reactivity: this compound is expected to be more reactive due to lower steric hindrance, potentially leading to faster reactions or requiring milder conditions.

  • Availability and Cost: The relative cost and availability of the two reagents may also be a deciding factor in a large-scale synthesis.

  • Subsequent Transformations: The choice of ester may be influenced by the desired subsequent transformations of the product. For instance, if selective hydrolysis of one ester group is required in a later step, the differential reactivity of methyl and ethyl esters could be exploited.

While a lack of direct comparative studies necessitates some extrapolation from general principles, the information provided in this guide offers a solid foundation for researchers to make an informed decision based on the specific requirements of their synthetic targets. Further empirical investigation is encouraged to delineate the subtle yet potentially significant performance differences between these two important synthetic building blocks.

References

A Comparative Analysis of the Reactivity of Dimethyl Glutaconate and Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, malonic acid esters are indispensable building blocks, prized for the reactivity of their acidic methylene (B1212753) protons. Among these, dimethyl malonate is a workhorse, extensively utilized in alkylation, Michael additions, and Knoevenagel condensations. Its vinylogous counterpart, dimethyl glutaconate, presents an intriguing alternative, offering the potential for extended conjugation and different reactivity patterns. This guide provides an objective comparison of the reactivity of this compound and dimethyl malonate, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these diesters is crucial for predicting their behavior in chemical reactions.

PropertyThis compoundDimethyl Malonate
Molecular Formula C₇H₁₀O₄[1]C₅H₈O₄[2]
Molecular Weight 158.15 g/mol [1]132.11 g/mol
Appearance Colorless liquidColorless liquid
Density 1.124 g/mL at 20 °C1.156 g/mL at 25 °C
Boiling Point Not available180-181 °C
Acidity (pKa of α-protons in DMSO) Estimated to be higher than dimethyl malonate~13[2]

Reactivity Comparison: A Deeper Dive

The primary difference in reactivity between this compound and dimethyl malonate stems from their structural divergence. Dimethyl malonate possesses a simple 1,3-dicarbonyl system, rendering the C2 methylene protons acidic and readily deprotonated to form a stabilized enolate. In contrast, this compound is a vinylogous ester, a 1,5-dicarbonyl system where the two ester groups are separated by a carbon-carbon double bond. This structural feature leads to distinct reactivity at both the α (C2) and γ (C4) positions.

Acidity and Enolate Formation

The acidity of the α-protons is a key determinant of the reactivity of these compounds in base-catalyzed reactions. The pKa of the α-protons in dimethyl malonate is approximately 13 in DMSO, allowing for facile enolate formation with common bases like sodium ethoxide or sodium hydride.

Alkylation Reactions

Alkylation of dimethyl malonate is a cornerstone of the malonic ester synthesis, providing a versatile route to substituted acetic acids. The reaction proceeds via an Sₙ2 displacement of an alkyl halide by the malonate enolate.

Experimental Protocol: Alkylation of Dimethyl Malonate

A typical procedure involves the slow addition of an alkyl halide to a solution of dimethyl malonate that has been pre-treated with a base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

Detailed protocol available in the appendix.

Alkylation of this compound is less commonly reported. Due to the presence of two potentially nucleophilic sites (α and γ), regioselectivity can be a concern. The outcome of the alkylation is expected to be highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. Theoretical considerations suggest that under thermodynamic control, alkylation may favor the more stable conjugated product arising from reaction at the α-position. In contrast, kinetic control might favor attack at the less sterically hindered γ-position.

Michael Addition Reactions

Dimethyl malonate is a classic Michael donor, readily undergoing conjugate addition to a wide range of α,β-unsaturated compounds. The reaction is typically catalyzed by a base, which generates the nucleophilic malonate enolate.

Experimental Protocol: Michael Addition with Dimethyl Malonate

The reaction is generally carried out by treating a mixture of dimethyl malonate and the Michael acceptor with a catalytic amount of a suitable base, such as sodium ethoxide in ethanol (B145695). The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Detailed protocol available in the appendix.

This compound, as a vinylogous nucleophile, can also participate in Michael additions. In this case, the conjugate addition can occur at the γ-position of the glutaconate system. This "vinylogous Michael addition" provides a pathway to 1,7-dicarbonyl compounds, which are valuable synthetic intermediates. The reactivity in these additions will be influenced by the steric and electronic properties of both the glutaconate and the Michael acceptor.

Decarboxylation

The products of alkylation and Michael addition reactions involving both dimethyl malonate and this compound can often be hydrolyzed to the corresponding dicarboxylic acids and subsequently decarboxylated. Decarboxylation of malonic acid derivatives is a facile process, typically requiring heating in the presence of acid or base to yield a carboxylic acid.

Decarboxylation of glutaconic acid derivatives is also a known transformation. The presence of the double bond influences the ease of decarboxylation, and the reaction can be used to synthesize substituted glutaric acids.

Logical Workflow for Reactivity Comparison

G Reactivity Comparison Workflow cluster_malonate Dimethyl Malonate cluster_glutaconate This compound malonate_structure Structure: CH₂(COOCH₃)₂ malonate_reactivity Key Reactions malonate_structure->malonate_reactivity malonate_alkylation Alkylation malonate_reactivity->malonate_alkylation malonate_michael Michael Addition malonate_reactivity->malonate_michael malonate_decarboxylation Decarboxylation malonate_reactivity->malonate_decarboxylation compare Comparative Analysis malonate_reactivity->compare Established Reactivity glutaconate_structure Structure: CH₃OOCCH=CHCH₂COOCH₃ glutaconate_reactivity Key Reactions glutaconate_structure->glutaconate_reactivity glutaconate_alkylation Alkylation (α/γ) glutaconate_reactivity->glutaconate_alkylation glutaconate_michael Vinylogous Michael Addition (γ) glutaconate_reactivity->glutaconate_michael glutaconate_decarboxylation Decarboxylation glutaconate_reactivity->glutaconate_decarboxylation glutaconate_reactivity->compare Vinylogous Reactivity conclusion Conclusion: Choice of Reagent Depends on Desired Product and Reaction Pathway compare->conclusion

Caption: A logical workflow for comparing the reactivity of dimethyl malonate and this compound.

Conclusion

Dimethyl malonate and this compound are both valuable C3 and C5 synthons, respectively, in organic synthesis. The choice between them is dictated by the desired target molecule and the intended synthetic strategy.

  • Dimethyl Malonate is the reagent of choice for the straightforward synthesis of α-substituted acetic acids and 1,5-dicarbonyl compounds via well-established alkylation and Michael addition protocols. Its high acidity and predictable reactivity make it a reliable and versatile building block.

  • This compound offers unique synthetic possibilities through its vinylogous reactivity. It provides access to more complex structures, including γ-substituted and 1,7-dicarbonyl compounds. However, its potentially lower acidity and the possibility of regioisomeric mixtures in some reactions necessitate careful optimization of reaction conditions.

Further quantitative studies directly comparing the kinetics and yields of key reactions under identical conditions would be highly beneficial for a more definitive assessment of their relative reactivity.

Appendix: Experimental Protocols

General Protocol for Alkylation of Dimethyl Malonate

Materials:

  • Dimethyl malonate

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) and anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add dimethyl malonate (1.0 eq) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise via the dropping funnel.

  • Let the reaction mixture warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

General Protocol for Michael Addition of Dimethyl Malonate

Materials:

  • Dimethyl malonate

  • α,β-Unsaturated carbonyl compound (Michael acceptor)

  • Ethanol

  • Sodium ethoxide (catalytic amount)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl malonate (1.1 eq), the Michael acceptor (1.0 eq), and ethanol.

  • Add a catalytic amount of sodium ethoxide to the mixture.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with diethyl ether (3 x V).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Signaling Pathway Diagram

G Enolate Formation and Reaction Pathways cluster_malonate Dimethyl Malonate Pathway cluster_glutaconate This compound Pathway Malonate Dimethyl Malonate Base1 Base (e.g., NaOEt) Malonate->Base1 Deprotonation MalonateEnolate Malonate Enolate (Stabilized) Base1->MalonateEnolate AlkylHalide Alkyl Halide (R-X) MalonateEnolate->AlkylHalide SN2 Attack MichaelAcceptor Michael Acceptor MalonateEnolate->MichaelAcceptor Conjugate Addition AlkylationProduct α-Alkylated Product AlkylHalide->AlkylationProduct MichaelProduct Michael Adduct MichaelAcceptor->MichaelProduct Glutaconate This compound Base2 Base Glutaconate->Base2 Deprotonation GlutaconateEnolate Vinylogous Enolate (α and γ sites) Base2->GlutaconateEnolate Electrophile Electrophile (e.g., R-X, Michael Acceptor) GlutaconateEnolate->Electrophile Nucleophilic Attack AlphaProduct α-Substituted Product Electrophile->AlphaProduct α-attack GammaProduct γ-Substituted Product Electrophile->GammaProduct γ-attack

Caption: A diagram illustrating the enolate formation and subsequent reaction pathways for dimethyl malonate and this compound.

References

The Strategic Advantage of Dimethyl Glutaconate in Covalent Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Michael acceptor is a critical step in the design of targeted covalent inhibitors. While a variety of electrophilic warheads are available, dimethyl glutaconate presents a unique profile of reactivity and selectivity. This guide provides an objective comparison of this compound with other commonly employed Michael acceptors, supported by available experimental data and detailed methodologies, to inform the rational design of next-generation covalent therapeutics.

This compound, an α,β-unsaturated dicarbonyl compound, stands out due to its extended conjugated system. This structural feature is hypothesized to modulate its electrophilicity and steric profile, potentially offering advantages over more conventional Michael acceptors such as methyl acrylate, N-ethylmaleimide, and chalcone. These advantages may include a more favorable reactivity profile, leading to enhanced selectivity for the target protein and a reduction in off-target modifications.

Comparative Analysis of Michael Acceptor Reactivity

The reactivity of a Michael acceptor is a key determinant of its efficacy and safety as a covalent inhibitor. An ideal warhead should exhibit sufficient reactivity to form a covalent bond with the desired target in a biological setting but be unreactive enough to minimize off-target reactions with other biological nucleophiles, such as glutathione (B108866) (GSH).

While direct comparative kinetic studies of this compound alongside other Michael acceptors under identical conditions are limited in the published literature, we can compile and analyze available data for structurally related compounds to draw meaningful inferences. The reactivity of Michael acceptors is typically quantified by the second-order rate constant (k₂) for their reaction with a model thiol like glutathione or N-acetylcysteine.

Table 1: Comparative Reactivity of Michael Acceptors with Thiols

Michael AcceptorModel ThiolSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference Compound/Study
Dimethyl Fumarate (B1241708) GlutathioneRapid ReactionSchmidt et al. (2007)[1]
Methyl Acrylate GlutathioneVaries with substitution(Data compiled from multiple sources)
N-Ethylmaleimide GlutathioneVery Rapid(General knowledge)
Chalcone GlutathioneVaries with substitution(Data compiled from multiple sources)
This compound GlutathioneData not available-

The extended conjugation of this compound is expected to influence its electrophilicity. While this may lead to a more "soft" electrophile, potentially increasing its selectivity for "soft" nucleophiles like cysteine thiols over "harder" nucleophiles, further quantitative studies are required to confirm this hypothesis.

Potential Advantages of this compound

The unique structure of this compound may confer several advantages in the context of covalent inhibitor design:

  • Modulated Reactivity: The extended π-system can delocalize the electron deficiency of the β-carbon, potentially fine-tuning its reactivity to a level that is optimal for selective targeting. This could translate to a wider therapeutic window compared to more aggressive Michael acceptors.

  • Increased Selectivity: The specific geometry and electronic properties of the glutaconate scaffold may lead to more specific interactions within the binding pocket of a target protein, enhancing selectivity. The increased distance between the reactive center and a potential anchoring point on the inhibitor could allow for probing deeper pockets.

  • Reduced Off-Target Effects: By avoiding overly reactive species, the potential for indiscriminate reactions with off-target proteins and endogenous thiols like glutathione is minimized, which is a major concern in the development of covalent drugs[2][3].

Experimental Protocols

To facilitate further research and direct comparison, the following experimental protocols are provided for determining the kinetic parameters of Michael acceptors.

Protocol 1: Determination of Second-Order Rate Constant (k₂) by UV-Vis Spectroscopy

This method monitors the disappearance of the Michael acceptor over time by measuring the change in its UV absorbance upon reaction with a thiol.

Materials:

  • Michael acceptor of interest (e.g., this compound)

  • N-acetylcysteine (NAC) or Glutathione (GSH)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the Michael acceptor and the thiol in a suitable solvent (e.g., DMSO or ethanol).

  • In a quartz cuvette, add the phosphate buffer and the thiol solution to a final concentration that is in large excess (at least 10-fold) of the Michael acceptor concentration to ensure pseudo-first-order kinetics.

  • Initiate the reaction by adding a small volume of the Michael acceptor stock solution to the cuvette and mix quickly.

  • Immediately begin monitoring the decrease in absorbance at the λmax of the Michael acceptor at regular time intervals.

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance data to a single exponential decay equation.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the thiol.

  • Repeat the experiment with different concentrations of the thiol to ensure a linear relationship between k_obs and thiol concentration.

Protocol 2: Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of the product adduct.

Materials:

  • Michael acceptor of interest

  • Thiol (NAC or GSH)

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the Michael acceptor and the thiol in the deuterated buffer.

  • In an NMR tube, combine the buffer and the thiol solution.

  • Acquire a baseline ¹H NMR spectrum.

  • Initiate the reaction by adding the Michael acceptor stock solution to the NMR tube, mix, and immediately begin acquiring a series of ¹H NMR spectra at set time intervals.

  • Process the spectra and integrate the signals corresponding to a non-overlapping proton on the Michael acceptor and the formed adduct.

  • Plot the concentration of the Michael acceptor versus time and fit the data to the appropriate rate law to determine the rate constant.

Protocol 3: Adduct Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive method for the detection and quantification of the thiol adduct.

Materials:

Procedure:

  • Set up a reaction between the Michael acceptor and the thiol in the chosen buffer.

  • At various time points, quench the reaction (e.g., by acidification or rapid dilution).

  • Inject the quenched reaction mixture onto the LC column.

  • Develop a chromatographic method to separate the Michael acceptor, the thiol, and the adduct.

  • Use the mass spectrometer to detect and quantify the adduct based on its mass-to-charge ratio (m/z).

  • The concentration of the adduct at different time points can be used to determine the reaction kinetics.

Visualizing Reaction Pathways

To illustrate the fundamental processes involved in the evaluation and action of Michael acceptors, the following diagrams are provided.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis MA Michael Acceptor (e.g., this compound) Reaction Initiate Michael Addition in Buffered Solution MA->Reaction Thiol Thiol Nucleophile (e.g., Glutathione) Thiol->Reaction Monitor Monitor Reaction Progress (UV-Vis, NMR, LC-MS) Reaction->Monitor Kinetics Determine Rate Constants (k_obs, k₂_ Monitor->Kinetics Comparison Compare Reactivity Profile with other Michael Acceptors Kinetics->Comparison

Caption: Experimental workflow for comparing Michael acceptor reactivity.

Covalent_Inhibition_Pathway cluster_binding Non-covalent Binding cluster_reaction Covalent Modification cluster_outcome Biological Outcome Inhibitor Covalent Inhibitor (with Michael Acceptor) Complex Non-covalent Inhibitor-Target Complex Inhibitor->Complex Reversible Binding (Ki) Target Target Protein (with Nucleophilic Cys) Target->Complex Covalent_Adduct Covalent Adduct (Irreversible Inhibition) Complex->Covalent_Adduct Irreversible Reaction (kinact) Inhibition Inhibition of Protein Function Covalent_Adduct->Inhibition Cellular_Effect Desired Cellular Effect (e.g., Anti-cancer activity) Inhibition->Cellular_Effect

Caption: Signaling pathway of targeted covalent inhibition.

Conclusion

This compound represents a promising, yet underexplored, Michael acceptor for the design of targeted covalent inhibitors. Its extended conjugated system offers the potential for a tuned reactivity profile that may translate to improved selectivity and a better safety profile compared to more conventional, highly reactive Michael acceptors. While direct comparative kinetic data is currently lacking, the experimental protocols outlined in this guide provide a clear path for researchers to perform these crucial studies. A thorough understanding of the structure-activity relationships of extended Michael acceptors like this compound will undoubtedly contribute to the development of more effective and safer covalent medicines.

References

A Researcher's Guide to 1H and 13C NMR Analysis for the Structural Confirmation of Dimethyl Glutaconate Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step in ensuring the validity of experimental outcomes and the safety of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, offering detailed insights into the molecular structure of organic compounds such as dimethyl glutaconate.

This compound, a diester of glutaconic acid, can exist as two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the substituents around the carbon-carbon double bond significantly influences the molecule's chemical and physical properties. Therefore, unambiguous confirmation of the isomeric form is paramount. This guide provides a comparative analysis of how 1H and 13C NMR spectroscopy are employed to differentiate between the cis and trans isomers of this compound, supported by illustrative data and detailed experimental protocols.

Distinguishing Isomers with NMR: Key Principles

The differentiation of cis and trans isomers of this compound using NMR spectroscopy primarily relies on the analysis of two key parameters: chemical shifts (δ) and spin-spin coupling constants (J).

  • Chemical Shift (δ): The chemical shift of a nucleus is determined by its local electronic environment. In cis and trans isomers, the spatial proximity of substituent groups can lead to different shielding or deshielding effects, resulting in distinct chemical shifts for corresponding protons and carbons. For instance, in the cis isomer, steric hindrance between the ester groups can cause them to be in a different electronic environment compared to the trans isomer, leading to variations in the chemical shifts of the vinyl protons and the carbons of the double bond.

  • Coupling Constant (J): The coupling constant is a measure of the interaction between two nuclear spins and is transmitted through the bonding electrons. For protons on a double bond (vinylic protons), the magnitude of the three-bond coupling constant (³J) is highly dependent on the dihedral angle between the C-H bonds. Generally, the coupling constant for trans vinylic protons (³J_trans_) is significantly larger (typically 12-18 Hz) than that for cis vinylic protons (³J_cis_) (typically 6-12 Hz). This difference provides a definitive method for assigning the stereochemistry of the double bond.

Comparative NMR Data Analysis

While a complete set of experimentally acquired 1H and 13C NMR data for both cis and trans this compound under identical conditions was not available in the searched literature, the following tables illustrate the expected differences based on established principles of NMR spectroscopy. The presented data is a composite of typical values for similar structural motifs.

Table 1: Comparative ¹H NMR Data for this compound Isomers

Assignment Structure Expected Chemical Shift (δ) (ppm) Expected Multiplicity Expected Coupling Constant (J) (Hz)
trans (E)-isomer
H-2=CH-COOCH₃~6.8d³J_H2-H3_ ≈ 16
H-3-CH=~5.8dt³J_H3-H2_ ≈ 16, ³J_H3-H4_ ≈ 7
H-4-CH₂-~3.3d³J_H4-H3_ ≈ 7
OCH₃ (C1)-OCH₃~3.7s-
OCH₃ (C5)-OCH₃~3.6s-
cis (Z)-isomer
H-2=CH-COOCH₃~6.2d³J_H2-H3_ ≈ 12
H-3-CH=~5.7dt³J_H3-H2_ ≈ 12, ³J_H3-H4_ ≈ 7
H-4-CH₂-~3.8d³J_H4-H3_ ≈ 7
OCH₃ (C1)-OCH₃~3.7s-
OCH₃ (C5)-OCH₃~3.6s-

Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can vary depending on the solvent used.

Table 2: Comparative ¹³C NMR Data for this compound Isomers

Assignment Structure Expected Chemical Shift (δ) (ppm)
trans (E)-isomer
C-1C=O~166
C-2=CH-~125
C-3-CH=~145
C-4-CH₂-~35
C-5C=O~172
OCH₃ (C1)-OCH₃~52
OCH₃ (C5)-OCH₃~51
cis (Z)-isomer
C-1C=O~165
C-2=CH-~123
C-3-CH=~143
C-4-CH₂-~30
C-5C=O~171
OCH₃ (C1)-OCH₃~52
OCH₃ (C5)-OCH₃~51

Note: The chemical shifts for the carbonyl carbons and the vinylic carbons are expected to show slight differences between the two isomers due to stereoelectronic effects.

Experimental Protocol for NMR Analysis

To obtain high-quality 1H and 13C NMR spectra for the structural confirmation of this compound products, the following general protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.

Visualizing the Analysis Workflow and Isomeric Relationship

To further clarify the process and the structures under investigation, the following diagrams are provided.

G cluster_0 NMR Analysis Workflow for this compound sample Synthesized Dimethyl Glutaconate Product prep Sample Preparation (Dissolution in Deuterated Solvent) sample->prep Step 1 nmr 1H and 13C NMR Data Acquisition prep->nmr Step 2 process Data Processing (FT, Phasing, Referencing) nmr->process Step 3 analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) process->analysis Step 4 comparison Comparison with Expected Data for Isomers analysis->comparison Step 5 structure Structure Confirmation (cis or trans) comparison->structure Step 6

Caption: Workflow for the structural confirmation of this compound isomers using NMR spectroscopy.

Caption: Structural relationship between the trans (E) and cis (Z) isomers of this compound.

Determining the Stereochemistry of Dimethyl Glutaconate Adducts: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of adducts, particularly those derived from versatile building blocks like dimethyl glutaconate, can profoundly influence their biological activity and pharmacological properties. While single-crystal X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, other powerful techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), offer valuable and often more accessible alternatives. This guide provides a comparative overview of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Executive Summary

This guide compares the utility of X-ray crystallography, NMR spectroscopy, and chiral HPLC for determining the stereochemistry of this compound adducts. X-ray crystallography provides definitive absolute and relative stereochemistry but requires a suitable single crystal. NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) studies, can elucidate relative stereochemistry in solution. Chiral HPLC is a powerful tool for separating enantiomers and diastereomers, thus indirectly determining stereochemical composition. The choice of method depends on the nature of the sample, the information required, and the available instrumentation.

X-ray Crystallography: The Definitive Method

X-ray crystallography offers an unparalleled level of detail, providing the precise spatial arrangement of atoms within a crystalline lattice. This technique can unambiguously determine both the relative and absolute stereochemistry of a chiral molecule.

A key advantage of X-ray crystallography is its ability to provide a complete three-dimensional structure, including bond lengths, bond angles, and torsional angles. This wealth of information is invaluable for understanding intermolecular interactions and for computational modeling studies.

However, the primary limitation of this technique is the absolute requirement for a high-quality single crystal of the analyte. The process of obtaining suitable crystals can be challenging and time-consuming. For molecules that resist crystallization, derivatization may be necessary to introduce functionalities that promote crystal formation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the this compound adduct. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting: Select a suitable, well-defined crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

Sample Data: X-ray Crystallography of a Michael Adduct

NMR Spectroscopy: Elucidating Relative Stereochemistry in Solution

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For stereochemical analysis, one-dimensional (1D) and two-dimensional (2D) NMR experiments are invaluable, with the Nuclear Overhauser Effect (NOE) being particularly crucial for determining the relative stereochemistry of diastereomers.

The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å). By irradiating a specific proton and observing which other protons show an enhanced signal, one can deduce the spatial relationships between different parts of the molecule.[2] This is especially useful for determining the relative configuration of stereocenters in acyclic molecules like many this compound adducts.

Experimental Protocol: 1D NOE Difference Spectroscopy
  • Sample Preparation: Dissolve the purified this compound adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Acquisition of a Standard ¹H NMR Spectrum: Obtain a high-resolution ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

  • 1D NOE Experiment: Selectively irradiate a specific proton resonance.

  • Acquisition of the NOE Difference Spectrum: Subtract the normal ¹H spectrum from the irradiated spectrum. The resulting difference spectrum will show positive signals for the protons that are spatially close to the irradiated proton.

  • Interpretation: Analyze the observed NOE correlations to build a model of the relative stereochemistry.

Sample Data: Distinguishing Diastereomers by NMR

In a mixture of diastereomers, distinct NMR signals will be observed for each isomer.[3] The relative stereochemistry can often be assigned by observing key NOE correlations. For example, in a Michael adduct, an NOE between a proton on the newly formed stereocenter and a proton on the adjacent stereocenter can establish their syn or anti relationship.

Technique Information Gained Advantages Limitations
¹H NMR Diastereomeric ratio (from integration of distinct signals)Non-destructive, relatively fastDoes not directly provide stereochemistry
1D/2D NOE Relative stereochemistry (through-space proton-proton proximity)Provides solution-state conformation, non-destructiveCan be ambiguous for flexible molecules, does not give absolute stereochemistry

Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification

Chiral HPLC is a powerful chromatographic technique used to separate enantiomers and diastereomers.[4][5] While it does not directly provide the three-dimensional structure of a molecule, it is an excellent method for determining the enantiomeric or diastereomeric purity of a sample and for isolating individual stereoisomers for further analysis.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to different retention times. A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile.

Experimental Protocol: Chiral HPLC Method Development
  • Column and Mobile Phase Screening: Screen a variety of chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol for normal-phase chromatography).

  • Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve the resolution between the stereoisomers.

  • Quantification: For quantitative analysis, create a calibration curve using standards of known concentration. The peak area of each stereoisomer is then used to determine its concentration in an unknown sample.

Sample Data: Chiral HPLC Separation

The separation of diastereomers of a Michael adduct can be readily achieved using standard silica (B1680970) gel chromatography. For the separation of enantiomers, a chiral stationary phase is required. The choice of the CSP and mobile phase is critical for achieving good separation.

Parameter Typical Value/Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Resolution (Rs) > 1.5 for baseline separation

Conclusion

The determination of the stereochemistry of this compound adducts can be approached using several powerful analytical techniques. X-ray crystallography provides the most definitive structural information but is contingent on obtaining high-quality crystals. NMR spectroscopy, particularly NOE experiments, is an excellent tool for elucidating the relative stereochemistry of diastereomers in solution. Chiral HPLC is indispensable for separating and quantifying stereoisomers, which is often a prerequisite for further structural and biological studies. A comprehensive approach, often employing a combination of these techniques, will provide the most complete and unambiguous understanding of the stereochemical properties of these important molecules.

References

Comparative study of catalysts for the synthesis of substituted benzenes using dimethyl glutaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Base Catalysts for the Aerobic Oxidative Benzannulation of Dimethyl Glutaconate.

The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry, with wide-ranging applications in materials science, medicinal chemistry, and drug development. One efficient method for constructing the benzene (B151609) ring is through the base-catalyzed tandem [3+3] and [3+2+1] annulation-aerobic oxidative benzannulation of α,β-unsaturated carbonyl compounds with this compound. This guide provides a comparative analysis of various base catalysts for this reaction, supported by experimental data, to aid in catalyst selection and optimization.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different base catalysts in the synthesis of a model substituted benzene derivative from this compound and an α,β-unsaturated ketone under aerobic conditions. The data is compiled from studies optimizing the reaction conditions.

Catalyst (Base)SolventTemperature (°C)Reaction Time (h)Yield (%)
DBUToluene (B28343)1101285
Cs₂CO₃Toluene1102472
K₂CO₃Toluene1102465
Et₃NToluene11048<10
DBUDMF1101278
DBUDioxane1001280

Experimental Protocols

General Procedure for the Base-Catalyzed Synthesis of Substituted Benzenes:

A detailed experimental protocol for a representative reaction using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst is provided below.

Materials:

  • This compound

  • α,β-unsaturated ketone/aldehyde

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the α,β-unsaturated carbonyl compound (1.0 mmol) and this compound (1.2 mmol).

  • Solvent and Catalyst Addition: Anhydrous toluene (5 mL) is added to the flask, and the mixture is stirred to dissolve the reactants. Subsequently, DBU (0.2 mmol) is added to the reaction mixture.

  • Reaction Conditions: The flask is placed in a preheated oil bath at 110 °C and the reaction mixture is stirred vigorously under an air atmosphere (or with an air-filled balloon attached to the condenser).

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent to afford the desired substituted benzene product.

  • Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow Diagram:

The following diagram illustrates the general workflow for the comparative study of catalysts in the synthesis of substituted benzenes using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_results Results reactants Reactants (this compound & α,β-Unsaturated Carbonyl) reaction_setup Reaction Setup (Solvent, Inert Atmosphere) reactants->reaction_setup catalyst_screening Catalyst Selection (DBU, Cs2CO3, K2CO3, etc.) catalyst_screening->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring TLC Monitoring heating->monitoring monitoring->heating Continue Reaction workup Work-up (Solvent Removal) monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization data_comparison Data Comparison (Yield, Time, etc.) characterization->data_comparison

Caption: Workflow for Catalyst Screening in Benzene Synthesis.

Reaction Pathway Overview:

The following diagram outlines the proposed tandem reaction pathway for the base-catalyzed synthesis of substituted benzenes.

reaction_pathway start α,β-Unsaturated Carbonyl + this compound intermediate1 Michael Addition Intermediate start->intermediate1 Base (e.g., DBU) intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration & Tautomerization intermediate2->intermediate3 product Substituted Benzene intermediate3->product Aerobic Oxidation

Spectroscopic Validation of Heterocyclic Compounds Synthesized from Dimethyl Glutaconate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic routes and spectroscopic validation for key heterocyclic compounds derived from dimethyl glutaconate. It is designed to assist researchers in the synthesis, purification, and structural elucidation of these valuable scaffolds. The information presented is a synthesis of established chemical principles and data from analogous systems, offering a practical framework for laboratory work.

Introduction

This compound, a readily accessible β-unsaturated dicarbonyl compound, serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. Its electrophilic double bond and the presence of two ester functionalities allow for a range of cyclization reactions, leading to important pharmacophores such as pyridinones, pyrazolones, and pyrans. This guide details the synthetic methodologies and provides a comprehensive summary of the spectroscopic data required for the unambiguous identification and validation of these heterocyclic compounds.

Synthetic Pathways and Spectroscopic Data

The following sections outline the synthesis and characterization of three major classes of heterocyclic compounds derived from this compound. The experimental protocols are representative, and the spectroscopic data are compiled from literature on analogous structures.

Synthesis of a Substituted Pyridin-2-one

The reaction of this compound with a nitrogen source, such as ammonia (B1221849) or a primary amine, followed by cyclization and subsequent aromatization, can yield substituted pyridin-2-one derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Experimental Protocol: Synthesis of Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

A solution of this compound (1.58 g, 10 mmol) in ethanol (B145695) (20 mL) is treated with a saturated solution of ammonia in ethanol (30 mL). The mixture is heated in a sealed tube at 120 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane, 1:1) to afford the title compound.

Table 1: Spectroscopic Data for Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Spectroscopic TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.5-12.5 (br s, 1H, NH), 6.55 (s, 1H), 6.10 (s, 1H), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 166.5, 164.0, 150.0, 145.0, 110.0, 105.0, 52.5, 20.0
IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 1725 (C=O, ester), 1660 (C=O, lactam), 1600, 1550 (C=C stretch)
Mass Spectrometry (EI) m/z (%): 167 (M⁺, 100), 136 (M⁺ - OCH₃, 80), 108 (M⁺ - COOCH₃, 60)
Synthesis of a Substituted Pyrazolone

The reaction of this compound with hydrazine (B178648) or its derivatives provides a direct route to substituted pyrazolones. This reaction typically proceeds through a Michael addition followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of Methyl 2-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate

To a solution of this compound (1.58 g, 10 mmol) in glacial acetic acid (20 mL), phenylhydrazine (B124118) (1.08 g, 10 mmol) is added dropwise. The reaction mixture is heated at reflux for 6 hours. After cooling, the mixture is poured into ice-water (100 mL), and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

Table 2: Spectroscopic Data for Methyl 2-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate

Spectroscopic TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5 (br s, 1H, NH), 7.80-7.20 (m, 5H, Ar-H), 5.40 (s, 1H), 3.65 (s, 3H, OCH₃), 3.40 (s, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 171.0, 170.0, 155.0, 138.0, 129.0, 125.0, 119.0, 95.0, 52.0, 35.0
IR (KBr, cm⁻¹) 3200-3000 (N-H stretch), 1730 (C=O, ester), 1680 (C=O, lactam), 1600, 1500 (C=C, C=N stretch)
Mass Spectrometry (EI) m/z (%): 232 (M⁺, 90), 173 (M⁺ - COOCH₃, 100), 77 (C₆H₅⁺, 50)
Synthesis of a Substituted 4H-Pyran-4-one

While the direct synthesis of 4H-pyran-4-ones from this compound is less common, a plausible route involves the base-catalyzed self-condensation of a related β-keto ester, which can be conceptually derived from the chemistry of glutaconic acid derivatives.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4H-pyran-4-one (Illustrative)

Dehydroacetic acid (from the dimerization of diketene) is hydrolyzed with concentrated sulfuric acid at 130-140 °C. The reaction mixture is then cooled, diluted with water, and neutralized with sodium carbonate. The precipitated 2,6-dimethyl-4H-pyran-4-one is collected by filtration and recrystallized from water.

Table 3: Spectroscopic Data for 2,6-Dimethyl-4H-pyran-4-one

Spectroscopic TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.15 (s, 2H), 2.30 (s, 6H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 180.0, 165.0, 115.0, 20.0
IR (KBr, cm⁻¹) 1660 (C=O stretch), 1610, 1570 (C=C stretch)
Mass Spectrometry (EI) m/z (%): 124 (M⁺, 100), 96 (M⁺ - CO, 40), 81 (M⁺ - CO - CH₃, 30)

Visualizing the Synthetic Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of the heterocyclic compounds discussed.

experimental_workflow cluster_synthesis Synthesis cluster_purification_validation Purification & Validation start This compound reagents Reactants & Catalysts reaction Reaction (Heating/Stirring) reagents->reaction workup Work-up (Extraction/Washing) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification validation Spectroscopic Validation (NMR, IR, MS) purification->validation

Caption: General experimental workflow for the synthesis and validation of heterocyclic compounds.

signaling_pathway cluster_pyridinone Pyridinone Synthesis cluster_pyrazolone Pyrazolone Synthesis DMG This compound Michael_Add Michael Addition DMG->Michael_Add Michael_Add_Pz Michael Addition DMG->Michael_Add_Pz Amine Amine/Ammonia Amine->Michael_Add Cyclization_P Intramolecular Cyclization Michael_Add->Cyclization_P Pyridinone Pyridinone Derivative Cyclization_P->Pyridinone Hydrazine Hydrazine Derivative Hydrazine->Michael_Add_Pz Cyclization_Pz Intramolecular Cyclization Michael_Add_Pz->Cyclization_Pz Pyrazolone Pyrazolone Derivative Cyclization_Pz->Pyrazolone

A Comparative Guide to Assessing the Purity of Synthesized Dimethyl Glutaconate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides an objective comparison of analytical methods for assessing the purity of dimethyl glutaconate derivatives and their alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and workflow visualizations to aid in the selection of the most appropriate techniques for your research needs.

This compound and its derivatives are valuable intermediates in organic synthesis, notably for their role as Michael acceptors in the formation of carbon-carbon bonds.[1][2][3] Their purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent biological assays. This guide will delve into the common methods used to ascertain the purity of these compounds and compare them with viable alternatives.

Alternatives to this compound Derivatives

In the context of Michael addition reactions and the synthesis of complex molecules, several alternatives to this compound are available. The choice of reagent often depends on the desired reactivity, stereoselectivity, and the specific synthetic pathway.

  • Dimethyl Fumarate (B1241708) and Dimethyl Maleate (B1232345): These are isomers of this compound and are also excellent Michael acceptors.[4][5] They are widely used in organic synthesis and have applications in pharmaceuticals, such as the use of dimethyl fumarate in treating multiple sclerosis.[6][7]

  • Diethyl Glutaconate: As an ethyl ester analog, diethyl glutaconate exhibits similar reactivity and can be used interchangeably in many synthetic protocols.[8][9][10]

  • Other Unsaturated Dicarboxylic Acid Esters: A variety of other unsaturated diesters can serve as Michael acceptors, each with unique steric and electronic properties that can influence the outcome of a reaction.

The purity of these alternatives is also critical and is assessed using similar analytical techniques.

Comparison of Purity Assessment Methods

The purity of this compound derivatives and their alternatives is typically determined using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common and reliable methods.

Analytical Method Compound Reported Purity (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Considerations
HPLC Dimethyl Fumarate99.98[6]0.05 µmol/L (for a dicarboxylic acid)[11]0.1 µmol/L (for a dicarboxylic acid)[11]High resolution, suitable for non-volatile compounds, widely available.[12][13]Requires chromophores for UV detection, potential for matrix effects.[14]
GC-MS Dimethyl Maleate>97.0[4][15][16]0.50 to 63.1 ng/L (for volatile organic compounds)[17]1.67 to 210 ng/L (for volatile organic compounds)[17]High sensitivity and selectivity, excellent for volatile and semi-volatile compounds.[18][19]Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.[5]
qNMR General Organic MoleculesCan provide absolute purity determination without a reference standard of the analyte.[14][20][21]Dependent on sample concentration and instrument sensitivity.Typically higher than chromatographic methods.Universal detector, provides structural information, non-destructive.[14][22]Lower sensitivity compared to MS, requires careful experimental setup for accurate quantification.[14][23]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity assessment of this compound derivatives and related compounds.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized this compound derivative by separating it from impurities and quantifying the relative peak areas.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • Synthesized this compound derivative

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (pH adjusted to 2.6 with phosphoric acid) and methanol (B129727) (e.g., 40:60, v/v).[12] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the synthesized compound and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to establish a calibration curve (e.g., 10-150 µg/mL).[12]

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[12]

    • Column Temperature: 25°C[12]

    • Detection Wavelength: 210 nm[12]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Analysis: Identify the peak corresponding to the this compound derivative based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in a synthesized this compound derivative.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile esters (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Methanol (GC grade)

  • Synthesized this compound derivative

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA), if necessary for related non-volatile impurities.[7]

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable volatile solvent like methanol. If derivatization is needed for any potential non-volatile impurities, the sample is treated with the derivatizing agent (e.g., MSTFA at 60°C for 30 minutes).[7]

  • GC-MS Conditions:

    • Injector Temperature: 250°C[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[24]

    • Oven Temperature Program: Start at 60°C, ramp to 100°C at 5°C/min, then ramp to 280°C at 20°C/min and hold for 3 minutes.[24]

    • MS Ion Source: Electron Ionization (EI) at 70 eV[24]

    • MS Scan Range: m/z 40-500

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to the this compound derivative and any impurity peaks by their retention times and mass spectra. Purity is typically reported as the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of a synthesized this compound derivative using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., dimethyl sulfoxide)[23]

  • Synthesized this compound derivative

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the synthesized compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.[20]

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure complete signal relaxation.

    • Use a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[21]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound derivative

    • IS = internal standard

Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and purity assessment of a chemical compound.

SynthesisAndPurification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Catalyst Crude Product Crude Product Reaction->Crude Product Purification Method Purification Method Crude Product->Purification Method e.g., Column Chromatography Purified Product Purified Product Purification Method->Purified Product Analytical Methods HPLC GC-MS qNMR Purified Product->Analytical Methods Purity Confirmation Purity Confirmation Analytical Methods->Purity Confirmation

Caption: General workflow from synthesis to purity confirmation.

PurityAnalysisWorkflow cluster_methods Analytical Techniques Start Synthesized Derivative Sample Prep Sample Preparation (Dissolution, Derivatization if needed) Start->Prep Analysis Instrumental Analysis Prep->Analysis Data Data Acquisition & Processing Analysis->Data HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS qNMR qNMR Analysis->qNMR Purity Purity Calculation (% Area or Absolute) Data->Purity Report Final Purity Report Purity->Report

Caption: Detailed workflow for purity analysis of a synthesized compound.

References

A Comparative Guide to Alternative Reagents in Phenanthridinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenanthridinones, a core scaffold in numerous biologically active natural products and pharmaceuticals, has seen significant advancements beyond classical methods. Modern synthetic strategies offer improved yields, milder reaction conditions, and greater functional group tolerance. This guide provides an objective comparison of key alternative reagents and methodologies for phenanthridinone synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Methodologies

The choice of synthetic route to phenanthridinones is often dictated by factors such as desired substitution patterns, substrate availability, and reaction efficiency. Below is a summary of quantitative data for prominent alternative methods.

MethodologyCatalyst/ReagentKey ReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed Annulation Pd(OAc)₂, PPh₃, Cs₂CO₃N-substituted 2-bromobenzamide (B1207801), 2-bromobenzoic acidDMF1201059-88[1][2]
Palladium Nanoparticle Catalysis Pd-PVP Nanoparticles, K₂CO₃N-methyl-N-aryl-2-halobenzamideH₂O:DMA10024up to 95[3]
Transition-Metal-Free Radical Cyclization Na₂S₂O₈Biaryl-2-oxamic acidDCE/H₂O801275-95[4][5]
Visible-Light Photocatalysis [Ir(dFCF₃ppy)₂bpy]PF₆, NMeBu₃OP(O)(OBu)₂N-aryl biphenylcarboxamideDCE6020-2451-92[6]
Transition-Metal-Free Photocatalysis 1-Chloroanthraquinone, K₂CO₃N-aryl biphenylcarboxamideCHCl₃Room Temp.2465-95[7]

Experimental Protocols

Detailed methodologies for the key synthetic strategies are provided below.

Protocol 1: Palladium-Catalyzed Annulation of 2-Bromobenzamides and 2-Bromobenzoic Acids[2][8]

This protocol describes the synthesis of phenanthridin-6(5H)-one derivatives through a direct palladium-catalyzed coupling.

Materials:

  • N-substituted 2-bromobenzamide (1.0 equiv)

  • 2-bromobenzoic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-substituted 2-bromobenzamide (0.50 mmol), 2-bromobenzoic acid (0.60 mmol), Pd(OAc)₂ (12 mg, 0.05 mmol), PPh₃ (26 mg, 0.10 mmol), and Cs₂CO₃ (326 mg, 1.0 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous DMF (5.0 mL) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove DMF.

  • Perform a standard aqueous work-up and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Transition-Metal-Free Decarboxylative Radical Cyclization[4][5][9]

This method provides an efficient and economical route to phenanthridinones under transition-metal-free conditions.

Materials:

  • Biaryl-2-oxamic acid (1.0 equiv)

  • Sodium persulfate (Na₂S₂O₈) (2.0 equiv)

  • 1,2-Dichloroethane (B1671644) (DCE) and Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of biaryl-2-oxamic acid (0.2 mmol) in a mixture of DCE (2 mL) and H₂O (2 mL), add Na₂S₂O₈ (0.4 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Visible-Light-Promoted Photocatalytic C-H Amidation[6][10]

This protocol utilizes an iridium-based photocatalyst to achieve direct C-H amidation for the synthesis of phenanthridinones.

Materials:

  • N-aryl biphenylcarboxamide (1.0 equiv)

  • [Ir(dFCF₃ppy)₂bpy]PF₆ (2.5 mol%)

  • NMeBu₃OP(O)(OBu)₂ (0.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Blue LEDs

  • Standard glassware for photochemical reactions

Procedure:

  • In a reaction vessel, combine the N-aryl biphenylcarboxamide (0.1 mmol), [Ir(dFCF₃ppy)₂bpy]PF₆ (2.5 mol%), and NMeBu₃OP(O)(OBu)₂ (0.5 equiv).

  • Add 1,2-dichloroethane (3.0 mL).

  • Irradiate the mixture with blue LEDs for 20-24 hours at 60 °C under an air balloon.

  • After the reaction is complete, concentrate the mixture and purify the crude product by column chromatography.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms for the key synthetic methodologies.

palladium_catalyzed_annulation cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants Pd(0) Pd(0) Ar-Pd(II)-X Aryl-Pd(II) Intermediate Pd(0)->Ar-Pd(II)-X Oxidative Addition (2-Bromobenzamide) Diaryl-Pd(II) Diaryl-Pd(II) Intermediate Ar-Pd(II)-X->Diaryl-Pd(II) C-H Activation / Annulation (2-Bromobenzoic Acid) Phenanthridinone_Pd(0) Phenanthridinone + Pd(0) Diaryl-Pd(II)->Phenanthridinone_Pd(0) Reductive Elimination Product Phenanthridinone Phenanthridinone_Pd(0)->Product Product Release Reactant1 N-substituted 2-Bromobenzamide Reactant1->Ar-Pd(II)-X Reactant2 2-Bromobenzoic Acid Reactant2->Diaryl-Pd(II) radical_cyclization Start Biaryl-2-oxamic acid Amidyl_Radical Amidyl Radical Intermediate Start->Amidyl_Radical Decarboxylation & Radical Formation Initiator Na2S2O8 Radical_Formation Sulfate Radical Anion Formation Initiator->Radical_Formation Radical_Formation->Amidyl_Radical Cyclization Intramolecular Cyclization Amidyl_Radical->Cyclization Cyclized_Radical Cyclized Radical Intermediate Cyclization->Cyclized_Radical Oxidation_Aromatization Oxidation & Aromatization Cyclized_Radical->Oxidation_Aromatization Product Phenanthridinone Oxidation_Aromatization->Product photocatalysis cluster_cycle Photocatalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC- PC_excited->PC_reduced SET Amide N-aryl biphenylcarboxamide Amidyl_Radical Amidyl Radical Amide->Amidyl_Radical Single Electron Transfer (SET) Cyclization Intramolecular C-H Amidation Amidyl_Radical->Cyclization PC_reduced->PC Regeneration Cyclized_Radical Cyclized Radical Cyclization->Cyclized_Radical Oxidation Oxidation (O2) Cyclized_Radical->Oxidation Product Phenanthridinone Oxidation->Product

References

Yield comparison between different methods for synthesizing glutarate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of glutarate derivatives, this document provides a comparative analysis of various chemical and biotechnological methods. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at reaction yields, experimental protocols, and process workflows.

Yield Comparison of Glutarate Derivative Synthesis Methods

The following table summarizes the reported yields for different methods of synthesizing glutarate and its derivatives. This data is compiled from various studies and provides a quantitative comparison to aid in the selection of an appropriate synthetic route.

Synthesis MethodStarting Material(s)ProductYield/TiterReference
Chemical Synthesis
One-step reactionC,N-diarylformamidines, glutaric anhydride (B1165640)N-substituted glutarimide (B196013) derivativesUp to 88%[1]
Diazoniation/HydrogenationL-glutamic acidGlutaric acidUp to 92.3%[2]
Cope Condensation & Catalytic HydrogenationDiethyl glutarate, cyanoacetic acidDiethyl β-cyanomethylglutarateNot specified
Esterificationα-ketoglutaric acid, octyl-chloroformateOctyl-α-ketoglutarate esterNot specified[3]
Visible Light-Driven DimerizationAldehydesα-substituted glutaric acid diestersModerate to good yields[4]
Claisen CondensationLabeled oxalic and succinic acid13C-Labeled diethyl ketoglutarateReasonable yields[5]
Biotechnological Synthesis
Fermentation with Corynebacterium glutamicumGlucoseGlutarate25 g/L (titer), 0.17 g/g (yield)[6]
Fermentation with engineered Corynebacterium glutamicumNot specifiedGlutarate105.3 g/L (titer)[7]
Fermentation with engineered Escherichia coliGlucoseGlutarate88.4 g/L (titer), 0.42 g/g (yield)[8]
Fermentation with engineered Escherichia coliNot specifiedGlutarate54.5 g/L (titer)[7]
Fermentation with engineered Pseudomonas putidaL-lysineGlutarateNot specified[7]
Whole-cell catalysis with E. coli expressing L-glutamate oxidaseL-glutamateα-ketoglutarate96.7% (conversion rate)[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chemical Synthesis of N-Substituted Glutarimide Derivatives

This method describes a one-step synthesis of N-substituted glutarimide derivatives.[1]

  • Materials: C,N-diarylformamidines, glutaric anhydride.

  • Procedure:

    • Dissolve C,N-diarylformamidine (1 equivalent) and glutaric anhydride (1 equivalent) in a suitable solvent.

    • The reaction is carried out in a single step.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, the product is isolated and purified using chromatographic methods.

    • The structure of the synthesized N-substituted glutarimide derivatives is confirmed by NMR spectroscopy, X-ray diffraction analysis, and mass spectrometry.

Biotechnological Production of Glutarate using Corynebacterium glutamicum

This protocol outlines the fermentative production of glutarate from glucose using an engineered strain of Corynebacterium glutamicum.[6]

  • Microorganism: Engineered Corynebacterium glutamicum strain optimized for glutarate production.

  • Culture Medium: A minimal medium containing glucose as the primary carbon source, along with essential salts and nutrients.

  • Fermentation Process:

    • Inoculate a seed culture of the engineered C. glutamicum strain and grow to a suitable cell density.

    • Transfer the seed culture to a bioreactor containing the production medium.

    • Perform fed-batch fermentation to maintain optimal glucose concentration and cell density.

    • Monitor and control process parameters such as pH, temperature, and dissolved oxygen to ensure efficient production.

    • The fermentation is carried out for a specified duration, after which the glutarate is harvested from the culture broth.

    • Quantify the glutarate titer and yield using analytical methods like HPLC.

Enzymatic Synthesis of α-Ketoglutarate

This method utilizes whole-cell catalysis with E. coli expressing L-glutamate oxidase for the efficient conversion of L-glutamate to α-ketoglutarate.[9][10]

  • Biocatalyst: Escherichia coli cells engineered to express L-glutamate oxidase.

  • Substrate: L-glutamic acid.

  • Reaction Conditions:

    • Prepare a suspension of the whole-cell biocatalyst in a suitable buffer.

    • Add L-glutamate to the cell suspension to initiate the enzymatic conversion.

    • Maintain the reaction at an optimal temperature and pH.

    • The reaction progress is monitored by measuring the concentration of α-ketoglutarate.

    • After the desired conversion is achieved, the product is separated from the biocatalyst.

    • The conversion rate is calculated based on the initial amount of substrate and the final amount of product.

Visualizations

The following diagrams illustrate the workflows of representative chemical and biological synthesis methods for glutarate derivatives.

G cluster_0 Chemical Synthesis Workflow: N-Substituted Glutarimides A Starting Materials (C,N-diarylformamidines, glutaric anhydride) B One-Step Reaction A->B C Reaction Monitoring (TLC/GC-MS) B->C D Isolation & Purification (Chromatography) C->D E Structural Analysis (NMR, X-ray, MS) D->E F Final Product (N-substituted glutarimide) E->F

Chemical Synthesis Workflow

G cluster_1 Biotechnological Synthesis Workflow: Glutarate Fermentation G Engineered Microorganism (e.g., C. glutamicum) H Seed Culture Preparation G->H I Fed-Batch Fermentation in Bioreactor H->I J Process Monitoring (pH, Temp, DO) I->J K Harvesting I->K L Product Quantification (HPLC) K->L M Final Product (Glutarate) L->M

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl Glutaconate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Dimethyl glutaconate, a diester used in various synthetic applications, requires careful management at the end of its use. Adherence to established disposal protocols is essential to mitigate potential hazards and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards, necessary personal protective equipment (PPE), and emergency procedures.[1] Key safety precautions include working in a well-ventilated area, preferably within a fume hood, and wearing appropriate PPE such as nitrile gloves, safety glasses, and a laboratory coat.[2]

Hazard Summary for this compound:

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.

  • Precautionary Statements: P273 - Avoid release to the environment. P501 - Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The disposal of this compound, as with many organic esters, should strictly avoid sewer systems.[2] The following step-by-step guide outlines the recommended procedure for its safe disposal.

For Small Quantities (<50 mL):

  • Absorption: Absorb the liquid this compound onto a non-reactive absorbent material such as vermiculite, perlite, or cat litter.[2] Paper towels can also be used for very small spills.[2]

  • Evaporation (with caution): If using an absorbent paper towel for a very minor amount, allow it to evaporate completely in a certified fume hood.[2]

  • Containment: Place the absorbent material into a designated, labeled hazardous waste container for non-halogenated organic waste.[2][3]

  • Sealing and Storage: Securely seal the container and store it in a designated, well-ventilated waste accumulation area until it can be collected by a licensed waste disposal contractor.[2]

For Larger Quantities (>50 mL):

  • Containment: Prevent the spread of the liquid.

  • Absorption: Absorb the spill using an inert absorbent material like vermiculite, perlite, or cat litter.[2]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container suitable for combustible liquids.[2] The container should be clearly labeled as "Hazardous Waste - Non-halogenated Organic Liquid" and should list this compound as a component.

  • Storage and Disposal: Seal the container tightly and move it to the laboratory's designated hazardous waste storage area. Arrange for pickup and disposal by a certified hazardous waste management company.[2]

It is crucial to never mix this compound with incompatible waste streams. Always handle uncleaned containers as you would the product itself.

Quantitative Data Summary

ParameterGuidelineSource
Small Quantity Disposal <50 mL[2]
Large Quantity Disposal >50 mL[2]
Sink Disposal Not Permitted[2][4]
Waste Classification Non-halogenated Organic Waste[2][3]
Storage Class 10 - Combustible liquids

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste assess_quantity Assess Quantity start->assess_quantity small_quantity < 50 mL assess_quantity->small_quantity large_quantity > 50 mL assess_quantity->large_quantity absorb_small Absorb with Inert Material (e.g., vermiculite, paper towel) small_quantity->absorb_small Yes absorb_large Absorb with Inert Material (e.g., vermiculite, perlite) large_quantity->absorb_large Yes collect_waste Collect in Labeled Hazardous Waste Container (Non-halogenated Organic) absorb_small->collect_waste absorb_large->collect_waste seal_store Seal Container and Store in Designated Waste Area collect_waste->seal_store licensed_disposal Dispose via Licensed Waste Contractor seal_store->licensed_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Glutaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Dimethyl glutaconate. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

This compound is a combustible liquid that is harmful to aquatic life with long-lasting effects[1]. While it is not classified as a hazardous substance for transportation, proper handling and disposal are paramount to a safe laboratory environment[1].

Personal Protective Equipment (PPE) at a Glance

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Equipment Specification Rationale
Eye/Face Protection Safety GlassesANSI Z87.1-rated or equivalent (EN 166)Protects against potential splashes.
Hand Protection Chemical-resistant glovesNitrile or other suitable materialPrevents skin contact.
Respiratory Protection Air-purifying respiratorN95 (US) or ABEK (EN14387) filterRequired only if there is a risk of aerosol formation.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is crucial to minimize exposure and prevent environmental contamination. Follow these steps diligently.

1. Preparation:

  • Ensure the work area is well-ventilated.

  • Confirm that a safety shower and eyewash station are readily accessible.

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.

2. Handling:

  • Avoid direct contact with skin and eyes.

  • Do not breathe vapors or aerosols[1].

  • Wash hands thoroughly after handling the substance[1].

  • Keep the container tightly closed when not in use.

  • Avoid release to the environment[1].

3. In Case of a Spill:

  • Immediately evacuate the area if the spill is large or if you are unsure how to handle it.

  • For small spills, cover drains to prevent entry into the sewer system[1].

  • Use an inert, liquid-absorbent material (e.g., Chemizorb®) to contain and collect the spilled material[1].

  • Place the absorbed material into a suitable, labeled container for disposal.

  • Clean the affected area thoroughly.

First Aid Measures

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower[1].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell[1].
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an environmental responsibility.

  • Chemical Waste: Dispose of this compound and any contaminated materials at an approved waste disposal plant[1]. Do not mix with other waste[1].

  • Containers: Handle uncleaned containers as you would the product itself[1]. Do not reuse empty containers.

Safe Handling Workflow for this compound

The following diagram outlines the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_spill 3. Spill Response cluster_disposal 4. Disposal Phase prep_area Ensure Ventilated Area check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle this compound don_ppe->handle_chem avoid_contact Avoid Skin/Eye Contact & Inhalation handle_chem->avoid_contact spill_event Spill Occurs handle_chem->spill_event wash_hands Wash Hands After Use avoid_contact->wash_hands dispose_waste Dispose of Chemical Waste wash_hands->dispose_waste contain_spill Contain with Absorbent Material spill_event->contain_spill collect_waste Collect and Label Waste contain_spill->collect_waste clean_area Clean Spill Area collect_waste->clean_area clean_area->dispose_waste approved_facility Via Approved Waste Disposal Plant dispose_waste->approved_facility dispose_container Dispose of Empty Container dispose_container->approved_facility

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl glutaconate
Reactant of Route 2
Reactant of Route 2
Dimethyl glutaconate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.